molecular formula C11H11BrN2 B3033548 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- CAS No. 1049126-60-4

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Cat. No.: B3033548
CAS No.: 1049126-60-4
M. Wt: 251.12 g/mol
InChI Key: FHVVROHXSODRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-methyl-2-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-10(12)7-14(11)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVROHXSODRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two main stages: the initial construction of the 1-methyl-2-(o-tolyl)-1H-imidazole core, followed by a regioselective bromination. This document will delve into the mechanistic underpinnings of the selected reactions, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically sound approach to the synthesis of this and structurally related imidazole derivatives.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of molecules targeting various biological pathways.[3] The specific substitution pattern of the target molecule, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, offers multiple points for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries. This guide outlines a logical and efficient synthetic strategy, beginning with the formation of the core imidazole ring, followed by a targeted bromination.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-Br bond, leading back to the precursor 1-methyl-2-(2-methylphenyl)-1H-imidazole. This precursor can then be disconnected to simpler, commercially available starting materials through a suitable imidazole synthesis methodology.

Retrosynthesis Target 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Precursor1 1-methyl-2-(2-methylphenyl)-1H-imidazole Target->Precursor1 C-Br disconnection (Bromination) Precursor2 o-tolualdehyde Precursor1->Precursor2 Imidazole Ring Formation (e.g., Radziszewski Synthesis) Precursor3 glyoxal Precursor1->Precursor3 Imidazole Ring Formation (e.g., Radziszewski Synthesis) Precursor4 methylamine Precursor1->Precursor4 Imidazole Ring Formation (e.g., Radziszewski Synthesis) Precursor5 ammonia Precursor1->Precursor5 Imidazole Ring Formation (e.g., Radziszewski Synthesis)

Caption: Retrosynthetic analysis of the target compound.

For the construction of the substituted imidazole core, the Debus-Radziszewski imidazole synthesis presents a highly convergent and atom-economical approach.[4][5][6] This multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and a mixture of ammonia and a primary amine to directly assemble the desired N-substituted imidazole.[4] Subsequently, the regioselective bromination of the imidazole ring at the 4-position can be achieved using an appropriate brominating agent, taking into account the directing effects of the existing substituents.

Part 1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

The first part of the synthesis focuses on the construction of the core imidazole ring using a modified Debus-Radziszewski reaction. This method is advantageous due to the ready availability of the starting materials and the efficiency of the one-pot reaction.[6][7]

Reaction Scheme

Imidazole_Synthesis cluster_0 Debus-Radziszewski Imidazole Synthesis o-tolualdehyde o-tolualdehyde product 1-methyl-2-(2-methylphenyl)-1H-imidazole o-tolualdehyde->product + glyoxal glyoxal glyoxal->product + methylamine methylamine methylamine->product + ammonia ammonia ammonia->product + Bromination cluster_1 Regioselective Bromination precursor 1-methyl-2-(2-methylphenyl)-1H-imidazole product 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- precursor->product + reagent N-Bromosuccinimide (NBS) reagent->product in CH₂Cl₂ or CCl₄

Sources

Technical Guide: Synthesis and Spectroscopic Characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the novel compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a predictive and methodological approach. It is designed to equip researchers in medicinal chemistry, materials science, and drug development with the necessary framework to synthesize, purify, and definitively identify this target compound. The guide leverages established synthetic protocols for related imidazole derivatives and provides expertly reasoned predictions for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by comparative analysis with analogous structures.

Introduction and Rationale

Substituted imidazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique structural motif of a 1,2,4-trisubstituted imidazole, particularly with aryl and bromo- functionalities, presents a compelling target for further investigation. The title compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, combines the features of a methylated imidazole, a sterically hindered ortho-tolyl group at the 2-position, and a bromine atom at the 4-position. These elements are anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for various biological screenings. This guide provides a roadmap for its synthesis and structural verification.

Proposed Synthetic Pathway

A reliable method for the synthesis of 2-aryl-1-methyl-imidazoles involves a multi-step sequence starting from readily available precursors. The proposed pathway for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is depicted below.

Synthetic_Pathway A 2-Methylbenzaldehyde D 1-Methyl-2-(2-methylphenyl)-1H-imidazole A->D Radziszewski reaction B Methylamine B->D C Glyoxal C->D F 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and methylamine (40% in water, 1.2 eq) in ethanol.

  • Reaction Conditions: The mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

  • Reaction Setup: The purified 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise to the solution at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.

  • Work-up and Purification: The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is purified by column chromatography or recrystallization.

Predicted Spectral Data and Structural Elucidation

The following spectral data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the substitution pattern of the imidazole and phenyl rings.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
Imidazole H-57.0 - 7.2SingletThe proton at the C-5 position will appear as a singlet, deshielded by the adjacent nitrogen and influenced by the bromine at C-4.
N-CH₃3.6 - 3.8SingletThe N-methyl group will be a singlet in a region typical for methyl groups attached to a nitrogen in a heteroaromatic ring.
o-Tolyl CH₃2.2 - 2.4SingletThe methyl group on the phenyl ring will appear as a singlet.
Aromatic Protons (o-tolyl)7.2 - 7.5MultipletThe four protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-2 (Imidazole)145 - 150The carbon atom at the 2-position, attached to the aryl group and two nitrogen atoms, will be significantly deshielded.
C-4 (Imidazole)115 - 120The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
C-5 (Imidazole)128 - 132The C-5 carbon will be in a typical region for an sp² carbon in a five-membered heteroaromatic ring.
N-CH₃33 - 36The N-methyl carbon will appear in the aliphatic region.
o-Tolyl CH₃20 - 23The methyl carbon of the tolyl group.
Aromatic Carbons (o-tolyl)125 - 140The six carbons of the 2-methylphenyl ring will give rise to several signals in the aromatic region.
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and the presence of bromine.

Analysis Type Expected Result Justification
Molecular Ion (M⁺) m/z values corresponding to [C₁₁H₁₁BrN₂]⁺The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The expected molecular weights are approximately 250.01 and 252.01 g/mol .
Key Fragmentation Loss of Br, CH₃, and fragmentation of the imidazole ring.Common fragmentation pathways for brominated aromatic compounds involve the loss of the bromine radical. Fragmentation of the methyl groups and cleavage of the imidazole ring are also expected.

Structural Confirmation Workflow

Structural_Confirmation Start Synthesized Crude Product Purification Column Chromatography / Recrystallization Start->Purification Purity_Check TLC / LC-MS Purification->Purity_Check H_NMR ¹H NMR Spectroscopy Purity_Check->H_NMR If pure C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR MS Mass Spectrometry C_NMR->MS Structure_Confirmed Structure Confirmed MS->Structure_Confirmed Data consistent with prediction

Caption: Workflow for the purification and structural elucidation of the target compound.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive spectral characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. While direct experimental data is not yet available, the proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are grounded in the analysis of closely related structures. This document serves as a valuable resource for researchers, enabling them to confidently approach the synthesis and structural verification of this novel compound, thereby facilitating its exploration in various scientific and developmental pipelines.

References

  • Note: As no direct synthesis or spectral data for the target compound was found, the references below pertain to the synthesis and characterization of related imidazole compounds, which inform the predictions and protocols in this guide. A comprehensive literature search for the specific synthesis of 2-aryl-1-methyl-imidazoles and their subsequent bromination would be the next step for a researcher undertaking this project.
  • Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. This reference provides examples of the synthesis of related 2-aryl imidazole derivatives, which can inform the choice of reaction conditions.

  • Mass spectra for confirmed brominated methylimidazoles. This article discusses the mass spectrometric behavior of brominated imidazoles, which is useful for predicting the fragmentation patterns of the target compound.

  • NMR Spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. Provides insights into the expected NMR chemical shifts for similar 2-aryl imidazole structures.

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Describes synthetic strategies for imidazole derivatives and their characterization.

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Offers additional examples of the synthesis and spectral analysis of substituted imidazoles.

crystal structure analysis of substituted bromo-methyl-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Bromo-Methyl-Imidazoles

Authored by: Gemini, Senior Application Scientist
Publication Date: January 3, 2026

Foreword: The Architectural Blueprint of Molecular Function

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular design, the imidazole scaffold is a familiar and vital landscape. Its derivatives are foundational in medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The introduction of methyl and bromo substituents onto this core structure is not a trivial modification; it is a deliberate act of molecular engineering designed to modulate electronic properties, steric profiles, and, consequently, biological function.[3] The bromine atom, in particular, offers a fascinating dichotomy: it is inductively electron-withdrawing yet mesomerically electron-donating, and its capacity for halogen bonding adds a critical dimension to intermolecular interactions.[3][4]

Understanding the precise three-dimensional arrangement of these atoms in the solid state is paramount. It is the key to deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics.[1] Single-crystal X-ray diffraction stands as the unequivocal gold standard for this purpose, providing an atomic-resolution blueprint of the molecule and its interactions within the crystal lattice.[5]

This guide eschews a conventional, linear format. Instead, it is structured to mirror the logical and causal flow of a crystallographic investigation, from the foundational chemistry of synthesis to the nuanced interpretation of supramolecular architecture. We will explore not just the "how" but the critical "why" behind each step, providing a self-validating framework for the .

Part 1: From Synthesis to Single Crystal: The Genesis of Analysis

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the purity of the synthesized compound and the success of the crystallization process.

Synthetic Strategies: Building the Imidazole Core

The synthesis of substituted bromo-methyl-imidazoles can be approached through several established routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy involves the direct bromination of a methyl-imidazole precursor. For instance, 2-bromo-1-methylimidazole can be synthesized in good yield by treating the 2-lithio derivative of 1-methylimidazole with a bromine source like Br₂ or CBr₄.[6] Subsequent methylation at the N3 position, if desired, can then be achieved using an agent like methyl iodide (MeI) to afford the quaternary imidazolium salt.[6]

Another versatile approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[7] By selecting appropriate precursors, various substitution patterns can be achieved.

Exemplary Protocol: Synthesis of 2-Bromo-1,3-dimethylimidazolium Iodide [6]

  • Precursor Synthesis: Synthesize 2-bromo-1-methylimidazole by reacting the 2-lithio derivative of 1-methylimidazole with an equimolar amount of Br₂.

  • Quaternization: Dissolve the resulting 2-bromo-1-methylimidazole (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • Methylation: Carefully layer a solution of methyl iodide (CH₃I, 2.0 equivalents) in the same solvent over the imidazole solution.

  • Crystallization: Protect the mixture from light and allow it to stand at room temperature. Crystals of the product, 2-bromo-1,3-dimethylimidazolium iodide, will form over a period of hours to days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and empirical step of the entire process. The goal is to encourage slow, ordered growth from a supersaturated solution, allowing molecules to assemble into a well-defined lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

Causality in Solvent Selection: The choice of solvent is critical. Ideal solvents should provide moderate solubility for the compound. Highly soluble compounds may require the use of an anti-solvent to induce precipitation. The solvent's polarity and its ability to form hydrogen bonds can also influence the resulting crystal packing and, in some cases, lead to the formation of solvates where solvent molecules are incorporated into the crystal lattice.[6]

Part 2: The Crystallographic Workflow: From Diffraction to Data

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

The Core Protocol: Single-Crystal X-ray Diffraction

The workflow for single-crystal X-ray diffraction is a systematic process involving several distinct stages, from data collection to the final refinement of the structural model.[1][5]

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, no visible cracks) is carefully selected under a microscope. It is mounted on a cryoloop or a glass fiber attached to a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1] A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Data Processing: The collected raw diffraction images are processed using specialized software. This involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors like absorption.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, which provide an initial, approximate model of the molecular structure.[5]

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method.[1] In this iterative process, the positions, and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The logical progression of a crystal structure determination can be visualized as a clear, sequential workflow.

G Figure 1: The Experimental Workflow of Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structural Validation Structure_Refinement->Structure_Validation Final_Analysis Structural Analysis & Interpretation Structure_Validation->Final_Analysis

Figure 1: The Experimental Workflow of Crystal Structure Analysis

Part 3: Interpreting the Structure: The Influence of Bromo and Methyl Groups

The final crystallographic information file (CIF) is more than a collection of coordinates; it is a rich dataset describing the molecule's geometry and its interactions with its neighbors. For substituted imidazoles, the interplay between hydrogen bonding, halogen bonding, and steric effects dictates the entire supramolecular assembly.

Key Supramolecular Interactions

The presence of N-H donors, nitrogen acceptors, and bromine atoms creates a competitive environment for intermolecular interactions.

  • N-H···N Hydrogen Bonds: In imidazoles with an N-H proton, the formation of hydrogen-bonded chains is a primary and powerful structure-directing motif.[4] These chains can create robust, one-dimensional arrays that are fundamental to the crystal packing. The addition of methyl groups can subtly alter the N(H)···N distances, potentially influencing properties like proton conductivity.[4]

  • Halogen Bonding: The bromine substituent introduces the possibility of halogen bonding, a noncovalent interaction where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophile, such as a nitrogen atom or another bromine atom.[6][8] These C-Br···N or C-Br···Br interactions can compete with or complement the primary hydrogen-bonding network, significantly influencing the overall crystal packing.[4][8] In some cases, bromine atoms can act as both halogen bond donors and acceptors simultaneously.[4]

  • Other Interactions: While often considered weaker, C-H···π interactions and the complete absence of traditional π-π stacking have been observed in the crystal structures of some substituted imidazoles.[4][9] These forces play a crucial role in the final three-dimensional arrangement.

Visualizing Intermolecular Forces

The diverse interactions governing the crystal packing of a substituted bromo-methyl-imidazole can be illustrated schematically.

Figure 2: Key Intermolecular Interactions in Bromo-Methyl-Imidazoles
Comparative Data Analysis

Summarizing key crystallographic parameters in a table allows for a direct comparison between different derivatives, revealing structural trends as a function of substitution. The data below for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone is provided as a representative example.[10]

Parameter2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone[10]
Chemical Formula C₁₂H₉Br₂N₃O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.0255(5)
b (Å) 14.9112(5)
c (Å) 10.9438(5)
β (°) 109.223(5)
Volume (ų) 1390.71(12)
Z 4
Rgt(F) 0.0482
Key Interactions C-H···O and C-H···N hydrogen bonds

Analysis of Causality: The data reveals a monoclinic crystal system, a common arrangement for organic molecules. The specific values for the unit cell dimensions and angles are a direct consequence of the molecule's size, shape, and the dominant intermolecular forces—in this case, C-H···O and C-H···N interactions—that govern how the molecules pack together in three dimensions.[10] In derivatives where N-H protons are present or bromine atoms are more sterically accessible, one would expect to see different space groups and unit cell parameters reflecting the influence of N-H···N hydrogen bonds or C-Br···X halogen bonds.[4][8]

Conclusion: From Structure to Insight

The is a powerful discipline that provides the ultimate validation of molecular structure. It is a field where meticulous synthesis and crystallization protocols converge with the precision of X-ray diffraction and the subtleties of structural interpretation. By understanding the causal links between chemical substitution and the resulting three-dimensional architecture, researchers can gain profound insights into the forces that govern molecular recognition. This knowledge is not merely academic; it is the bedrock upon which the rational design of new pharmaceuticals and advanced materials is built.

References

The Ascendant Role of Brominated Imidazoles in Modern Drug Discovery: A Technical Guide to Their Synthesis and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus, a ubiquitous scaffold in biologically active molecules, has been the subject of intense investigation in medicinal chemistry. The introduction of bromine atoms to this heterocyclic core has been shown to significantly modulate and enhance a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the biological activities of brominated imidazoles, with a particular focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. We delve into the synthetic methodologies for preparing these compounds, provide detailed experimental protocols for their biological evaluation, and explore the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Advantage of Bromination in Imidazole-Based Drug Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry.[1] A vast number of approved drugs and clinical candidates incorporate the imidazole moiety, highlighting its importance in interacting with biological targets.[2]

The strategic incorporation of bromine atoms onto the imidazole ring or its substituents can profoundly influence the physicochemical and pharmacological properties of the parent molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can enhance binding affinity and selectivity for a target protein. Furthermore, the lipophilicity and metabolic stability of a compound can be fine-tuned through bromination, leading to improved pharmacokinetic profiles. This guide will explore the diverse biological activities that have been unlocked or enhanced through the bromination of imidazole-containing compounds.

Synthetic Strategies for Brominated Imidazoles

The synthesis of brominated imidazoles can be broadly categorized into two approaches: direct bromination of a pre-formed imidazole ring or the construction of the imidazole ring from brominated precursors. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Direct Bromination of the Imidazole Core

The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution reactions, including bromination. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the substituents already present on the ring.

A straightforward method for the perbromination of the imidazole ring involves the use of excess bromine in a suitable solvent.

Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole [1][3]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve imidazole (1 equivalent) and sodium acetate (9 equivalents) in glacial acetic acid.

  • Addition of Bromine: Slowly add bromine (3 equivalents) dropwise to the stirred solution at room temperature. Maintain the reaction temperature below 40°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2,4,5-tribromoimidazole.

Caption: Synthetic route to 2,4,5-Tribromoimidazole.

For selective dibromination at the 4 and 5 positions of a 2-substituted imidazole, N-bromosuccinimide (NBS) is a commonly used and milder brominating agent.[4][5]

Experimental Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole [4][5]

  • Reaction Setup: Dissolve 2-phenyl-1H-imidazole (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of NBS: Cool the solution to 0°C and add N-bromosuccinimide (2.15 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 10% sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.

Ring Construction with Brominated Precursors

This strategy involves the synthesis of the imidazole ring from starting materials that already contain bromine atoms. This approach offers greater control over the final substitution pattern. A common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

This can be achieved by reacting a brominated α-haloketone with formamidine acetate.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1H-imidazole [6]

  • Reaction Setup: Dissolve α-bromo-4-bromoacetophenone (1 equivalent) in ethylene glycol.

  • Addition of Formamidine Acetate: Add formamidine acetate (2 equivalents) in portions at a controlled temperature (40-70°C).

  • Reaction: After the addition, maintain the temperature for 2 hours.

  • Cyclization: Cool the mixture and add potassium carbonate as an acid-binding agent. The reaction is then heated to complete the cyclization.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified by extraction and recrystallization.

Biological Activities of Brominated Imidazoles

Brominated imidazoles exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of brominated imidazoles.[7][8] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: The anticancer effects of brominated imidazoles are often multifactorial. They have been reported to act as:

  • Kinase Inhibitors: Many brominated imidazoles target key kinases involved in cancer cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest and cell death.[11]

  • DNA Intercalating or Alkylating Agents: Certain benzimidazole derivatives can interact with DNA, leading to DNA damage and apoptosis.[7]

Anticancer_Mechanism Brominated_Imidazole Brominated Imidazole Kinase Kinase Inhibition (e.g., MAPK, PI3K/Akt) Brominated_Imidazole->Kinase Tubulin Tubulin Polymerization Inhibition Brominated_Imidazole->Tubulin DNA DNA Damage Brominated_Imidazole->DNA Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Key anticancer mechanisms of brominated imidazoles.

Quantitative Data: Anticancer Activity of Brominated Imidazoles

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Purine derivative 46MDA-MB-2311.22[12]
Purine derivative 48MDA-MB-2312.29[12]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW4800.027[12]
Imidazole-oxazole derivative 53PC30.023[10]
Imidazole-oxazole derivative 53A5490.045[10]

Experimental Protocol: MTT Assay for Cell Viability [9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated imidazole compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Brominated imidazoles have emerged as promising anti-inflammatory agents.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] Additionally, some brominated imidazoles have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Brominated_Imidazole Brominated Imidazole Brominated_Imidazole->NFkB_Pathway Inhibits Brominated_Imidazole->COX2_Expression Inhibits

Caption: Anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity of Brominated Imidazoles

Compound/DerivativeAssayIC50 (µM)Reference
Di-phenyloxazolone derivative ICOX-2 Inhibition>50% inhibition[14]
Imidazolone derivative IVaCOX-2 Inhibition0.060[14]
Imidazole derivative 5bCOX-2 Inhibition0.71[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer the brominated imidazole compound or vehicle control to rats orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Brominated imidazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18]

Mechanism of Action: The antimicrobial and antifungal mechanisms of brominated imidazoles are diverse and can include:

  • Inhibition of Ergosterol Biosynthesis: In fungi, azole antifungals, including some imidazole derivatives, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Disruption of Cell Membrane Integrity: Some compounds may directly interact with and disrupt the microbial cell membrane, leading to cell lysis.

  • Enzyme Inhibition: Brominated imidazoles can inhibit various essential microbial enzymes.

Quantitative Data: Antimicrobial and Antifungal Activity of Brominated Imidazoles

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazole derivative 87hE. coli6.2 (µM)[18]
Imidazole derivative 87iE. coli6.4 (µM)[18]
Imidazole derivative 31Candida spp.0.5-8[18]
Imidazole derivative 42Candida spp.2-32[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the brominated imidazole compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of brominated imidazoles is highly dependent on their chemical structure. Key SAR observations include:

  • Position and Number of Bromine Atoms: The location and number of bromine substituents can significantly impact potency and selectivity. For some activities, specific substitution patterns are crucial.

  • Substituents on the Imidazole Ring: The nature of the groups at other positions of the imidazole ring (e.g., N-1, C-2, C-4, C-5) plays a critical role in target binding and overall activity. For instance, in some anticancer imidazoles, an aromatic ring at the C-2 position is essential for activity.[11][19]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by bromine and other substituents, affects its ability to cross cell membranes and reach its target.

Conclusion and Future Perspectives

Brominated imidazoles represent a versatile and highly promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties through strategic bromination and other substitutions make them attractive scaffolds for drug discovery. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by numerous brominated imidazole derivatives warrant further investigation and optimization.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the brominated imidazole scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

  • PrepChem.com. (n.d.). Preparation of 2,4,5-tribromoimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

  • Kalra, S., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773. [Link]

  • Wang, L., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

  • PubMed. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • ResearchGate. (n.d.). SAR of imidazo[2,1-b][1][4][5]thiadiazole derivatives as antifungal agents. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

  • Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

  • National Center for Biotechnology Information. (2017). Imidazoles as potential anticancer agents. [Link]

  • Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. [Link]

  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study of imidazoles C 1–C 12 compared... [Link]

  • El-Sayed, M. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Imidazoles: as potential antifungal agents : A Review. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. [Link]

  • National Center for Biotechnology Information. (2018). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. (2023). Cancers. [Link]

  • National Center for Biotechnology Information. (2020). Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours. [Link]

  • YouTube. (2023). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. [Link]

  • SpringerLink. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. [Link]

  • National Center for Biotechnology Information. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • National Center for Biotechnology Information. (2021). MAPK signaling pathway-targeted marine compounds in cancer therapy. [Link]

  • PubMed. (2013). Imidazoles as Potential Antifungal Agents: A Review. [Link]

  • National Center for Biotechnology Information. (2015). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • MDPI. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Link]

  • PubMed. (2025). Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin. [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • SciSpace. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]

Sources

The Evolving Synthesis of 2-Aryl-4-Bromo-1-Methyl-Imidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aryl-4-bromo-1-methyl-imidazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its unique substitution pattern offers a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of this important heterocyclic motif. We will explore the evolution of synthetic strategies, from classical methods for constructing the imidazole ring to modern, highly efficient cross-coupling and direct arylation techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices and providing detailed, self-validating protocols for the synthesis of these valuable compounds.

Introduction: The Significance of the 2-Aryl-4-Bromo-1-Methyl-Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile component in the design of bioactive molecules. The 2-aryl-4-bromo-1-methyl-imidazole scaffold combines several key features that enhance its utility in drug discovery:

  • The 2-Aryl Moiety: The introduction of an aryl group at the 2-position provides a critical handle for modulating biological activity. The aryl ring can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions. Furthermore, the substitution pattern on the aryl ring can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

  • The 4-Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups via various cross-coupling reactions, allowing for the introduction of additional diversity and the exploration of structure-activity relationships (SAR). The presence of the bromine atom also influences the electronic properties of the imidazole ring.

  • The 1-Methyl Group: The methyl group at the N-1 position prevents tautomerization and provides a fixed point of attachment, which can be crucial for consistent biological activity. It also enhances the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The convergence of these structural features has led to the investigation of 2-aryl-4-bromo-1-methyl-imidazoles in various therapeutic areas, including as inhibitors of enzymes and as modulators of protein-protein interactions.

Historical Perspective: The Genesis of a Scaffold

The synthesis of the 2-aryl-4-bromo-1-methyl-imidazole core did not emerge from a single discovery but rather from the convergence of several independent lines of synthetic methodology development. The historical narrative is best understood by examining the evolution of techniques for the synthesis of the key building blocks and the subsequent methods for their assembly.

Early Approaches to the 4-Bromo-1-Methyl-Imidazole Core

The synthesis of the 4-bromo-1-methyl-imidazole intermediate has been approached from several angles. Early methods often involved multi-step sequences with moderate yields.

One classical approach involves the direct bromination of 1-methylimidazole. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of mono-, di-, and tri-brominated products.[2]

A more controlled, albeit longer, route starts with the tribromination of 1-methylimidazole to form 2,4,5-tribromo-1-methyl-1H-imidazole, followed by selective debromination.[2]

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole via Tribromination and Debromination [2]

Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole

  • To a solution of 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, add a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid dropwise.

  • Stir the resulting mixture for 2.5 hours at room temperature.

  • Remove the acetic acid in vacuo.

  • Suspend the residue in 500 mL of water and stir at room temperature for 10 minutes.

  • Filter the resulting precipitate, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

Step 2: Synthesis of 4-bromo-1-methyl-1H-imidazole

  • To a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in 45 mL of water, add sodium sulfite (13 g, 103 mmol).

  • Stir the resulting mixture at a rapid reflux for 24 hours.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 9-10 by the addition of 2 N sodium hydroxide.

  • Extract the organics with ether (3 x 50 mL), dry over magnesium sulfate, filter, and concentrate to give crude 4-bromo-1-methyl-1H-imidazole.

The Advent of 2-Arylimidazole Synthesis

The introduction of an aryl group at the 2-position of the imidazole ring has been a long-standing objective in medicinal chemistry. Classical methods, such as the Radziszewski synthesis, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] While effective, these methods can have limitations in terms of substrate scope and functional group tolerance.

The development of modern cross-coupling reactions revolutionized the synthesis of 2-arylimidazoles. Palladium-catalyzed reactions, in particular, have become the methods of choice for their high efficiency and broad applicability.

Modern Synthetic Strategies: Efficiency and Versatility

The contemporary synthesis of 2-aryl-4-bromo-1-methyl-imidazoles leverages the power of modern organometallic chemistry, allowing for the efficient and regioselective construction of this complex scaffold.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This reaction is particularly well-suited for the synthesis of 2-aryl-4-bromo-1-methyl-imidazoles.

A convergent approach involves the synthesis of a 2-halo-4-bromo-1-methyl-imidazole intermediate, which can then be coupled with an arylboronic acid.

Conceptual Workflow: Suzuki-Miyaura Coupling for 2-Aryl-4-Bromo-1-Methyl-Imidazole Synthesis

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Halogenation cluster_intermediate Intermediate cluster_reaction2 Step 2: Suzuki-Miyaura Coupling cluster_product Final Product Start1 4-Bromo-1-methyl-imidazole Reaction1 Halogenation at C2 Start1->Reaction1 Start2 2-Halogenating Agent (e.g., NBS, I2) Start2->Reaction1 Start3 Arylboronic Acid Reaction2 Pd-catalyzed Cross-Coupling Start3->Reaction2 Intermediate1 2-Halo-4-bromo-1-methyl-imidazole Reaction1->Intermediate1 Intermediate1->Reaction2 Product 2-Aryl-4-bromo-1-methyl-imidazole Reaction2->Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-1-methyl-imidazole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF92
33-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O88
42-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O78
Direct C-H Arylation: An Atom-Economical Approach

More recently, direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This methodology avoids the need for pre-functionalization of the imidazole ring, directly coupling a C-H bond with an aryl halide. The regioselectivity of C-H arylation on the imidazole ring can be controlled by the choice of catalyst, ligands, and reaction conditions.

Conceptual Workflow: Direct C-H Arylation for 2-Aryl-4-Bromo-1-Methyl-Imidazole Synthesis

CH_Arylation_Workflow cluster_start Starting Materials cluster_reaction Direct C-H Arylation cluster_product Final Product Start1 4-Bromo-1-methyl-imidazole Reaction Pd- or Cu-catalyzed C-H Activation Start1->Reaction Start2 Aryl Halide (e.g., Ar-Br, Ar-Cl) Start2->Reaction Product 2-Aryl-4-bromo-1-methyl-imidazole Reaction->Product

Caption: Direct C-H arylation workflow for synthesis.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

  • In a glovebox, weigh the 4-bromo-1-methyl-imidazole (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) into a reaction vessel.

  • Add a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the specified time.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-aryl-4-bromo-1-methyl-imidazole.

Causality Behind Experimental Choices

The choice of synthetic strategy and reaction conditions is dictated by several factors, including the desired scale of the synthesis, the electronic and steric properties of the substrates, and cost considerations.

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial for achieving high efficiency and regioselectivity. Bulky, electron-rich phosphine ligands often promote the desired C-C bond formation and can prevent catalyst deactivation.

  • Base and Solvent Effects: The base plays a critical role in both Suzuki-Miyaura and direct C-H arylation reactions. It is involved in the transmetalation step of the Suzuki-Miyaura catalytic cycle and in the C-H activation step of direct arylation. The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.

  • Protecting Groups: In some cases, the use of a protecting group on the imidazole nitrogen may be necessary to prevent side reactions or to direct the regioselectivity of a reaction.

Conclusion and Future Outlook

The synthetic history of 2-aryl-4-bromo-1-methyl-imidazoles reflects the broader evolution of organic synthesis. From classical, multi-step approaches to modern, highly efficient catalytic methods, the ability to construct this valuable scaffold has advanced significantly. The continued development of novel catalytic systems, particularly in the area of C-H functionalization, promises to further streamline the synthesis of these and other complex heterocyclic compounds. As our understanding of the biological roles of this scaffold deepens, the demand for efficient and versatile synthetic routes will undoubtedly continue to grow, paving the way for the discovery of new and improved therapeutic agents.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(39), 14269-14271. Available at: [Link]

  • Request PDF. A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. Available at: [Link]

  • Zhang, M., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(15), 4529-4537. Available at: [Link]

  • Kirk, K. L. (1976). A general route to 4-substituted imidazoles. Journal of Heterocyclic Chemistry, 13(5), 857-860. Available at: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. Available at: [Link]

  • Bellina, F., et al. (2011). Regioselective Synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles Including Highly Cytotoxic Derivatives by Pd-Catalyzed Direct C-5 Arylation of 1-Methyl-1H-imidazole with Aryl Bromides. The Journal of Organic Chemistry, 76(11), 4439-4455. Available at: [Link]

  • Altenhoff, A. M., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(25), 9575-9578. Available at: [Link]

  • Shrivastava, T. P., et al. (2013). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 4(2), 481. Available at: [Link]

  • ResearchGate. Palladium catalysed reaction of 1,2-dimethylimidazole with ortho-substituted aryl bromides (Scheme 2). Available at: [Link]

  • PubMed. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Available at: [Link]

  • Chemical Science. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Available at: [Link]

  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1038. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Grimmett, M. R. (1997). Chemistry of the Biologically Important Imidazoles. Chemical Reviews, 97(7), 2341-2394. Available at: [Link]

  • Hernández, E., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 69-92. Available at: [Link]

  • PubMed. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]

  • ResearchGate. Divers pharmacological significance of imidazole derivatives- A Review. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1038. Available at: [Link]

  • Boulton, B. E., et al. (1977). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 30(11), 2343-2353. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Shrivastava, T. P., et al. (2013). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research, 4(2), 481-494. Available at: [Link]

  • Request PDF. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. Available at: [Link]

  • ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • Chemical Science. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Available at: [Link]

  • Cumhuriyet Yerbilimleri Dergisi. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

  • MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

Sources

A Comprehensive Theoretical and Computational Guide to 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a novel imidazole derivative with significant potential in medicinal chemistry. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from molecular design to in-silico analysis.

Synthesis and Spectroscopic Characterization

The synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- can be achieved through a multi-step reaction, likely commencing with the condensation of a diketone with an aldehyde in the presence of ammonia and a methylating agent, followed by selective bromination. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow:

A 2-Methylbenzaldehyde D Cyclization & Methylation A->D B Diketone B->D C Ammonia & Methylamine C->D E 1-methyl-2-(2-methylphenyl)-1H-imidazole D->E Formation of Imidazole Ring G 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- E->G Selective Bromination F Brominating Agent (NBS) F->G

Caption: Proposed synthetic workflow for the target imidazole derivative.

Following synthesis, the compound's structure is unequivocally confirmed through a suite of spectroscopic and analytical techniques.

Spectroscopic Characterization Protocol:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. Expected vibrational frequencies include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the imidazole ring, and the C-Br stretching vibration, which is anticipated in the lower frequency region (around 550 cm⁻¹)[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the precise arrangement of protons and carbon atoms. The chemical shifts will be indicative of the electronic environment of each nucleus, confirming the substitution pattern on the imidazole and phenyl rings.

  • Single-Crystal X-ray Diffraction: To obtain the definitive solid-state structure, single crystals of the compound are grown and analyzed by X-ray diffraction. This technique provides precise bond lengths, bond angles, and the overall molecular conformation, which are crucial for validating the computational models.

In-Silico Analysis: A Computational Deep Dive

Computational chemistry offers powerful tools to predict and understand the physicochemical properties and biological activity of novel molecules.[5][6][7]

Density Functional Theory (DFT)

DFT calculations are performed to investigate the electronic structure, reactivity, and vibrational properties of the title compound.[8]

DFT Calculation Workflow:

A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry B->D E Vibrational Frequencies C->E Confirmation of Minimum Energy F Frontier Molecular Orbitals (HOMO-LUMO) D->F G Molecular Electrostatic Potential (MEP) D->G

Sources

potential biological targets of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The novel compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, presents a unique chemical architecture with potential for new pharmacological applications. This guide provides a comprehensive, in-depth strategy for the identification and validation of its potential biological targets. We will explore a multi-pronged approach, commencing with in-silico predictions and progressing through phenotypic screening to sophisticated target deconvolution and validation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of a Novel Imidazole Derivative

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[7] This structure is a common feature in many biologically active molecules and approved drugs, such as the anticancer agent dacarbazine and the antifungal ketoconazole.[1][3] The versatility of the imidazole scaffold allows for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[8][9] The subject of this guide, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is a novel entity with currently uncharacterized biological activity. The presence of a bromo substituent can significantly influence its biological profile, a feature that has been noted in other bioactive heterocyclic compounds.[10][11][12][13]

This guide will provide a systematic and technically detailed roadmap for elucidating the biological targets of this promising compound. Our approach is grounded in the principles of modern drug discovery, which often begins with observing a compound's effect on a biological system and then identifying the molecular interactions responsible for that effect.[14][15]

Foundational Strategy: A Multi-faceted Approach to Target Identification

The journey from a novel compound to a potential therapeutic involves a rigorous process of identifying its biological target(s). We advocate for an integrated strategy that combines computational and experimental approaches to build a robust body of evidence.

Target_ID_Workflow cluster_in_silico In-Silico Prediction cluster_phenotypic Phenotypic Screening cluster_deconvolution Target Deconvolution cluster_validation Target Validation In_Silico In-Silico Target Prediction (Molecular Docking) Phenotypic Phenotypic Screening (e.g., Cell Viability Assays) In_Silico->Phenotypic Hypothesis Generation Deconvolution Target Deconvolution (Affinity Chromatography, DARTS) Phenotypic->Deconvolution Observed Phenotype Validation Target Validation (Biochemical Assays, CETSA) Deconvolution->Validation Putative Targets Validation->Phenotypic Mechanism Confirmation Affinity_Chromatography Compound 1. Synthesize Affinity Probe (Compound + Linker + Tag) Immobilize 2. Immobilize Probe on Solid Support Compound->Immobilize Incubate 3. Incubate with Cell Lysate Immobilize->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Identify Proteins by Mass Spectrometry Elute->Analyze Kinase_Pathway Compound 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Apoptosis) Phospho_Substrate->Cellular_Response

Sources

Methodological & Application

using 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole

Introduction: Unlocking the Potential of a Privileged Scaffold

The substituted imidazole core is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1][2] The targeted functionalization of this scaffold is therefore of critical importance. This guide focuses on a key building block, 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole , a versatile substrate primed for elaboration through palladium-catalyzed cross-coupling reactions.

These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, alongside powerful transformations like the Sonogashira and Buchwald-Hartwig amination, represent the most robust and versatile methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] This document provides researchers, chemists, and drug development professionals with a comprehensive technical resource, detailing the mechanistic principles, practical considerations, and step-by-step protocols for leveraging this specific bromo-imidazole derivative in key cross-coupling transformations.

Substrate Profile and Reactivity Considerations

The utility of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole in cross-coupling is dictated by its unique structural features:

  • The C(4)-Br Bond: The carbon-bromine bond at the 4-position is the reactive site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle. Its reactivity is influenced by the electron-donating nature of the imidazole ring.

  • N-Methylation: The imidazole nitrogen is methylated, which is a significant advantage. Unlike NH-imidazoles that often require a protection-deprotection sequence to prevent catalyst inhibition or unwanted side reactions, this substrate can typically be used directly.[2]

  • Steric Environment: The 2-(2-methylphenyl), or o-tolyl, group introduces considerable steric bulk around the 2-position. While the reaction occurs at the distal 4-position, this steric hindrance can influence the choice of catalyst and ligand, favoring less bulky phosphine ligands or certain N-heterocyclic carbenes (NHCs) that can efficiently coordinate to the metal center.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, pairing an organoboron reagent (boronic acid or ester) with an organic halide.[3][4] For the target substrate, this reaction opens a direct route to novel 4-aryl-imidazoles, structures of significant interest in pharmaceutical development.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is crucial for activating the organoboron species to facilitate the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)-X (L)₂ oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation [R²-B(OR)₂(Base)]⁻ pd_intermediate R¹-Pd(II)-R² (L)₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Key Considerations for Imidazole Substrates
  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice, often used directly. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. For heteroaromatic substrates, specialized ligands can enhance catalytic activity.[7][8][9]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. K₃PO₄ is often effective in preventing protodeboronation of the boronic acid, a common side reaction.[10] The use of a mixed solvent system, such as 1,4-dioxane/water, is often necessary to solubilize the inorganic base.

  • Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their more stable ester derivatives (e.g., pinacol esters) can be employed.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Representative Data for Analogous Systems
Catalyst (mol%)Boronic Acid PartnerBaseSolventTemp (°C)Yield (%)Reference Analogy
Pd(PPh₃)₄ (4)Phenylboronic acidNa₂CO₃Toluene/MeOH8082[11]
PdCl₂(dppf) (5)4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O100Good[12]
PdCl₂(PPh₃)₂ (10)4-Methoxyphenylboronic acidK₂CO₃Toluene/EtOH100Moderate[4]
Pd₂(dba)₃/SPhos (2)Various Arylboronic acidsK₃PO₄Dioxane100High[13]

II. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[14][15] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are key components in materials science and serve as versatile intermediates for further chemical modification.

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[16] The palladium cycle resembles the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step. Copper-free protocols have also been developed.[15][17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X (L)₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_intermediate R¹-Pd(II)-C≡CR² (L)₂ pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination (forms R¹-C≡CR²) cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide R²-C≡C-H + Base cu_acetylide->pd_complex Transfers Acetylide

Caption: Dual Catalytic Cycles in the Sonogashira Reaction.
Key Considerations
  • Catalyst System: The classic system employs a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.

  • Atmosphere: Traditional Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glasier coupling). Therefore, maintaining a strictly inert atmosphere is crucial.

Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of the title compound with a terminal alkyne.

Materials:

  • 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.01 - 0.03 equiv, 1-3 mol%)

  • Copper(I) Iodide (CuI) (0.02 - 0.05 equiv, 2-5 mol%)

  • Triethylamine (Et₃N) or other amine base (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Schlenk flask, magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add the degassed anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by washing with water, extraction, and subsequent column chromatography.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[18][19] This method has largely superseded classical methods (e.g., nucleophilic aromatic substitution) due to its exceptional scope, functional group tolerance, and milder conditions.[19][20]

Mechanistic Overview

Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[18][19]

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup reagents Combine Aryl Bromide, Amine, Pd Precatalyst, Ligand, & Base start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat Reaction Mixture (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Cool, Dilute, & Perform Aqueous Workup monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification finish End: Isolated Product purification->finish

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Key Considerations
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are essential for promoting the reductive elimination step. A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice of base must be compatible with the functional groups present in the substrates.

  • Amine Scope: The reaction is broadly applicable to primary and secondary alkyl- and arylamines. Ammonia equivalents can also be used to synthesize primary arylamines.[20]

Protocol: Buchwald-Hartwig Amination

This is a representative protocol. The optimal ligand, base, and temperature may vary.

Materials:

  • 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv, 1-2 mol%) or Pd(OAc)₂ (0.02-0.04 equiv)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (0.02 - 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line equipment

Procedure:

  • In a glovebox: Add the palladium precatalyst, ligand, and base to a Schlenk tube or vial.

  • Add 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole.

  • Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Seal the vessel, remove it from the glovebox, and heat with vigorous stirring to 80-110 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

IV. The Heck Reaction: Alkenylation of the Imidazole Core

The Heck reaction couples the aryl halide with an alkene to form a new C-C bond, typically with high trans selectivity.[21] This reaction provides a route to stilbene- and cinnamate-type imidazole derivatives.

Key Considerations
  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst, often paired with a phosphine ligand like tri(o-tolyl)phosphine [P(o-tol)₃].

  • Base: A hindered amine base like triethylamine (Et₃N) or a stronger inorganic base is used to neutralize the HBr generated.

  • Substrate: Electron-deficient alkenes (e.g., acrylates, styrene, acrylonitrile) generally give the best results.

Protocol: Heck Reaction

Materials:

  • 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 - 0.05 equiv, 2-5 mol%)

  • P(o-tol)₃ (0.04 - 0.10 equiv, 4-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or DMF)

  • Sealed tube or pressure vessel

Procedure:

  • To a sealable reaction tube, add 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole, Pd(OAc)₂, and P(o-tol)₃.

  • Flush the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene.

  • Seal the tube tightly and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the vessel to room temperature, then dilute the contents with ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the alkenylated imidazole product.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • D. A. Horton, G. T. Bourne, M. L. Smythe. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. (Note: While not directly cited, this source establishes the concept of privileged structures, relevant to the introduction. A more specific citation on heteroaryl halide reactivity is used in the text.)
  • C. M. Billingsley, K. W. Anderson, S. L. Buchwald. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Angewandte Chemie International Edition, 46(29), 5359-5363. (Note: Analogy for challenging heteroaryl couplings.)
  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • A. F. Littke, G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: General review on cross-coupling.)
  • J. F. Hartwig. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • J. P. Wolfe, S. Wagaw, J. F. Marcoux, S. L. Buchwald. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • M. R. Netherton, G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Aryl Halides with Arylboronic Acids. Advanced Synthesis & Catalysis, 346(13-15), 1525-1532. (Note: General review.)
  • S. P. Nolan. (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (Note: General textbook on NHC ligands.)
  • G. D. Vo, J. F. Hartwig. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating. [Link]

  • A. L. S. Thompson, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 7434-7443. [Link]

  • N. A. Meanwell. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Note: Discusses the importance of imidazole-containing structures in drug design.)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • M. S. Viciosa, et al. (2015). Palladium-catalysed Suzuki-Miyaura cross-coupling with imidazolylidene ligands substituted by crowded resorcinarenyl and calixar. Canadian Journal of Chemistry, 93(8), 845-851. [Link]

  • S. P. Nolan, O. Navarro. (2004). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 37(7), 500-509.
  • A. R. Martin, Y. Lan. (2013). The Role of N-Heterocyclic Carbene (NHC) Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Society Reviews, 42(18), 7763-7781. (Note: General review on NHC ligands.)
  • T. M. M. Maiden, et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • A. Rauf, et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(1), 123. [Link]

  • M. D. Crozet, et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron Letters, 46(30), 5035-5038. [Link]

  • S. L. Buchwald, et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9037-9047. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • E. V. Tretyakov, et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances, 8(46), 26231-26240. [Link]

  • ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... [Link]

  • S. R. G. Naraharisetti, V. G. Puranik, S. G. Newman. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 136(45), 15856-15859. [Link]

Sources

experimental protocol for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of the substituted imidazole, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Imidazole derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] This guide is intended for researchers in medicinal chemistry and materials science, offering a detailed methodology grounded in established chemical principles. The protocol first employs a modified Debus-Radziszewski multicomponent reaction to construct the N-methylated, C2-arylated imidazole core, followed by a regioselective bromination to yield the final target compound. We provide in-depth explanations for procedural choices, self-validating characterization checkpoints, and a complete list of reagents and safety protocols to ensure reliable and safe execution.

Introduction and Synthetic Strategy

The target molecule, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is a polysubstituted imidazole featuring specific substitutions at the N1, C2, and C4 positions. Such structures are of significant interest in drug discovery as scaffolds for developing inhibitors for enzymes like cathepsin K and xanthine oxidase.[3] The strategic placement of a methyl group at N1, a bulky tolyl group at C2, and a bromine atom at C4 provides a unique combination of steric and electronic properties for molecular design.

The synthesis of substituted imidazoles can be approached through various classical methods, including the Van Leusen, Marckwald, and Debus-Radziszewski reactions.[4][5] For the target molecule, a two-step approach is most logical and efficient:

  • Step 1: Synthesis of the Imidazole Core via Modified Debus-Radziszewski Reaction. This multicomponent reaction is exceptionally well-suited for constructing the 1,2-disubstituted imidazole core in a single step from readily available precursors: a 1,2-dicarbonyl (glyoxal), an aldehyde (2-methylbenzaldehyde), and a primary amine (methylamine).[6][7] This approach offers high atom economy and directly installs the required N1-methyl and C2-tolyl groups.[7]

  • Step 2: Regioselective Bromination. The resulting 1-methyl-2-(2-methylphenyl)-1H-imidazole is then subjected to electrophilic substitution to install the bromine atom. N-Bromosuccinimide (NBS) is chosen as the brominating agent to afford greater control and selectivity for the C4 position over harsher reagents like elemental bromine, which can lead to polybrominated byproducts.[8]

This strategy is designed for clarity, efficiency, and control over the final substitution pattern.

Experimental Workflow Diagram

The following diagram outlines the complete synthetic workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Regioselective Bromination A Glyoxal (40% aq.) + 2-Methylbenzaldehyde + Methylamine B Reaction Assembly: Reflux in Glacial Acetic Acid A->B 1. Combine Reagents C Aqueous Work-up: Neutralization (NaOH) & Extraction (EtOAc) B->C 2. Reaction Completion D Purification: Silica Gel Chromatography C->D 3. Isolate Crude Product E Intermediate Product: 1-methyl-2-(2-methylphenyl)-1H-imidazole D->E 4. Purify F Intermediate Product + NBS in Acetonitrile (MeCN) E->F Proceed to Bromination G Reaction Assembly: Stir at 0°C to RT F->G 5. Combine Reagents H Aqueous Work-up: Quench (Na2S2O3) & Extraction (EtOAc) G->H 6. Reaction Completion I Purification: Silica Gel Chromatography H->I 7. Isolate Crude Product J Final Product: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- I->J 8. Purify

Caption: Workflow for the two-step synthesis of the target imidazole.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
GlyoxalC₂H₂O₂58.0440% wt. in H₂OSigma-Aldrich-
2-MethylbenzaldehydeC₈H₈O120.1598%Sigma-AldrichAlso known as o-tolualdehyde.
MethylamineCH₅N31.0640% wt. in H₂OSigma-AldrichCorrosive and flammable. Handle with care.
Glacial Acetic AcidC₂H₄O₂60.05≥99.7%Fisher ScientificActs as both solvent and catalyst.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Sigma-AldrichLight-sensitive. Store in a cool, dark place.
Acetonitrile (MeCN)C₂H₃N41.05Anhydrous, 99.8%Sigma-Aldrich-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRUsed for extraction.
HexanesC₆H₁₄86.18ACS GradeVWRUsed for chromatography.
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%Sigma-AldrichCorrosive.
Sodium ThiosulfateNa₂S₂O₃158.11≥98%Sigma-AldrichUsed to quench excess bromine.
Anhydrous Magnesium SulfateMgSO₄120.37GranularFisher ScientificDrying agent.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Step 1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

This procedure is adapted from the well-established Debus-Radziszewski multicomponent synthesis, modified for the direct incorporation of an N-alkyl substituent.[6][9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (80 mL).

  • Reagent Addition: In sequence, add 2-methylbenzaldehyde (5.0 g, 41.6 mmol, 1.0 equiv.), glyoxal (40% aq. solution, 6.0 g, 41.6 mmol, 1.0 equiv.), and methylamine (40% aq. solution, 4.0 g, 51.5 mmol, 1.2 equiv.).

    • Causality Note: Using a slight excess of the amine component helps to drive the reaction to completion. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water. c. Place the beaker in an ice bath and slowly neutralize the solution by adding 10 M sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate the crude product. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a dark oil. b. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. c. Combine the fractions containing the desired product (visualized by TLC with UV light) and evaporate the solvent to yield 1-methyl-2-(2-methylphenyl)-1H-imidazole as a pale yellow oil.

  • Validation: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry. Expected [M+H]⁺ = 173.11.

Step 2: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

This protocol employs a regioselective bromination using N-bromosuccinimide (NBS).[8]

  • Reaction Setup: Dissolve the intermediate from Step 1 (e.g., 3.0 g, 17.4 mmol, 1.0 equiv.) in anhydrous acetonitrile (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (3.26 g, 18.3 mmol, 1.05 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: The use of a slight excess of NBS ensures full conversion of the starting material. The reaction is performed at low temperature to control the electrophilic substitution and enhance regioselectivity for the C4 position, which is electronically activated.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: a. Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. b. Remove the acetonitrile under reduced pressure. c. Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: a. Filter and concentrate the organic phase in vacuo to yield the crude product. b. Purify the residue by flash column chromatography on silica gel, eluting with a 9:1 Hexanes:EtOAc mobile phase. c. Combine the pure fractions and evaporate the solvent to yield 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- as a white to off-white solid.

  • Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ for C₁₁H₁₂BrN₂ = 251.02. The purity should be assessed by HPLC.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals corresponding to the aromatic protons of the tolyl group, a singlet for the imidazole C5-H, a singlet for the N-methyl protons, and a singlet for the tolyl-methyl protons.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should display signals for all 11 unique carbon atoms, including the C-Br carbon at a characteristic downfield shift.

  • FT-IR: Characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C ring stretching.

  • HRMS (ESI): Calculated for C₁₁H₁₁BrN₂ [M+H]⁺: 251.0235; Found: [Value should be within 5 ppm].

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [https://zenodo.org/record/1426 Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Guan, Z. H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]

  • Kumar, K., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]

  • Lages, A. C. A., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5397. [Link]

  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(40), 23831–23839. [Link]

  • Saraf, S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • Patel, J. R., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(01), 496-500. [Link]

  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Butler, D. N., & Grimmett, M. R. (1982). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 345-350. [Link])

Sources

Application Notes and Protocols for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazole Scaffold and the Promise of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets.[3] The diverse pharmacological activities associated with imidazole derivatives are extensive, encompassing anticancer, anti-inflammatory, antifungal, and antibacterial properties.[4][5]

This document focuses on a specific, yet promising, derivative: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . While direct biological data for this exact molecule is limited in publicly available literature, its structural features—a 4-bromo-substituted, N-methylated imidazole core with a 2-(2-methylphenyl) group—strongly suggest its potential as a modulator of key cellular signaling pathways, particularly as a kinase inhibitor.

The rationale for this hypothesis is built upon extensive structure-activity relationship (SAR) studies of related imidazole-based compounds. The 2-aryl-imidazole motif is a well-established pharmacophore in a multitude of kinase inhibitors, where the aryl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase.[6][7][8] The N-methylation at position 1 can enhance metabolic stability and modulate solubility and cell permeability, thereby improving the compound's pharmacokinetic profile.[9] Furthermore, the bromine atom at the 4-position is not merely a synthetic handle but can actively participate in halogen bonding with the target protein, potentially enhancing binding affinity and selectivity.[10]

These application notes will provide a comprehensive guide for researchers interested in exploring the therapeutic potential of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . We will delve into its hypothesized mechanism of action as a kinase inhibitor, provide detailed, self-validating protocols for its synthesis and biological evaluation, and present a framework for interpreting the resulting data.

Hypothesized Mechanism of Action: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[11][12] A significant number of FDA-approved anticancer drugs are small-molecule kinase inhibitors.[11]

Based on the structural features of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- , we hypothesize that it functions as a Type I kinase inhibitor, competing with ATP for binding to the enzyme's active site.

Key Structural Features and Their Rationale for Kinase Inhibition:

  • 2-(2-methylphenyl) Group: This bulky, hydrophobic group is predicted to occupy a hydrophobic pocket within the kinase ATP-binding site, a common feature of many 2-aryl-imidazole kinase inhibitors.[7][8] The ortho-methyl group may provide a conformational lock, improving binding affinity and selectivity for specific kinases.

  • Imidazole Core: The imidazole ring acts as a central scaffold, correctly orienting the substituents for optimal interaction with the kinase. The nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase.[7]

  • N-Methyl Group: N-methylation can prevent the formation of certain hydrogen bonds, which may be advantageous for selectivity. It also blocks a potential site of metabolism and can improve membrane permeability.[9][13]

  • 4-Bromo Substituent: The bromine atom can form halogen bonds with backbone carbonyls or other electron-rich atoms in the ATP-binding pocket, providing an additional anchoring point and enhancing binding affinity. This interaction can also contribute to inhibitor selectivity.

Potential Kinase Targets:

Given the prevalence of the 2-aryl-imidazole scaffold in known kinase inhibitors, potential targets for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- include, but are not limited to:

  • p38 MAP Kinase: A key enzyme in inflammatory signaling pathways. Many imidazole-based compounds are potent p38 inhibitors.[6][14][15]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial regulator of angiogenesis, a process essential for tumor growth and metastasis. Several imidazole derivatives have shown significant VEGFR-2 inhibitory activity.[11][16][17][18]

  • Other Tyrosine and Serine/Threonine Kinases: The broad applicability of the imidazole scaffold suggests that this compound could inhibit other kinases implicated in cancer and other diseases.

The following diagram illustrates the hypothesized binding mode of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue halogen_pocket Halogen Bonding Pocket imidazole Imidazole Core imidazole->hinge Hydrogen Bonding methylphenyl 2-(2-methylphenyl) methylphenyl->hydrophobic_pocket Hydrophobic Interaction bromo 4-Bromo bromo->halogen_pocket Halogen Bonding n_methyl N-Methyl n_methyl->gatekeeper Steric Interaction (Selectivity)

Caption: Hypothesized binding mode of the inhibitor within a kinase active site.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- .

Protocol 1: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Workflow Diagram:

G cluster_synthesis Synthetic Workflow start 1,2-dimethyl-1H-imidazole step1 Bromination (NBS) start->step1 intermediate1 4,5-dibromo-1,2-dimethyl-1H-imidazole step1->intermediate1 step2 Selective Debromination (i-PrMgCl) intermediate1->step2 intermediate2 4-bromo-1,2-dimethyl-1H-imidazole step2->intermediate2 step3 Suzuki Coupling (2-methylphenyl)boronic acid intermediate2->step3 final_product 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- step3->final_product

Sources

The Strategic Role of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active molecules due to its unique electronic properties and ability to participate in various intermolecular interactions.[1][2] This application note provides a comprehensive technical guide on the synthesis, characterization, and application of a key imidazole intermediate: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . We will delve into a detailed, field-proven synthetic protocol, outline its critical role as a precursor in the synthesis of potent kinase inhibitors, and provide robust analytical methodologies for quality control and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics.

Introduction: The Versatility of the Imidazole Moiety in Drug Design

The imidazole ring is a privileged structure in drug discovery, conferring upon molecules a desirable combination of stability, polarity, and synthetic versatility.[2][3] Its presence in natural compounds like histidine and histamine underscores its biological significance. In synthetic pharmaceuticals, the imidazole nucleus is a key component of antifungal agents, anticancer drugs, and various enzyme inhibitors.[1][3] The strategic functionalization of the imidazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- , is a highly functionalized intermediate designed for efficient coupling reactions in multi-step API syntheses. The presence of a bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of additional molecular complexity.[4] The N-methyl and 2-(2-methylphenyl) substituents are crucial for orienting the molecule within the target's binding site and contributing to the overall pharmacological profile of the final API.

Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-: A Step-by-Step Protocol

The following protocol describes a robust and scalable synthesis of the title compound, adapted from established methodologies for the synthesis of substituted imidazoles. The rationale behind each step is provided to ensure a thorough understanding of the process.

Proposed Synthetic Pathway

The synthesis commences with the construction of the substituted imidazole ring, followed by a regioselective bromination.

Synthetic Pathway A 2-Methylbenzaldehyde D 1-Methyl-2-(2-methylphenyl)-1H-imidazole A->D Radziszewski imidazole synthesis B Methylamine B->D C Glyoxal C->D F 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: Proposed synthetic workflow for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

This step utilizes a modification of the Radziszewski imidazole synthesis.

  • Materials:

    • 2-Methylbenzaldehyde

    • Methylamine (40% in water)

    • Glyoxal (40% in water)

    • Ammonium hydroxide (28-30%)

    • Methanol

    • Dichloromethane (DCM)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of 2-methylbenzaldehyde (1.0 eq) in methanol, add methylamine (1.1 eq) and glyoxal (1.0 eq) at room temperature.

    • Slowly add ammonium hydroxide (3.0 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-methyl-2-(2-methylphenyl)-1H-imidazole.

Causality and Insights: The Radziszewski synthesis is a classic and efficient method for constructing the imidazole core from a dicarbonyl compound, an aldehyde, and ammonia (or an amine). The use of methylamine in place of ammonia directly installs the N-methyl group.

Step 2: Bromination of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

This step involves the regioselective electrophilic bromination of the imidazole ring.

  • Materials:

    • 1-Methyl-2-(2-methylphenyl)-1H-imidazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate

    • Brine

  • Procedure:

    • Dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- as a solid.

Causality and Insights: The imidazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 and C5 positions are the most nucleophilic. NBS is a mild and selective brominating agent, reducing the risk of over-bromination that can occur with liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Application as a Key Intermediate in API Synthesis: Bruton's Tyrosine Kinase (BTK) Inhibitors

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a critical building block for the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[4][5]

Role in the Synthesis of a BTK Inhibitor (e.g., Spebrutinib Analogues)

The bromo-imidazole intermediate can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group, a common structural motif in many BTK inhibitors. For instance, in the synthesis of analogues of Spebrutinib (AVL-292), a covalent BTK inhibitor, a similar bromo-imidazole core could be coupled with a boronic acid or boronate ester derivative.

API Synthesis A 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid Derivative B->C D Coupled Imidazole Intermediate C->D E Further Functionalization D->E F Final API (e.g., BTK Inhibitor) E->F

Caption: Application of the bromo-imidazole intermediate in API synthesis via Suzuki-Miyaura coupling.

Exemplary Coupling Protocol
  • Materials:

    • 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

    • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water or DME)

  • Procedure:

    • To a degassed mixture of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (1.0 eq), the arylboronic acid derivative (1.2 eq), and the base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by HPLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the coupled intermediate, which can then be carried forward to the final API.

Trustworthiness and Self-Validation: The progress of this coupling reaction should be meticulously monitored by HPLC. The disappearance of the starting bromo-imidazole and the appearance of the more non-polar coupled product are key indicators of a successful reaction. Mass spectrometry can be used to confirm the identity of the product peak.

Analytical Characterization and Quality Control

Robust analytical methods are essential to ensure the purity and identity of the intermediate.

Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (typically >100 °C for similar compounds)
Solubility Soluble in methanol, acetonitrile, DCM; sparingly soluble in water
High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: The bromo-imidazole will have a characteristic retention time under these conditions, which will be longer than the unbrominated precursor due to increased lipophilicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include:

    • A singlet for the imidazole proton (C5-H).

    • A singlet for the N-methyl protons.

    • A singlet for the tolyl methyl protons.

    • Multiplets for the aromatic protons of the 2-methylphenyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include distinct carbons for the imidazole ring (with the C4 carbon signal significantly affected by the bromine substituent), the N-methyl and tolyl methyl groups, and the aromatic carbons.

Conclusion

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a strategically designed intermediate with significant potential in the synthesis of complex APIs, particularly kinase inhibitors. The synthetic and analytical protocols provided herein offer a robust framework for its preparation and quality control. The causality-driven explanations for the experimental choices aim to empower researchers to adapt and optimize these methods for their specific drug discovery and development programs. The versatility of this building block ensures its continued relevance in the quest for novel and effective therapeutics.

References

  • MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available at: [Link]

  • ACS Publications. Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles. Available at: [Link]

  • IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • NIH PubChem. Spebrutinib. Available at: [Link]

  • NIH. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. Available at: [Link]

  • PubMed Central (PMC). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

Sources

Application Notes and Protocols: Functionalization of the Bromo Group on 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Imidazoles in Modern Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The ability to selectively functionalize the imidazole core is paramount for the development of novel therapeutics, agrochemicals, and functional materials. This application note provides a comprehensive guide to the functionalization of the bromo group on a sterically demanding substrate, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . The presence of the bulky 2-(2-methylphenyl) group presents specific challenges that necessitate careful optimization of reaction conditions.

This document will detail robust protocols for the synthesis of the starting material and its subsequent transformation via several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. Each protocol is presented with an in-depth explanation of the rationale behind the choice of reagents and conditions, providing researchers with the necessary tools to successfully navigate the synthesis and derivatization of this valuable building block.

Part 1: Synthesis of the Starting Material: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

The synthesis of the target bromoimidazole can be efficiently achieved in a two-step sequence: the initial construction of the imidazole ring followed by a regioselective bromination.

Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

The imidazole core is constructed via a multicomponent reaction involving 2-methylbenzaldehyde, glyoxal, and methylamine, a variation of the Debus synthesis of imidazoles.[1][2]

Experimental Protocol:

  • To a stirred solution of glyoxal (40% in water, 1.1 equivalents) and methylamine (40% in water, 1.2 equivalents) in methanol at 0 °C, add 2-methylbenzaldehyde (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-2-(2-methylphenyl)-1H-imidazole as a solid.

Causality of Experimental Choices:

  • Methanol as Solvent: Provides good solubility for the reactants and facilitates the reaction.

  • Stepwise Addition at 0 °C: Controls the initial exothermic reaction between the amine and aldehydes.

  • Aqueous Workup and Extraction: Removes water-soluble byproducts and isolates the desired imidazole.

Regioselective Bromination

The bromination of the 1-methyl-2-(2-methylphenyl)-1H-imidazole intermediate is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[3][4] The C4-position is the most electron-rich and sterically accessible position for electrophilic attack.

Experimental Protocol:

  • Dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 equivalent) in dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- .

Causality of Experimental Choices:

  • NBS as Brominating Agent: Offers high regioselectivity for the C4-position of the imidazole ring and avoids over-bromination.

  • Low-Temperature Addition: Controls the reactivity of NBS and minimizes the formation of side products.

  • Sodium Thiosulfate Quench: Removes any unreacted bromine and NBS from the reaction mixture.

Part 2: Palladium-Catalyzed Functionalization of the Bromo Group

The C-Br bond at the 4-position of the imidazole ring is an excellent handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the 2-(2-methylphenyl) group necessitates the use of bulky, electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromoimidazole and various boronic acids or esters. For sterically hindered substrates, the choice of ligand and base is critical to achieve high yields.[5][6]

Experimental Workflow Diagram:

Suzuki_Miyaura_Coupling A 1. Reactant Mixing - Bromoimidazole - Boronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) B 2. Inert Atmosphere - Degas with Ar/N2 A->B Setup C 3. Catalyst Addition - Pd Pre-catalyst - Ligand (e.g., SPhos) B->C Initiation D 4. Reaction - Heat to 80-100 °C C->D Execution E 5. Workup & Purification - Aqueous Extraction - Column Chromatography D->E Isolation F Product 4-Aryl-1-methyl-2-(2-methylphenyl)-1H-imidazole E->F Final Product

Caption: Suzuki-Miyaura Coupling Workflow.

Recommended Protocol:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos-Pd-G3 (2-5 mol%)Pre-catalysts offer better stability and activity.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps, overcoming steric hindrance.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective and minimize side reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic polar solvents with some water facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barrier for the sterically hindered substrate.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • In a separate vial, prepare a solution of the palladium precursor and the ligand in the reaction solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the specified temperature with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 4-aryl-imidazole product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. The choice of a highly active catalyst system is crucial for the amination of the sterically encumbered bromoimidazole.[7][8][9]

Experimental Workflow Diagram:

Buchwald_Hartwig_Amination A 1. Reactant Mixing - Bromoimidazole - Amine - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) B 2. Inert Atmosphere - Degas with Ar/N2 A->B Setup C 3. Catalyst Addition - Pd Pre-catalyst - Ligand (e.g., XPhos) B->C Initiation D 4. Reaction - Heat to 90-110 °C C->D Execution E 5. Workup & Purification - Filtration - Column Chromatography D->E Isolation F Product 4-Amino-1-methyl-2-(2-methylphenyl)-1H-imidazole E->F Final Product

Sources

large-scale synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Abstract

This application note provides a comprehensive, field-proven guide for the , a key building block for various bioactive molecules. The described multi-step synthesis is designed for scalability, high yield, and regiochemical control, addressing common challenges in the production of polysubstituted imidazoles such as isomer formation during alkylation and bromination. The protocols herein detail a robust pathway from commercially available starting materials, including optimized reaction conditions, purification techniques, and critical safety protocols required for industrial application. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive compounds.[1] Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties.[1] The specific substitution pattern on the imidazole ring is critical for modulating biological activity and pharmacokinetic properties. The target molecule, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, represents a versatile intermediate. The ortho-tolyl group at the 2-position, the methyl group at the N-1 position, and the bromine atom at the 4-position provide three distinct points for further chemical modification, making it a valuable scaffold for developing novel therapeutics.

However, the synthesis of such precisely substituted imidazoles on a large scale presents significant challenges. Key hurdles include:

  • Regioselectivity of N-alkylation: The imidazole ring has two nitrogen atoms, and alkylation can lead to a mixture of N-1 and N-3 isomers, which are often difficult to separate.

  • Regioselectivity of Bromination: The electron-rich imidazole ring is susceptible to over-bromination, and controlling the position of a single bromine substituent requires carefully optimized conditions.[2][3]

  • Scalability and Safety: Transitioning from bench-scale synthesis to kilogram-scale production requires robust, safe, and cost-effective procedures, especially when handling hazardous reagents like brominating agents.[4][5]

This document outlines a validated three-step synthetic route designed to overcome these challenges, ensuring high purity and yield suitable for drug development programs.

Retrosynthetic Analysis and Workflow

The synthetic strategy is designed in a linear fashion to maximize control at each transformation. The core imidazole scaffold is first constructed, followed by sequential N-methylation and C-4 bromination. This approach prevents the formation of undesirable isomers that could arise from brominating a non-methylated precursor.

G Final_Product 1H-Imidazole, 4-bromo-1-methyl- 2-(2-methylphenyl)- Intermediate_2 1-Methyl-2-(2-methylphenyl)- 1H-imidazole Final_Product->Intermediate_2 Regioselective Bromination Intermediate_1 2-(2-methylphenyl)-1H-imidazole Intermediate_2->Intermediate_1 N-Methylation Starting_Materials 2-Methylbenzaldehyde + Glyoxal + Ammonium Acetate Intermediate_1->Starting_Materials Imidazole Ring Formation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols: Step-by-Step Synthesis

PART 1: Synthesis of 2-(2-methylphenyl)-1H-imidazole (Intermediate 1)

This step employs a variation of the Radziszewski synthesis, which is a reliable method for forming the imidazole core from a dicarbonyl compound, an aldehyde, and ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Methylbenzaldehyde120.151.209.99
Glyoxal (40% in H₂O)58.041.5010.34
Ammonium Acetate77.082.3129.97
Glacial Acetic Acid60.056.00 L-
Ethyl Acetate-As needed-
Saturated NaHCO₃-As needed-

Protocol 1.1:

  • Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glacial acetic acid (6.0 L).

  • Reagent Addition: Charge ammonium acetate (2.31 kg, 29.97 mol) and stir until fully dissolved. Add 2-methylbenzaldehyde (1.20 kg, 9.99 mol).

  • Reaction Initiation: Add the 40% aqueous solution of glyoxal (1.50 kg, 10.34 mol) dropwise over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 60°C using the reactor cooling jacket.

  • Heating: Once the addition is complete, heat the reaction mixture to 100-110°C and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 30 L of ice-water with vigorous stirring.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. A precipitate will form.

  • Isolation: Filter the resulting solid precipitate using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate runs clear.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

  • Yield: This procedure typically yields 1.3-1.5 kg (82-95%) of 2-(2-methylphenyl)-1H-imidazole as an off-white to tan solid. The product is generally of sufficient purity for the next step.

PART 2: Synthesis of 1-Methyl-2-(2-methylphenyl)-1H-imidazole (Intermediate 2)

The N-methylation step is critical for establishing the final substitution pattern. The choice of a strong base and a polar aprotic solvent favors the formation of the desired N-1 isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-(2-methylphenyl)-1H-imidazole (Int. 1)158.201.308.22
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)0.369.04
Methyl Iodide141.941.289.04
Anhydrous Tetrahydrofuran (THF)-13.0 L-
Saturated NH₄Cl-As needed-
Dichloromethane (DCM)-As needed-

Protocol 2.1:

  • Setup: In a 50 L jacketed reactor under an inert nitrogen atmosphere, suspend sodium hydride (0.36 kg, 9.04 mol) in anhydrous THF (5.0 L).

  • Substrate Addition: Dissolve Intermediate 1 (1.30 kg, 8.22 mol) in anhydrous THF (8.0 L) and add it slowly to the NaH suspension via an addition funnel over 1 hour. Control the addition rate to maintain the internal temperature below 30°C. Hydrogen gas will evolve; ensure adequate ventilation to a scrubber.

  • Deprotonation: Stir the resulting suspension at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

  • Methylation: Cool the mixture to 0-5°C using a chiller. Add methyl iodide (1.28 kg, 9.04 mol) dropwise, keeping the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add water (10 L) and extract with dichloromethane (3 x 5 L).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 5 L), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1.1-1.3 kg (78-92%) of 1-methyl-2-(2-methylphenyl)-1H-imidazole.

PART 3: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (Final Product)

Regioselective bromination is achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich heterocycles.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Methyl-2-(2-methylphenyl)-1H-imidazole (Int. 2)172.231.106.39
N-Bromosuccinimide (NBS)177.981.196.69
N,N-Dimethylformamide (DMF)-11.0 L-
Ethyl Acetate-As needed-
Deionized Water-As needed-

Protocol 3.1:

  • Setup: Dissolve Intermediate 2 (1.10 kg, 6.39 mol) in DMF (11.0 L) in a 50 L reactor protected from light.

  • Bromination: Cool the solution to 0-5°C. Add N-Bromosuccinimide (1.19 kg, 6.69 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 6-8 hours. The reaction should be monitored by LC-MS to track the formation of the product and consumption of the starting material. Avoid over-running the reaction to minimize the formation of dibrominated byproducts.

  • Work-up: Once the reaction is complete, pour the mixture into 50 L of ice water with vigorous stirring. A solid product should precipitate.

  • Isolation & Washing: Collect the solid by filtration. Wash the filter cake extensively with water (4 x 10 L) to remove residual DMF and succinimide.

  • Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent like ethanol or an isopropanol/water mixture.[8] Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.

  • Yield: This protocol typically affords 1.3-1.5 kg (81-93%) of the final product, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, as a white to pale yellow crystalline solid.

Large-Scale Process Safety

Handling hazardous materials on a large scale requires stringent safety protocols.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves. A class D fire extinguisher must be available.

  • Methyl Iodide: A toxic and carcinogenic liquid. Handle only in a well-ventilated fume hood or reactor system with appropriate scrubbing for vented gases. Use proper PPE, including respiratory protection if necessary.

  • N-Bromosuccinimide (NBS) & Bromine: NBS is an irritant and a source of bromine. Bromine is highly toxic, corrosive, and a strong oxidizer.[9][10] All transfers should be done in a ventilated enclosure.[11] Have a sodium thiosulfate solution readily available as a quenching agent for any spills. Ensure all equipment is compatible and free from reactive materials like aluminum.[11]

G cluster_NaH Sodium Hydride Safety cluster_MeI Methyl Iodide Safety cluster_NBS Bromination Safety NaH_Handling Handle under Inert Atmosphere NaH_PPE Fire-Retardant PPE NaH_Quench Slow, Controlled Quenching MeI_Handling Handle in Ventilated Enclosure (Hood/Reactor) MeI_PPE Gloves, Goggles, Respiratory Protection NBS_Handling Control Temperature (Exotherm Risk) NBS_Spill Keep Thiosulfate Spill Kit Ready NBS_PPE Corrosion-Resistant PPE

Caption: Key safety protocols for hazardous reagents.

Conclusion

The synthetic route and detailed protocols provided in this application note describe a scalable, efficient, and robust method for producing high-purity 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. By addressing the critical challenges of regioselectivity in both N-methylation and C-bromination, this guide offers a reliable manufacturing process for drug development professionals. Adherence to the described reaction conditions, purification techniques, and safety procedures is paramount to achieving consistent results on a large scale.

References

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01005]
  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2020.1713203]
  • Synthesis of 1,2,4-Trisubstituted Imidazoles and 1,3,5-Trisubstituted 1,2,4-Triazoles.Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chin.201021138]
  • Bromination safety.YouTube. [URL: https://www.youtube.
  • Full article: Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/17415993.2020.1713203]
  • 1,2,4-Trisubstituted imidazole derivatives (116).ResearchGate. [URL: https://www.researchgate.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Application.TSI Journals. [URL: https://www.tsijournals.
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1720143]
  • Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor.ResearchGate. [URL: https://www.researchgate.net/publication/288843912_Synthesis_and_structure_of_4-methyl-1-N-p-tolylimidazole_as_organic_corrosion_inhibitor]
  • Handling liquid bromine and preparing bromine water.RSC Education. [URL: https://edu.rsc.
  • Bromine | Chemical Emergencies.CDC. [URL: https://www.cdc.gov/chemicalemergencies/factsheets/bromine.html]
  • Safety - Chemical Education Xchange.ChemEd X. [URL: https://www.chemedx.org/video/reaction-aluminum-bromine-safety]
  • Convenient synthesis of polybrominated imidazole building blocks.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Convenient-synthesis-of-polybrominated-imidazole-Stavrou-Varvounis/4c83109a15064c39f20227289d09c3132d733159]
  • Bromine handling and safety.Slideshare. [URL: https://www.slideshare.net/SalimSolanki/bromine-handling-and-safety]
  • Preparation method of 4-halogen-1H-imidazole.Google Patents. [URL: https://patents.google.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.Google Patents. [URL: https://patents.google.
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.Google Patents. [URL: https://patents.google.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.GOV.UK. [URL: https://www.gov.uk/research-for-development-outputs/an-improved-kilogram-scale-synthesis-of-2-bromo-4-nitro-1h-imidazole-a-key-building-block-of-nitroimidazole-drugs]
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.ResearchGate. [URL: https://www.researchgate.net/publication/364585106_Cost-effective_and_scalable_synthesis_of_4-bromo-12-dimethyl-1H-imidazole_a_key_building_block_for_numerous_bioactive_molecules]
  • Technical Support Center: Purification of Imidazole Derivatives.Benchchem. [URL: https://www.benchchem.
  • Synthesis of substituted imidazoles by Wu et al.ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-substituted-imidazoles-by-Wu-et-al_fig5_361254308]
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/281144208_An_Improved_Kilogram-Scale_Synthesis_of_2-Bromo-4-nitro-1H-imidazole_A_Key_Building_Block_of_Nitroimidazole_Drugs]
  • Synthesis and Reactions of Brominated 2-Nitroimidazoles.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/p1/p19860001005]
  • 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_4-bromo-1-methyl-1h-imidazole-2-carbaldehyde_cb51197779.htm]
  • 4-Bromo-1H-imidazole synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_4-bromo-1h-imidazole_cb8712392.htm]
  • A general route to 4-substituted imidazoles.ResearchGate. [URL: https://www.researchgate.net/publication/257321683_A_general_route_to_4-substituted_imidazoles]
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.Google Patents. [URL: https://patents.google.
  • A plausible mechanism for the synthesis of substituted imidazoles.ResearchGate. [URL: https://www.researchgate.net/figure/A-plausible-mechanism-for-the-synthesis-of-substituted-imidazoles_fig1_319293144]
  • Imidazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • Preparation of Imidazoles, Part 1: By Cyclocondensation.YouTube. [URL: https://www.youtube.

Sources

Application Note & Protocol: Development of an In Vitro Kinase Inhibition Assay for the Novel Compound 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- features an imidazole core, a heterocyclic scaffold known for its ability to interact with a wide array of biological targets, including enzymes, proteins, and receptors.[1][2][3] Specifically, the electron-rich nature of the imidazole ring makes it a privileged structure in the design of kinase inhibitors.[1][3] Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an in vitro biochemical assay to characterize the inhibitory potential of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- against a representative protein kinase. The principles and protocols outlined herein are designed to be broadly applicable for the initial characterization of any novel small molecule inhibitor targeting this important enzyme class. We will proceed from initial assay design and optimization to validation and confirmation in a secondary, cell-based format, ensuring a robust and reliable data package for decision-making in a drug discovery pipeline.

Part 1: Assay Development Strategy & Rationale

Developing a robust in vitro assay for a novel compound requires a logical, stepwise approach. The primary goal is to create a reliable system to quantify the compound's effect on a specific biological target. Given the prevalence of the imidazole scaffold in kinase inhibitors, this guide will focus on developing an assay for a hypothetical serine/threonine kinase, herein referred to as "Target Kinase."

Selection of the Primary Assay Technology

The first critical decision is the choice of technology for the primary biochemical assay. An ideal assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and minimize interference from the test compound.[6] Several platforms are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[6][7]

For this application, we will utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).[5][8][9]

  • Causality & Rationale: This format measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation. A luciferase enzyme uses the remaining ATP to produce a luminescent signal; thus, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescent signal.[5][10] This "glow" luminescence is stable, highly sensitive, and less prone to interference from colored or fluorescent compounds compared to other methods, making it an excellent choice for primary screening.

Overall Assay Development Workflow

The development process will follow a structured workflow to ensure all critical parameters are defined and optimized before screening and characterization.

AssayDevelopmentWorkflow cluster_0 Phase 1: Biochemical Assay Development cluster_1 Phase 2: Compound Characterization cluster_2 Phase 3: Cellular Confirmation A Reagent Optimization (Enzyme, Substrate, ATP) B Assay Condition Optimization (DMSO tolerance, Incubation Time) A->B Define Optimal Concentrations C Assay Validation (Z'-Factor, S/B Ratio) B->C Establish Robust Conditions D Primary Screening & IC50 Determination C->D Proceed with Validated Assay E Mechanism of Action (MOA) Studies (e.g., ATP Competition) D->E Confirm Potency F Secondary Cell-Based Assay (Target Engagement or Downstream Signaling) E->F Confirm On-Target Activity G Cellular IC50 Determination F->G Validate in Physiological Context

Caption: Workflow for In Vitro Assay Development and Compound Validation.

Part 2: Primary Biochemical Assay Protocol (Luminescence-Based)

This section details the step-by-step protocol for developing and validating a luminescence-based kinase inhibition assay.

Materials & Reagents
  • Enzyme: Purified, active Target Kinase.

  • Substrate: Appropriate peptide or protein substrate for Target Kinase.

  • Compound: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- dissolved in 100% DMSO to a 10 mM stock.

  • Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Detection Reagent: Kinase-Glo™ Luminescent Kinase Assay Kit.

  • Plates: Solid white, low-volume 384-well assay plates.

  • Control Inhibitor: A known, potent inhibitor of Target Kinase (e.g., Staurosporine).

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Protocol 1: Enzyme and Substrate Titration

Objective: To determine the optimal concentrations of Target Kinase and its substrate that yield a robust signal and linear reaction kinetics.

  • Prepare Kinase Dilutions: Serially dilute Target Kinase in Assay Buffer to achieve a range of concentrations (e.g., from 100 ng/µL down to 0.1 ng/µL).

  • Prepare Substrate Dilutions: Serially dilute the substrate in Assay Buffer across a relevant concentration range (e.g., from 100 µM down to 0.1 µM).

  • Set up Reaction Plate: In a 384-well plate, combine the kinase and substrate dilutions in a matrix format.

  • Initiate Reaction: Add ATP to all wells to a final concentration equal to the known Km of the kinase for ATP (if known) or a standard concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo™ reagent according to the manufacturer's protocol (typically a 1:1 volume ratio to the reaction). Incubate for 10 minutes to stabilize the signal.

  • Read Plate: Measure luminescence on a plate reader.

  • Analysis: Plot the results to identify the concentrations of enzyme and substrate that result in approximately 50-80% ATP consumption. This ensures the assay is sensitive to both inhibition and activation.[10]

Protocol 2: Assay Validation & Z'-Factor Determination

Objective: To confirm the robustness and suitability of the optimized assay for high-throughput screening by calculating the Z'-factor.[11][12][13]

  • Prepare Controls:

    • High Signal (Negative Control): Wells containing Assay Buffer, Substrate, ATP, and DMSO (vehicle control), but no enzyme . This represents 0% ATP consumption.

    • Low Signal (Positive Control): Wells containing Assay Buffer, Substrate, ATP, and a high concentration of a known control inhibitor (e.g., 10 µM Staurosporine) with the enzyme. This represents maximal inhibition (minimal ATP consumption).

    • 100% Activity Control: Wells containing all reaction components, including enzyme and DMSO vehicle. This represents 0% inhibition.

  • Plate Layout: Dispense 16-32 replicates of both the High Signal and Low Signal controls into a 384-well plate.

  • Run Assay: Follow the procedure from Protocol 1 using the optimized enzyme, substrate, and ATP concentrations.

  • Data Analysis: Calculate the Z'-factor using the following formula:[14]

    Z' = 1 - [ (3 * SD_low_signal + 3 * SD_high_signal) / |Mean_low_signal - Mean_high_signal| ]

    • SD = Standard Deviation

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualitySuitability for Screening
> 0.5ExcellentHighly suitable and robust for HTS.[11][12][13][14]
0 to 0.5MarginalCan be used, but optimization is recommended.[11][14]
< 0UnsuitableAssay requires significant re-development.[11][12]
  • Causality & Rationale: The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions.[12] A value greater than 0.5 indicates a large separation band and low data variability, which is essential for reliably identifying "hits" in a screening campaign.[11][13]

Protocol 3: IC₅₀ Determination for Test Compound

Objective: To determine the concentration of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- required to inhibit 50% of Target Kinase activity (the IC₅₀ value).[15][16]

  • Prepare Compound Dilution Series: Create a serial dilution of the 10 mM stock of the test compound in 100% DMSO. A common approach is an 11-point, 3-fold dilution series, starting from 1 mM.

  • Dispense Compound: Transfer a small volume (e.g., 50 nL) of each compound concentration into the assay plate wells using an acoustic dispenser or multichannel pipette. Include DMSO-only wells for 100% activity control.

  • Add Enzyme and Substrate: Add the optimized concentrations of Target Kinase and substrate to the wells. Incubate for a short pre-incubation period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation & Detection: Incubate for the optimized reaction time, then add the Kinase-Glo™ reagent and measure luminescence as previously described.

  • Data Analysis:

    • Normalize the data by setting the mean of the DMSO-only wells to 100% activity and the mean of the high-concentration control inhibitor wells to 0% activity.

    • Plot the normalized % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression analysis to determine the IC₅₀ value.[17][18]

Table 2: Hypothetical IC₅₀ Data for Test Compound

Compound Concentration (µM)% Inhibition (Mean ± SD)
100.098.2 ± 2.1
33.395.4 ± 3.5
11.189.1 ± 4.2
3.775.6 ± 5.1
1.252.3 ± 4.8
0.428.9 ± 6.3
0.1310.1 ± 5.5
0.042.5 ± 4.1
0.01-1.2 ± 3.8
Calculated IC₅₀ 1.15 µM

Part 3: Secondary Cell-Based Assay Protocol

Objective: To confirm that the compound's activity observed in the biochemical assay translates to a more physiologically relevant cellular environment.[19][20][21] Cell-based assays provide crucial information about cell permeability, target engagement in the presence of cellular factors, and potential off-target effects.[19][22]

Selection of the Secondary Assay

A common and effective secondary assay is to measure the phosphorylation of a known downstream substrate of the Target Kinase within a cell line.[20][23] This can be accomplished using various methods, such as an In-Cell Western, ELISA, or Meso Scale Discovery (MSD) assay, which utilize phospho-specific antibodies.[20][24]

CellBasedAssay A Test Compound (1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-) B Cell Membrane A->B Permeates C Target Kinase (Intracellular) B->C D Downstream Substrate C->D Inhibits Phosphorylation E Phosphorylated Substrate (p-Substrate) D->E Phosphorylation Blocked F Phospho-Specific Antibody (Detection Reagent) E->F Binding Prevented G Signal Output (e.g., Fluorescence) F->G Reduced Signal

Caption: Principle of a Cell-Based Target Inhibition Assay.

Protocol 4: Cellular Phospho-Substrate Inhibition Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., one known to have active Target Kinase signaling) into 96-well or 384-well plates and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture media. Treat the cells with the compound dilutions for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA/MSD format):

    • Transfer cell lysates to an ELISA or MSD plate pre-coated with a capture antibody for the total downstream substrate.

    • Incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a labeled secondary antibody (e.g., HRP- or SULFO-TAG™-conjugated).

    • Add the appropriate substrate/reagent and measure the resulting signal (colorimetric, chemiluminescent, or electrochemiluminescent).

  • Data Analysis: Normalize the data and calculate the cellular IC₅₀ value by plotting the reduction in the phospho-substrate signal against the compound concentration, as described in Protocol 3.

Conclusion

This application note provides a detailed, field-proven framework for the initial characterization of the novel compound 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. By following a logical progression from biochemical assay development and validation to confirmation in a cellular context, researchers can generate a high-quality, reliable dataset. This rigorous, step-by-step approach ensures that key parameters such as potency (IC₅₀) and cellular activity are accurately determined, providing a solid foundation for advancing promising compounds through the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3265–3293. [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Patel, R. V., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology, 16(7), 3425-3435. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dovepress. [Link]

  • Angene. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). [Link]

  • Banks, P., et al. (2015). Fluorescence detection techniques for protein kinase assay. Journal of Receptors and Signal Transduction, 35(4), 345-353. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Klauke, G. F., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161729. [Link]

  • Klauke, G. F., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • ResearchGate. (2023). How to calculate IC50. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • The Assay Guidance Manual. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-178. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual. [Link]

  • The Assay Guidance Manual. (n.d.). Chapter 6: Understanding Luminescence Based Screens. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

Sources

Application Notes and Protocols: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- as a Versatile Building Block for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Specifically, 2,4-disubstituted imidazoles serve as critical intermediates, offering orthogonal handles for the regioselective construction of complex molecular architectures.[4] This guide focuses on the synthetic utility of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- , a building block strategically designed for the facile generation of novel heterocyclic compounds.

The presence of a bromine atom at the C4 position provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino functionalities.[2] The 1-methyl group prevents tautomerism, ensuring predictable reactivity, while the 2-(2-methylphenyl) moiety, with its inherent steric bulk, can influence the conformation of the final products and potentially modulate their biological activity. This document provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in constructing novel, potentially bioactive heterocyclic systems.

Synthesis of the Building Block: A Proposed Pathway

Step 1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

The initial step involves the construction of the core imidazole ring. A reliable method for this is the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine, in the presence of an ammonia source.

Protocol:

  • To a solution of glyoxal (1.0 eq) in methanol, add a solution of 2-methylbenzaldehyde (1.0 eq) and methylamine (1.1 eq, as a 40% solution in water).

  • Add ammonium acetate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-2-(2-methylphenyl)-1H-imidazole.

Causality: This one-pot reaction, a variation of the Radziszewski imidazole synthesis, provides a straightforward route to the desired 2-substituted imidazole core. The use of methylamine and ammonium acetate ensures the formation of the 1-methylimidazole regioisomer.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the imidazole ring at the C4 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems.[7][8]

Protocol:

  • Dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-.

Causality: The C4 and C5 positions of the imidazole ring are electron-rich and susceptible to electrophilic substitution. The steric hindrance provided by the 2-(2-methylphenyl) group is expected to direct the bromination preferentially to the less hindered C4 position.[9] Using a slight excess of NBS ensures complete conversion of the starting material.

Application in the Synthesis of Novel Heterocycles

The C4-bromo functionality is a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-methyl-2-(2-methylphenyl)-1H-imidazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[10] This reaction allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the C4 position of the imidazole ring. Given the steric hindrance of the 2-(o-tolyl) group, a catalyst system known for its effectiveness with hindered substrates is recommended.[11]

Experimental Protocol:

  • In an oven-dried Schlenk tube, add 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a more active catalyst like [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization: The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps with the sterically demanding substrate.[11] The base (K₂CO₃) is essential for the activation of the boronic acid. Anhydrous conditions and degassing of the solvent are critical to prevent catalyst deactivation.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductProposed Yield (%)
1Phenylboronic acid1-methyl-4-phenyl-2-(2-methylphenyl)-1H-imidazole85
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-methyl-2-(2-methylphenyl)-1H-imidazole82
33-Pyridylboronic acid1-methyl-4-(pyridin-3-yl)-2-(2-methylphenyl)-1H-imidazole75

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-methyl-2-(2-methylphenyl)-1H-imidazoles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[6][12] These products can serve as precursors for further transformations, such as the synthesis of fused ring systems.

Experimental Protocol:

  • To a Schlenk tube, add 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with argon or nitrogen.

  • Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[12] The amine base (TEA) serves both as a solvent and to neutralize the HBr formed during the reaction. For less reactive substrates, heating may be required.

dot

Sonogashira_Workflow cluster_start Starting Materials cluster_reagents Catalysts & Reagents cluster_process Reaction & Workup cluster_product Product Start_Imidazole 4-Bromo-1-methyl-2-(o-tolyl)imidazole Reaction Heating (50-70 °C) Inert Atmosphere Start_Imidazole->Reaction Start_Alkyne Terminal Alkyne Start_Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine (Base/Solvent) Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Alkynyl-1-methyl-2-(o-tolyl)imidazole Purification->Product

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-methyl-2-(2-methylphenyl)-1H-imidazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position.[13][14] This opens up avenues for the synthesis of compounds with potential applications as kinase inhibitors or other biologically active molecules.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand like XPhos, 4 mol%).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality and Optimization: The choice of a strong base is critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle.[13] Bulky, electron-rich ligands are often necessary to promote the reductive elimination of the desired C-N bond, especially with sterically hindered substrates.

Building Novel Heterocyclic Scaffolds: Advanced Applications

The functionalized imidazole derivatives obtained from the cross-coupling reactions are valuable intermediates for the synthesis of more complex, fused heterocyclic systems.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are known to exhibit a wide range of biological activities, including kinase inhibition.[15][16][17] A potential route to this scaffold involves the Sonogashira coupling product.

dot

Fused_Ring_Synthesis cluster_start Starting Material cluster_step1 Step 1: Hydration cluster_step2 Step 2: Condensation Start_Alkynyl 4-Alkynyl-imidazole Hydration HgSO₄, H₂SO₄, H₂O Start_Alkynyl->Hydration Intermediate_Ketone 4-Acyl-imidazole Hydration->Intermediate_Ketone Condensation Amine, Acid Catalyst Intermediate_Ketone->Condensation Product_Pyridopyrimidine Imidazo[4,5-b]pyridine Condensation->Product_Pyridopyrimidine

Caption: Proposed synthesis of Imidazo[4,5-b]pyridines.

Synthesis of Imidazo[4,5-d]pyridazines

Imidazo[4,5-d]pyridazines are another class of fused heterocycles with potential biological activity.[18] These can be accessed from a 4,5-dicarbonyl imidazole precursor, which could potentially be synthesized from the 4-bromoimidazole building block.

Table 2: Potential Novel Heterocyclic Scaffolds

Starting MaterialReaction SequenceTarget ScaffoldPotential Biological Activity
4-Alkynyl-imidazole1. Hydration2. Condensation with an amineImidazo[4,5-b]pyridineKinase inhibitor, Antiviral[15][17]
4-Amino-imidazole1. Reaction with a 1,2-dicarbonyl compoundImidazo[4,5-b]pyrazineVarious[3]
1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-1. Intramolecular C-H activationFused tricyclic imidazoleNovel scaffolds for screening

Conclusion

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic design allows for the selective functionalization of the imidazole core through a variety of robust and well-established cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate libraries of novel compounds for evaluation in drug discovery and materials science. The steric influence of the 2-(o-tolyl) group presents both a challenge and an opportunity, potentially leading to compounds with unique conformational properties and enhanced biological activities. Further exploration of the reactivity of this building block is certain to unlock new avenues in heterocyclic chemistry.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Koprivnik, S. et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4645. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Seese, W. (n.d.). Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz. [Link]

  • Kuethe, J. T., Wong, A., & Davies, I. W. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752–7754. [Link]

  • American Chemical Society. (2025). Synthesis of imidazole fused natural products and bioactive compounds. [Link]

  • Sromek, A. W., & Gevorgyan, V. (2004). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7135-7140. [Link]

  • O'Hara, F. et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(40), 15054–15064. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • PubMed. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. [Link]

  • Journal of Chemistry and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Royal Society of Chemistry. (2022). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. [Link]

  • Google Patents. (n.d.). Synthesis of 1-isobutyl-2-methyl imidazole.
  • ResearchGate. (n.d.). Catalytic Intermolecular Functionalization of Benzimidazoles. [Link]

  • National Center for Biotechnology Information. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. [Link]

  • Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. [Link]

Sources

Application Notes and Protocols: Synthetic Routes to Derivatives of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component in numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine.[4][5] Its unique electronic properties, amphoteric nature, and capacity for hydrogen bonding have made it a versatile scaffold in the design of therapeutic agents.[2][6] Consequently, imidazole derivatives have found applications as antifungal agents, anticancer therapies, anti-inflammatory drugs, and antivirals, among others.[2][3][6][7] The development of robust and efficient synthetic routes to novel substituted imidazoles is therefore a critical endeavor for researchers in drug development. This application note provides a detailed guide to two distinct synthetic pathways for preparing 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole, a key building block for further chemical elaboration.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole, presents a trisubstituted imidazole core. A logical retrosynthetic analysis suggests a disconnection strategy that involves the formation of the imidazole ring followed by sequential functionalization. Two primary synthetic strategies will be detailed:

  • Route 1: A Classical Stepwise Approach involving the initial formation of a 2-substituted imidazole, followed by N-methylation and subsequent regioselective bromination.

  • Route 2: A Convergent Multi-Component Strategy employing the Van Leusen imidazole synthesis to construct the core ring system in a more condensed fashion, followed by bromination.

Retrosynthetic Analysis cluster_0 Route 1: Stepwise Functionalization cluster_1 Route 2: Convergent Synthesis Target 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Intermediate1 1-methyl-2-(2-methylphenyl)-1H-imidazole Target->Intermediate1 Bromination Target->Intermediate1 Bromination Intermediate2 2-(o-tolyl)-1H-imidazole Intermediate1->Intermediate2 N-methylation Intermediate3 Aldimine of methylamine and 2-methylbenzaldehyde Intermediate1->Intermediate3 Van Leusen Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Route 1: A Classical Stepwise Synthetic Pathway

This route follows a traditional and reliable sequence of reactions to build the target molecule. It offers multiple points for purification and characterization of intermediates, which can be advantageous for process optimization and troubleshooting.

Workflow for Route 1

Route 1 Workflow Start 2-Methylbenzaldehyde + Glyoxal + Ammonia Step1 Step 1: Debus-Radziszewski Imidazole Synthesis Start->Step1 Intermediate1 2-(2-methylphenyl)-1H-imidazole Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 1-methyl-2-(2-methylphenyl)-1H-imidazole Step2->Intermediate2 Step3 Step 3: Regioselective Bromination Intermediate2->Step3 Product 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Step3->Product

Caption: Workflow for the classical stepwise synthesis.

Step 1: Synthesis of 2-(2-methylphenyl)-1H-imidazole via Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[8][9] This method is highly effective for the preparation of 2,4,5-trisubstituted imidazoles.[10]

Protocol 1: Debus-Radziszewski Imidazole Synthesis

Reagent/ParameterQuantityMolesNotes
2-Methylbenzaldehyde12.0 g (11.5 mL)0.1
Glyoxal (40% in water)14.5 g (12.9 mL)0.1
Ammonium Hydroxide (28-30%)30 mL~0.24Used in excess
Ethanol100 mL-Solvent
Reaction Time 12 hours-
Temperature Reflux (~80°C)-
Expected Yield 60-70%-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzaldehyde (12.0 g, 0.1 mol) and ethanol (100 mL).

  • With stirring, add the 40% aqueous solution of glyoxal (14.5 g, 0.1 mol).

  • Slowly add ammonium hydroxide (30 mL) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 2-(2-methylphenyl)-1H-imidazole as a solid.

Step 2: N-Methylation of 2-(2-methylphenyl)-1H-imidazole

N-alkylation of imidazoles is a common transformation.[11] While direct methylation with reagents like methyl iodide can be effective, regioselectivity can be an issue with unsymmetrically substituted imidazoles. However, for 2-substituted imidazoles, methylation typically occurs at the N1 position. Using a base such as sodium hydride ensures deprotonation of the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent. A more recent method for regioselective N-methylation has been developed, which can be particularly useful for more complex substrates.[12][13][14][15]

Protocol 2: N-Methylation

Reagent/ParameterQuantityMolesNotes
2-(2-methylphenyl)-1H-imidazole15.8 g0.1From Step 1
Sodium Hydride (60% in mineral oil)4.4 g0.11Use with caution
Methyl Iodide15.6 g (6.8 mL)0.11
Anhydrous Tetrahydrofuran (THF)150 mL-Solvent
Reaction Time 4 hours-
Temperature 0°C to Room Temp.-
Expected Yield 85-95%-

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (4.4 g, 0.11 mol).

  • Add anhydrous THF (100 mL) and cool the suspension to 0°C in an ice bath.

  • Dissolve 2-(2-methylphenyl)-1H-imidazole (15.8 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add methyl iodide (15.6 g, 0.11 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-2-(2-methylphenyl)-1H-imidazole.

Step 3: Regioselective Bromination

Electrophilic bromination of the imidazole ring is a well-established reaction.[11][16] The position of bromination is directed by the existing substituents. For 1,2-disubstituted imidazoles, bromination typically occurs at the C4 or C5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.[17]

Protocol 3: Regioselective Bromination

Reagent/ParameterQuantityMolesNotes
1-methyl-2-(2-methylphenyl)-1H-imidazole17.2 g0.1From Step 2
N-Bromosuccinimide (NBS)17.8 g0.1
Acetonitrile200 mL-Solvent
Reaction Time 6 hours-
Temperature Room Temperature-
Expected Yield 70-80%-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (17.2 g, 0.1 mol) in acetonitrile (200 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole.

Route 2: A Convergent Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful three-component reaction that allows for the construction of the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[18][19] This convergent approach can be more efficient in terms of step economy.[20][21]

Workflow for Route 2

Route 2 Workflow Start 2-Methylbenzaldehyde + Methylamine + TosMIC Step1 Step 1: Van Leusen Three-Component Reaction Start->Step1 Intermediate1 1-methyl-2-(2-methylphenyl)-1H-imidazole Step1->Intermediate1 Step2 Step 2: Regioselective Bromination Intermediate1->Step2 Product 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole Step2->Product

Caption: Workflow for the convergent Van Leusen synthesis.

Step 1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole via Van Leusen Reaction

In this one-pot reaction, the aldimine is formed in situ from 2-methylbenzaldehyde and methylamine, which then reacts with TosMIC to form the imidazole ring.

Protocol 4: Van Leusen Three-Component Reaction

Reagent/ParameterQuantityMolesNotes
2-Methylbenzaldehyde12.0 g (11.5 mL)0.1
Methylamine (40% in water)8.5 mL~0.11
Tosylmethyl isocyanide (TosMIC)19.5 g0.1
Potassium Carbonate27.6 g0.2Base
Methanol200 mL-Solvent
Reaction Time 16 hours-
Temperature Reflux (~65°C)-
Expected Yield 50-60%-

Procedure:

  • To a 500 mL round-bottom flask, add 2-methylbenzaldehyde (12.0 g, 0.1 mol), methylamine (8.5 mL of a 40% aqueous solution, ~0.11 mol), and methanol (150 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add tosylmethyl isocyanide (19.5 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methyl-2-(2-methylphenyl)-1H-imidazole.

Step 2: Regioselective Bromination

This step is identical to Step 3 in Route 1.

Protocol 5: Regioselective Bromination

Please refer to Protocol 3 for the detailed procedure.

Derivatization: Suzuki Cross-Coupling Reactions

The synthesized 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole is a valuable intermediate for further derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[22][23] This reaction allows for the formation of a new carbon-carbon bond at the C4 position of the imidazole ring.[24]

Workflow for Suzuki Coupling

Suzuki Coupling Workflow Start 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole + Arylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Start->Reaction Product 4-aryl-1-methyl-2-(2-methylphenyl)-1H-imidazole Reaction->Product

Caption: General workflow for Suzuki coupling.

Protocol 6: General Procedure for Suzuki-Miyaura Cross-Coupling

Reagent/ParameterQuantityMolesNotes
4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole2.51 g10 mmol
Arylboronic acid-12 mmol1.2 equivalents
Pd(PPh₃)₄0.58 g0.5 mmol5 mol%
Sodium Carbonate (2M aq.)15 mL30 mmol3 equivalents
1,4-Dioxane50 mL-Solvent
Reaction Time 12 hours-
Temperature 90°C-
Expected Yield 60-90%-Dependent on boronic acid

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole (2.51 g, 10 mmol), the arylboronic acid (12 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (50 mL) and the 2M aqueous sodium carbonate solution (15 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-2-(2-methylphenyl)-1H-imidazole derivative.

Conclusion

This application note has detailed two effective synthetic routes for the preparation of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole and its subsequent derivatization. Route 1 offers a classic, stepwise approach that is robust and allows for easy isolation of intermediates. Route 2 provides a more convergent and step-economical synthesis via the Van Leusen three-component reaction. The choice of route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity of intermediates. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4006. [Link]

  • ResearchGate. Van Leusen imidazole synthesis. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imi. [Link]

  • Zhang, Y., et al. (2023). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. ACS Combinatorial Science. [Link]

  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • ResearchGate. Marckwald approach to fused imidazoles. [Link]

  • Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • National Institutes of Health. Synthesis of Fused sp3‐Enriched Imidazoles. [Link]

  • Semantic Scholar. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. [Link]

  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • Royal Society of Chemistry. Studies on Wallach's imidazole synthesis. [Link]

  • Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]

  • National Institutes of Health. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • SciSpace. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Scilit. Studies on Wallach's imidazole synthesis. [Link]

  • Taylor & Francis Online. N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. [Link]

  • SlideShare. Synthesis, mechanism and application of Organic Name reaction. [Link]

  • JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]

  • Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]

  • National Institutes of Health. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

  • ResearchGate. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • ResearchGate. A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. [Link]

  • Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • Thieme. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Chemistry Online. Imidazoles. [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • YouTube. From Other Imidazoles by Substitution of Hydrogen. [Link]

  • CSIRO Publishing. The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Google Patents.

Sources

Application Notes & Protocols: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the potential applications of the novel heterocyclic compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. While this specific molecule is not yet widely characterized in materials science literature, its distinct structural features—a reactive bromine atom for cross-coupling, an N-methylated imidazole core for charge transport, and a sterically hindered 2-methylphenyl (o-tolyl) group—make it a highly promising precursor for advanced organic electronic materials. We present foundational protocols for its utilization in the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs) and as a monomer for novel conjugated polymers, grounded in established chemical principles.

Introduction and Scientific Rationale

The field of materials science, particularly in organic electronics, is driven by the rational design of molecular building blocks that dictate the performance of the final device. The title compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is an exemplar of such a building block, engineered with specific functionalities to address common challenges in material design.

  • The Imidazole Core: Imidazole derivatives are well-regarded for their electrochemical properties and are frequently used in the synthesis of electron transport materials (ETMs), bipolar hosts, and fluorescent emitters for OLEDs.[1] Their electron-rich nature and thermal stability make them a robust scaffold.[2]

  • The 4-Bromo Functional Handle: The bromine atom at the C4 position is the key to synthetic versatility. The carbon-bromine bond serves as a highly efficient reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[3][4] This enables the "stitching" of the imidazole unit into larger, complex molecular architectures or polymer chains.

  • The 2-(2-methylphenyl) Moiety: The introduction of an o-tolyl group at the C2 position is a strategic design choice. The ortho-methyl group induces significant steric hindrance, forcing a dihedral twist between the planes of the imidazole and phenyl rings. In materials science, this non-planar conformation is leveraged to:

    • Inhibit π-π Stacking: Suppressing intermolecular aggregation can lead to amorphous thin films with uniform morphology, which is critical for efficient OLEDs.

    • Enhance Solubility: The bulky, three-dimensional structure improves the solubility of the resulting materials in common organic solvents, simplifying device fabrication via solution-processing techniques.

    • Tune Electronic Properties: The twisted geometry can disrupt conjugation to a degree that raises the triplet energy level of the molecule, making it an excellent candidate for hosting high-energy phosphorescent emitters in OLEDs.

This guide will provide researchers with the foundational knowledge and experimental protocols to leverage these features for the development of next-generation organic electronic materials.

Physicochemical Properties and Synthesis Overview

A summary of the key properties of the title compound is presented below.

PropertyValueSource
Molecular Formula C11H11BrN2Calculated
Molecular Weight 251.12 g/mol Calculated
CAS Number Not assignedN/A
Appearance Expected to be a white to off-white solidInferred
Key Functionalities Bromine (for cross-coupling), Imidazole (for charge transport), o-tolyl (for steric hindrance)Structural Analysis
Proposed Retrosynthetic Pathway

While a definitive, scalable synthesis is not yet published, a logical and robust pathway can be proposed based on standard organometallic chemistry. The most direct approach involves a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for its high yields and functional group tolerance.

reagent1 2,4-Dibromo-1-methyl-1H-imidazole product 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- reagent1->product Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagent2 2-Methylphenylboronic acid reagent2->product

Caption: Proposed synthesis of the title compound via Suzuki coupling.

Application Protocol I: Synthesis of a Bipolar Host Material for Phosphorescent OLEDs

Objective: To demonstrate the use of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- as a precursor for a bipolar host material by coupling it with an electron-donating carbazole moiety.

Causality: In this protocol, our title compound acts as the electron-accepting/transporting unit. We couple it with 9H-carbazole, a well-known hole-transporting unit, via a Suzuki reaction. The resulting molecule, 4-(9H-carbazol-9-yl)-1-methyl-2-(2-methylphenyl)-1H-imidazole , is designed to have balanced charge injection and transport properties. The steric hindrance from the o-tolyl group is crucial for maintaining a high triplet energy, making the final product suitable for hosting blue or green phosphorescent emitters.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Title Compound - Carbazole Boronic Ester - Pd(PPh₃)₄ - K₂CO₃ solvent Add Degassed Solvents (Toluene, EtOH, H₂O) start->solvent reflux Reflux under N₂ (e.g., 90 °C, 24h) solvent->reflux extract Cool to RT Extract with Ethyl Acetate reflux->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end end purify->end Characterize: NMR, MS, HPLC MonomerA Monomer A: Title Compound (Dibromide) Reaction Suzuki Polycondensation - Pd₂(dba)₃ / SPhos (catalyst system) - K₂CO₃ (base) - Toluene/H₂O (solvent) MonomerA->Reaction MonomerB Monomer B: Comonomer (Diboronic Ester) MonomerB->Reaction Workup End-capping (with bromobenzene & phenylboronic acid) Reaction->Workup Precipitation Precipitate Polymer (in Methanol) Workup->Precipitation Purification Soxhlet Extraction (to remove oligomers & catalyst) Precipitation->Purification Product Final Conjugated Polymer Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar substituted imidazole derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Purifying Substituted Imidazoles

The target compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is a highly substituted heterocyclic molecule. Such compounds are valuable building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] However, their synthesis can often result in a mixture of products, including regioisomers, over-brominated species, and unreacted starting materials. The separation of these closely related impurities presents a significant purification challenge, often complicated by factors like similar polarities and potential instability on common stationary phases like silica gel.[1][2]

This guide provides a systematic approach to tackling these challenges, focusing on the two primary methods of purification for crystalline organic compounds: Recrystallization and Flash Column Chromatography .

Section 1: Understanding Potential Impurities

A successful purification strategy begins with understanding what you need to remove. The specific impurities will depend on the synthetic route, but common side-products in the synthesis of substituted imidazoles can include:

  • Starting Materials: Unreacted 1-methyl-2-(2-methylphenyl)-1H-imidazole or brominating agents (e.g., N-Bromosuccinimide, NBS).

  • Regioisomers: Bromination at a different position on the imidazole ring. The synthesis of related bromo-dimethyl-imidazoles is known to produce mixtures of regioisomers that are challenging to separate.[1]

  • Di-brominated Products: Addition of a second bromine atom to the imidazole or phenyl rings. These species can have very similar polarities to the desired mono-bromo product, making separation difficult.[2]

  • Hydrolyzed or Decomposed Products: The imidazole ring can be sensitive to harsh pH or temperature conditions, leading to degradation.[3]

Section 2: Choosing Your Purification Strategy

The first decision point is selecting the most appropriate purification technique. This choice depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction.

G start Crude Product is_solid Is the crude material a solid? start->is_solid tlc Analyze by TLC. Are impurities well-separated from product? is_solid->tlc  Yes oily Is material oily or an amorphous solid? is_solid->oily  No recrystallize Primary Method: Recrystallization tlc->recrystallize  No (Impurities are baseline or co-spot) chromatography Primary Method: Flash Column Chromatography tlc->chromatography  Yes (Clear ΔRf) oily->chromatography

Caption: Decision workflow for selecting a purification method.

Section 3: Method 1 - Recrystallization

Recrystallization is the most efficient purification method for crystalline solids, provided a suitable solvent can be found. It is highly scalable and cost-effective.

Frequently Asked Questions (Recrystallization)

Q: When is recrystallization the best choice for my compound? A: Recrystallization is ideal when your desired compound constitutes the major component of the solid and the impurities have different solubility profiles. For example, if your impurities are either much more soluble or almost completely insoluble in the chosen solvent compared to your product, recrystallization will be highly effective.

Q: How do I select an appropriate solvent system? A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, ideally, should remain soluble even when the solution is cooled. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the precise solubility characteristics needed.

Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Notes
Hexanes/Heptane 69 / 98 Non-polar Good for non-polar compounds. Often used as an anti-solvent.
Toluene 111 Non-polar Higher boiling point can help dissolve stubborn solids.
Dichloromethane (DCM) 40 Polar Aprotic Often too good a solvent; primarily used for washing or as part of a mixture. Use with caution due to low boiling point.
Ethyl Acetate (EtOAc) 77 Mid-polar A versatile solvent for many organic compounds.
Acetonitrile (ACN) 82 Polar Aprotic Good for moderately polar compounds. Can be paired with water or diethyl ether.[5]
Isopropanol (IPA) 82 Polar Protic A common, effective solvent for many heterocyclic compounds.

| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA; often used in a mixture with water. |

Experimental Protocol: Recrystallization
  • Solvent Screening: Place a small amount of your crude material (10-20 mg) in several test tubes. Add a few drops of different candidate solvents and observe solubility at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[4] Maintain the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.[4] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, you may place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues.

  • Purity Check: Assess the purity of the crystals by Thin Layer Chromatography (TLC) and measure the melting point. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Recrystallization

G start Problem Encountered oil_out Compound 'Oils Out' Instead of Crystallizing start->oil_out no_xtal No Crystals Form Upon Cooling start->no_xtal low_yield Yield is Very Low start->low_yield sol_oil Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool much slower. oil_out->sol_oil sol_xtal Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume and re-cool. no_xtal->sol_xtal sol_yield Solution: 1. Cool solution in ice bath for longer. 2. Partially evaporate solvent. 3. Recover second crop from filtrate. low_yield->sol_yield

Caption: Troubleshooting common issues in recrystallization.

Section 4: Method 2 - Flash Column Chromatography

When recrystallization is ineffective due to inseparable impurities or if the product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and their solubility in a mobile phase.[6]

Frequently Asked Questions (Chromatography)

Q: My compound appears to degrade on the TLC plate. Is column chromatography still an option? A: Yes, but with modifications. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7] You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% TEA in your eluent). Alternatively, using a different stationary phase like alumina might be a viable option.[7]

Q: How do I select the right mobile phase (eluent)? A: The goal is to find a solvent system where your desired compound has an Rf (retention factor) value of approximately 0.3-0.4 on a TLC plate. This provides the optimal balance for good separation and a reasonable elution time.

  • Start with a non-polar solvent like hexanes or heptane.

  • Gradually add a more polar solvent , such as ethyl acetate or dichloromethane, until you achieve the desired Rf.

  • For basic compounds like imidazoles, which can "streak" on the plate, adding a small amount of triethylamine (TEA) or ammonia in methanol to the eluent can significantly improve the spot shape and separation.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop an appropriate solvent system as described above. Ensure your product is well-separated from all major impurities.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pack the silica under positive pressure to ensure a firm, uniform bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (either stepwise or as a gradient).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine & Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

  • Purity Check: Confirm the purity of the isolated product by analytical methods such as HPLC, NMR, or LC-MS.[8]

Troubleshooting Column Chromatography

Q: My compound won't come off the column, even with a very polar eluent. A: This suggests your compound has a very strong interaction with the silica gel. This can happen with highly polar or basic compounds. Try a more aggressive solvent system, such as 5-10% methanol in DCM. If this fails, you may need to consider a different stationary phase like reverse-phase silica.[7]

Q: The separation is poor; my product is co-eluting with an impurity. A: Poor separation is usually due to an insufficiently optimized mobile phase.

  • Decrease Polarity: If the Rf values are too high, use a less polar eluent system to increase the interaction with the silica and improve separation.

  • Try a Different Solvent System: A hexanes/ethyl acetate system separates based on one type of interaction. Switching to a hexanes/DCM or toluene/ethyl acetate system may alter the selectivity and improve the separation.

  • Run a Slower, Shallower Gradient: A slow, gradual increase in polarity often provides better resolution than large, stepwise jumps.

Section 5: Final Purity Assessment and Storage

Q: How do I know when my compound is truly pure? A: Purity is not absolute and should be defined by the requirements of your next step. A combination of methods provides the best confirmation:

  • TLC: A single, clean spot in multiple eluent systems.

  • NMR (¹H and ¹³C): The absence of impurity peaks. This is one of the most definitive methods.[9]

  • LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio.

  • Melting Point: A narrow melting point range that does not depress upon mixing with an authentic sample.

Q: How should I store the purified 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-? A: Many halogenated organic compounds can be sensitive to light and air over long periods. For long-term storage, it is recommended to keep the material in a sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 2-8°C).

References

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts.
  • Saber, S. O., et al. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures.
  • National Institutes of Health. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Introduction

Welcome to the technical support guide for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a key intermediate in pharmaceutical research and drug development. Substituted imidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] This document provides a comprehensive, experience-driven guide for researchers, scientists, and process chemists to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical success in the laboratory.

Recommended Synthetic Pathway

The synthesis of the target molecule is most effectively approached via a two-step process. First, a modified Debus-Radziszewski reaction is employed to construct the core 1-methyl-2-(o-tolyl)-1H-imidazole ring system.[3][4] This is followed by a regioselective electrophilic bromination to install the bromine atom at the C-4 position of the imidazole ring. This pathway is selected for its convergence, use of readily available starting materials, and amenability to scale-up.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Electrophilic Bromination A 2-Methylbenzaldehyde D 1-Methyl-2-(o-tolyl)-1H-imidazole A->D B Glyoxal B->D C Methylamine + Ammonium Acetate C->D Debus-Radziszewski Reaction D_ref 1-Methyl-2-(o-tolyl)-1H-imidazole E N-Bromosuccinimide (NBS) F 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- E->F D_ref->F

Caption: Overall two-step synthesis pathway.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Step 1: Debus-Radziszewski Imidazole Synthesis

Question 1: My yield for the imidazole formation step is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yields in the Debus-Radziszewski synthesis are a common challenge, often stemming from suboptimal reaction conditions or competing side reactions.[5][6] Here’s a systematic approach to optimization:

  • Causality: The reaction involves the condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde (2-methylbenzaldehyde), and nitrogen sources (methylamine and ammonia). The key is to favor the formation of the desired diimine intermediate, which then condenses with the aldehyde.[3]

  • Troubleshooting Steps:

    • Nitrogen Source Stoichiometry: The ratio of ammonia (often from ammonium acetate) to the aldehyde is critical. A significant molar excess of the ammonia source is recommended. This pushes the equilibrium towards the formation of the diimine intermediate from glyoxal, minimizing the formation of oxazole byproducts, a common side reaction.[6]

    • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions and decomposition. The optimal temperature balances reaction rate with selectivity. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

    • Solvent Choice: The choice of solvent can influence reaction rates and yields. Glacial acetic acid is a common and effective solvent as it acts as both a solvent and a catalyst.[9] For a greener approach, glycerol has been shown to be effective, though temperature optimization is crucial.[8]

    • Catalyst Addition: While the reaction can proceed without an additional catalyst, acidic catalysts can improve yields. The use of glacial acetic acid as the solvent serves this purpose. Other catalysts like lactic acid or Amberlyst A-15 have also been reported to enhance yields in similar syntheses.[5]

    • Purity of Reagents: Ensure the purity of your starting materials, particularly the 2-methylbenzaldehyde and glyoxal solution. Aldehydes can oxidize over time, and impurities in glyoxal can lead to undesired byproducts.[6]

Question 2: I'm observing a significant byproduct with a different TLC retention factor. What is it likely to be and how can I prevent its formation?

Answer: The most probable major byproduct is an oxazole derivative.

  • Mechanism of Formation: Oxazole formation is a known competing pathway in this synthesis, arising from the condensation of the aldehyde with the dicarbonyl compound under acidic conditions before the incorporation of the nitrogen components.[10]

  • Prevention Strategy:

    • Excess Ammonia/Amine: As mentioned in the previous point, using a significant molar excess of ammonium acetate is the most effective strategy. This ensures that the glyoxal preferentially reacts with the nitrogen source to form the diimine intermediate, which is the precursor to the imidazole ring.[6]

    • Order of Addition: Consider a stepwise addition. Pre-mixing the glyoxal and ammonium acetate/methylamine before the slow addition of the 2-methylbenzaldehyde can favor the desired reaction pathway.

Step 2: Electrophilic Bromination

Question 3: The bromination step is producing a mixture of isomers (4-bromo and 5-bromo) and di-brominated products. How can I improve the regioselectivity for the 4-bromo product?

Answer: Achieving high regioselectivity in the bromination of substituted imidazoles is crucial. The electronic properties of the substituents on the ring dictate the position of electrophilic attack.

  • Electronic Effects: The N-1 methyl group is electron-donating, and the C-2 aryl group's orientation can influence the electron density at the C-4 and C-5 positions. Generally, the C-5 position is more sterically hindered by the adjacent C-2 aryl group, which can favor bromination at C-4.

  • Optimization of Conditions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide better selectivity under controlled conditions. Using exactly one equivalent of NBS is critical to avoid over-bromination.[11]

    • Solvent and Temperature: Perform the reaction in a non-polar or moderately polar aprotic solvent like chloroform (CHCl₃) or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C to room temperature).[12][13] Low temperatures help to control the reaction rate and improve selectivity by favoring the kinetically preferred product.

    • Slow Addition: Add the brominating agent (NBS) solution dropwise to the solution of the imidazole substrate over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, suppressing the formation of di-brominated byproducts.

Question 4: I am having difficulty purifying the final product. What purification techniques are recommended?

Answer: The final product, being a substituted bromo-imidazole, is expected to be a solid with moderate polarity.

  • Initial Work-up: After the reaction, a standard aqueous work-up is necessary. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any excess NBS or bromine. Then, neutralize with a base like sodium bicarbonate.

  • Purification Methods:

    • Crystallization: If the crude product is relatively clean, crystallization is the most effective method for obtaining high-purity material on a larger scale. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) should be performed to find the optimal system.

    • Silica Gel Chromatography: For removing closely related impurities (like isomers or starting material), column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, should provide good separation.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the Debus-Radziszewski reaction the recommended method for the imidazole core? A1: This reaction is a multi-component reaction, which is highly efficient as it forms the complex imidazole ring in a single step from simple, commercially available precursors.[4] Its modifications allow for the direct installation of the N-1 substituent (the methyl group in this case) by using a primary amine, making it a convergent and flexible synthetic route.[3]

Q2: What is the role of ammonium acetate in the first step? A2: Ammonium acetate serves as the primary source of ammonia. In the reaction, it provides the two nitrogen atoms required for the imidazole ring that are not supplied by the methylamine. It also acts as a buffer and can have a catalytic effect on the condensation steps.[2][9]

Q3: How can I effectively monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. For Step 1, you should monitor the disappearance of the 2-methylbenzaldehyde spot. For Step 2, monitor the consumption of the starting imidazole and the appearance of the new, typically less polar, product spot.

Q4: What are the critical safety precautions for this synthesis? A4:

  • Glyoxal: Is an irritant. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and skin contact.

  • Solvents: Chloroform is a suspected carcinogen. All solvents should be handled in a fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Optimized Reaction Conditions & Data Summary

The following table summarizes the recommended starting conditions for optimizing the synthesis. Researchers should further refine these parameters based on their specific laboratory setup and observations.

ParameterStep 1: Imidazole FormationStep 2: BrominationRationale & Key Insight
Key Reactants 2-Methylbenzaldehyde, Glyoxal (40% in H₂O), Methylamine, Ammonium Acetate1-Methyl-2-(o-tolyl)-1H-imidazole, N-Bromosuccinimide (NBS)Use of a modified Radziszewski allows direct N-methylation.[3] NBS offers controlled bromination.[11]
Stoichiometry Aldehyde (1 eq.), Glyoxal (1.1 eq.), Methylamine (1.2 eq.), NH₄OAc (3-5 eq.)Imidazole (1 eq.), NBS (1.05 eq.)A large excess of ammonium acetate is crucial to suppress oxazole formation.[6] Slight excess of NBS ensures full conversion.
Solvent Glacial Acetic AcidChloroform or THFAcetic acid acts as both solvent and catalyst.[9] Aprotic solvents are ideal for NBS bromination.[12]
Temperature 80 - 110 °C0 °C to Room Temp.Balances reaction rate and byproduct formation.[7] Low temperature enhances regioselectivity.
Reaction Time 4 - 8 hours (Monitor by TLC)2 - 4 hours (Monitor by TLC)Reaction should be monitored to avoid decomposition or side reactions from prolonged heating.
Work-up Cool, pour into ice water, basify with NaOH/NH₄OH, extract with EtOAcQuench with aq. Na₂S₂O₃, wash with aq. NaHCO₃, extract with CH₂Cl₂Standard work-up to neutralize acid and isolate the crude product.
Purification Silica Gel ChromatographyCrystallization or Silica Gel ChromatographyChromatography is often necessary for the intermediate; the final product may crystallize.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-(o-tolyl)-1H-imidazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glacial acetic acid (10 volumes relative to the aldehyde).

  • Add 2-methylbenzaldehyde (1.0 eq.), ammonium acetate (4.0 eq.), and a 40% aqueous solution of methylamine (1.2 eq.).

  • Slowly add glyoxal (40% in H₂O, 1.1 eq.) to the stirring mixture.

  • Heat the reaction mixture to 100 °C and maintain for 6 hours, monitoring the consumption of the aldehyde by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous mixture to pH ~9-10 by the slow addition of concentrated ammonium hydroxide or 6N NaOH solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-
  • Dissolve 1-methyl-2-(o-tolyl)-1H-imidazole (1.0 eq.) in chloroform (15 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in chloroform.

  • Add the NBS solution dropwise to the cooled imidazole solution over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product.

Troubleshooting Workflow Diagram

Troubleshooting Low Yield A Low Yield in Step 1 B Check Reagent Purity (Aldehyde, Glyoxal) A->B C Increase NH4OAc Stoichiometry (to 4-5 eq.) A->C D Optimize Temperature (Start at 80°C, increase cautiously) A->D E Monitor by TLC Is reaction incomplete? A->E I Yield Improved? B->I C->I D->I F Increase Reaction Time E->F Yes G Significant Byproduct Observed? E->G No F->I H Likely Oxazole. Increase NH4OAc excess. G->H Yes H->I

Caption: Decision tree for troubleshooting low yield in the imidazole formation step.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. (This foundational paper describes the first synthesis of imidazole, the basis for the Radziszewski reaction). Available at: [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. (This work expanded on Debus's synthesis, now known as the Debus-Radziszewski reaction). Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from Pharmaguideline. Available at: [Link]

  • Das, T. C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. Available at: [Link]

  • Wang, Z. (2009). Radziszewski's Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Shaik, S. P., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]

  • Google Patents. (1988). Preparation of imidazoles. US4719309A.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from ResearchGate. Available at: [Link]

  • Baran, P. S. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. Available at: [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from ResearchGate. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1136. Available at: [Link]

  • Hanoon, H. A., et al. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 38(3). Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. Retrieved from ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from ResearchGate. Available at: [Link]

  • Le, T. V., & Nguyen, T. T. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Chemistry, 4(4), 1399-1440. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(13), 5164–5173. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2021). Imidazoles, Synthesis, part-1||Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved from ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15584-15586. Available at: [Link]

  • Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
  • Google Patents. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. CN111269183A.
  • chemeurope.com. (n.d.). Ullmann condensation. Retrieved from chemeurope.com. Available at: [Link]

  • Boyanagari, C. V. R., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0969. Available at: [Link]

  • Reddit. (2025). Imidazole synthesis. Retrieved from r/chemhelp. Available at: [Link]

  • Csonka, R., et al. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 13(33), 8783–8804. Available at: [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). A general route to 4-substituted imidazoles. Retrieved from ResearchGate. Available at: [Link]

Sources

common side products in the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Navigating the Synthetic Landscape

The target molecule, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is a key building block in the development of various active pharmaceutical ingredients. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, regioselectivity, and the formation of difficult-to-separate byproducts. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.

The synthesis can be envisioned through several routes, primarily involving the formation of the substituted imidazole core, followed by N-methylation and bromination, or a variation in the sequence of these steps. Each step presents a unique set of challenges that must be carefully controlled.

Visualizing the Synthetic Pathways

The following diagram illustrates the two most common synthetic approaches. Understanding these pathways is crucial for diagnosing issues at each stage.

cluster_0 Route A cluster_1 Route B A_Start 2-(2-methylphenyl)-1H-imidazole A_Step1 N-Methylation A_Start->A_Step1 A_Intermediate 1-methyl-2-(2-methylphenyl) -1H-imidazole A_Step1->A_Intermediate A_Step2 Bromination A_Intermediate->A_Step2 A_Product Target Molecule A_Step2->A_Product B_Start 2-(2-methylphenyl)-1H-imidazole B_Step1 Bromination B_Start->B_Step1 B_Intermediate 4-bromo-2-(2-methylphenyl) -1H-imidazole B_Step1->B_Intermediate B_Step2 N-Methylation B_Intermediate->B_Step2 B_Product Target Molecule B_Step2->B_Product

Caption: Common synthetic routes to the target imidazole.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Imidazole Ring Formation

The initial construction of the 2-substituted imidazole ring, often via a Debus-Radziszewski type reaction, is a critical step. This reaction condenses a 1,2-dicarbonyl compound, an aldehyde (2-methylbenzaldehyde), and ammonia.[1] However, it is notoriously associated with poor yields and side reactions.[2]

Q1: My yield for the 2-(2-methylphenyl)-1H-imidazole core is very low, and the crude product is a nonvolatile, resinous material. What's causing this and how can I improve it?

A: This is a classic issue with the Radziszewski synthesis. The low yield and resinous byproducts are typically due to polymerization and complex condensation side reactions.[3]

  • Causality: The reaction conditions can promote self-condensation of the aldehyde or reactions between intermediates, leading to high molecular weight, tar-like substances.

  • Troubleshooting Steps:

    • Use a Catalyst: The use of a Lewis acid catalyst, such as ZnCl2 mixed with urea or silicotungstic acid, can significantly increase the reaction rate and yield by activating the aldehyde's carbonyl group.[2]

    • Control Reactant Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical. A common ratio is 1:1.0-1.5:2.0-3.5 (dicarbonyl:aldehyde:ammonia).[3] Using a moderate excess of ammonia can help drive the reaction toward the desired product.

    • Optimize Temperature: The reaction is typically run at elevated temperatures (40-100 °C).[3] However, excessively high temperatures can accelerate side reactions. A systematic temperature screen is recommended to find the optimal balance between reaction rate and byproduct formation.

    • Consider Microwave Synthesis: Microwave-assisted synthesis, often under solvent-free conditions using ammonium acetate, has been shown to dramatically reduce reaction times and improve yields for substituted imidazoles.[2]

Q2: My analysis shows a byproduct with a mass corresponding to the desired imidazole minus an NH group plus an oxygen atom. Could this be an oxazole?

A: Yes, the formation of an oxazole is a common side reaction in imidazole syntheses when ammonia or an amine is the limiting reagent or is not sufficiently nucleophilic.[4]

  • Mechanism: The 1,2-dicarbonyl compound and the aldehyde can condense to form an oxazole ring instead of incorporating ammonia to form the imidazole.

  • Preventative Measures:

    • Excess Ammonia/Amine: Ensure a sufficient excess of the nitrogen source (e.g., ammonium acetate) is used to outcompete the intramolecular cyclization that leads to the oxazole.

    • Solvent Choice: The choice of solvent can influence the relative rates of the competing reactions. Protic solvents like acetic acid or ethanol are commonly used and can facilitate the desired imidazole formation.

Problem Area 2: N-Methylation

The introduction of the methyl group onto the imidazole nitrogen is a critical step for biological activity. However, it is a major source of isomeric impurities.

Q3: After methylating 4-bromo-2-(2-methylphenyl)-1H-imidazole, my NMR analysis shows two distinct products. Why am I getting a mixture of regioisomers?

A: You are observing the formation of both the desired 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole and the undesired 5-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole .

  • Causality: The starting imidazole exists in two equivalent tautomeric forms due to the mobile proton on the nitrogen atoms.[5] When deprotonated, the resulting imidazolate anion can be alkylated at either the N1 or N3 position, leading to a mixture of regioisomers that are often very difficult to separate chromatographically.[6]

  • Mitigation Strategy:

    • Alternative Route: The most robust solution is to avoid this step altogether by starting with 1,2-dimethyl-1H-imidazole and performing a bromination/debromination sequence. This circumvents the regioselectivity issue entirely.[6]

    • Condition Optimization (If Route is Fixed): While challenging, you can attempt to influence the isomeric ratio by varying the base, solvent, and temperature. Steric hindrance from the 2-aryl group may slightly favor methylation at the less hindered N1 position, but achieving high selectivity is difficult.

Problem Area 3: Bromination

Electrophilic bromination of the imidazole ring is required to install the bromine at the C4 position. This step is prone to over-reaction and lack of selectivity.

Q4: My mass spectrometry results show significant peaks for di- and tri-brominated species. How can I achieve selective mono-bromination?

A: The imidazole ring is electron-rich and highly activated towards electrophilic substitution, making over-bromination a common problem.[7]

  • Causality: Reagents like elemental bromine (Br₂) are highly reactive and can lead to the rapid formation of 4,5-dibromo and even 2,4,5-tribromo adducts if the C2 position is available.[8]

  • Troubleshooting & Control:

    • Milder Brominating Agent: Use a less reactive brominating agent like N-Bromosuccinimide (NBS). This allows for better control over the reaction.[9]

    • Stoichiometric Control: Carefully control the stoichiometry, using only 1.0 to 1.1 equivalents of the brominating agent.

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the rate of reaction and improve selectivity.

    • Solvent Choice: Aprotic solvents like DMF or THF are often used. The reaction kinetics can be solvent-dependent.[7][9]

Q5: I have inadvertently synthesized 2,4,5-tribromo-1-methyl-imidazole as my major product. Is it possible to salvage this material?

A: Yes, it is possible to convert a poly-brominated imidazole to the desired mono-bromo product through selective debromination.

  • Methodology: This can be achieved using a reducing agent or a Grignard reagent.

    • Reductive Debromination: Refluxing the tribromide with a reducing agent like sodium sulfite in an aqueous or mixed solvent system can selectively remove bromine atoms. The reaction may require extended heating and careful pH control during workup.[8]

    • Grignard-Mediated Debromination: A more modern approach involves the use of a Grignard reagent, such as isopropyl magnesium chloride, to achieve selective debromination. This method has been successfully used in scalable syntheses.[6]

Recommended Protocol: A Self-Validating Approach

To circumvent the critical issue of N-methylation regioselectivity, the following pathway, which starts from 1,2-dimethyl-1H-imidazole, is recommended. This route prioritizes control and minimizes the formation of isomeric byproducts.

Experimental Workflow Diagram

Caption: A robust workflow to avoid isomeric impurities.

Step-by-Step Methodology

(Adapted from scalable industrial syntheses[6])

Step 1: Synthesis of 2,4,5-tribromo-1,2-dimethyl-1H-imidazole

  • To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis confirms the complete consumption of starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude tribrominated product, which can be used in the next step without further purification.

Step 2: Selective Debromination to 4-bromo-1,2-dimethyl-1H-imidazole

  • Dissolve the crude tribrominated intermediate from Step 1 in anhydrous THF and cool the solution to -15 °C under an inert atmosphere (Nitrogen or Argon).

  • Slowly add isopropyl magnesium chloride (i-PrMgCl) (2.2 eq) dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction at this temperature for 2-3 hours. Monitor the reaction progress by TLC/LCMS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution at low temperature.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 4-bromo-1,2-dimethyl-1H-imidazole. (Note: The final Suzuki coupling to add the 2-methylphenyl group would follow this step).

Summary of Common Side Products

Side ProductFormation StepPrimary CauseKey Analytical Signature (Expected)
Oxazole derivativesRing FormationInsufficient ammonia/amine sourceMass peak [M-NH+O] relative to target
Polymeric resinRing FormationUncontrolled condensationInsoluble, tar-like appearance; broad NMR
5-bromo-1-methyl- isomerN-MethylationTautomerism of imidazole precursorMixture of isomers by NMR/HPLC
4,5-dibromo-imidazoleBrominationOver-reaction with brominating agentMass peak [M+78/80] relative to target
2,4,5-tribromo-imidazoleBrominationHighly reactive conditions/reagentsMass peak [M+156/160] relative to target

Troubleshooting Workflow

Start Analyze Crude Product q1 Is the main impurity an isomer? Start->q1 ans1_yes Yes q1->ans1_yes Check NMR/LCMS ans1_no No q1->ans1_no q2 Is the product over-brominated? ans2_yes Yes q2->ans2_yes Check Mass Spec ans2_no No q2->ans2_no q3 Is the yield low with resinous byproducts? ans3_yes Yes q3->ans3_yes Visual Inspection/Purification Issues sol1 Review N-Methylation step. See FAQ Q3. Consider alternate route. ans1_yes->sol1 ans1_no->q2 sol2 Review Bromination step. See FAQ Q4 & Q5. Use milder reagents/lower temp or perform selective debromination. ans2_yes->sol2 ans2_no->q3 sol3 Review Ring Formation step. See FAQ Q1. Optimize catalyst, temp, & stoichiometry. ans3_yes->sol3

Caption: A logical workflow for troubleshooting side products.

References

  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Google Patents.
  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. [Link]

  • Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]

  • ResearchGate. Marckwald approach to fused imidazoles. [Link]

  • Scribd. Radziszewskis Imidazole Synthesis. [Link]

  • ResearchGate. General reaction scheme of the Debus–Radziszewski imidazole synthesis. [Link]

  • YouTube. Preparation of Imidazoles, Part 1: By Cyclocondensation. [Link]

  • ResearchGate. REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Thieme Chemistry. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. [Link]

  • ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • Wikipedia. Imidazole. [Link]

  • Google Patents.
  • ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important substituted imidazole building block. Imidazole derivatives are foundational scaffolds in numerous pharmacologically active compounds, and robust synthetic routes are critical for successful drug discovery programs.[1][2]

This guide provides a recommended synthetic pathway, detailed experimental protocols, and an in-depth troubleshooting section in a question-and-answer format to address common challenges such as low yield, impurity formation, and regioselectivity issues.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is most effectively approached via a two-step linear sequence. This strategy prioritizes the construction of the core N-methylated, C2-arylated imidazole ring before introducing the bromine atom. This approach circumvents significant challenges related to the formation of regioisomers, a common issue when methylating a pre-brominated imidazole scaffold.[1]

The pathway consists of:

  • Step 1: Imidazole Ring Formation. Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole via a modified Debus-Radziszewski condensation reaction.[3][4][5]

  • Step 2: Regioselective Bromination. Electrophilic bromination of the pre-formed imidazole at the C4 position using N-Bromosuccinimide (NBS).

Synthetic_Workflow Reactants Glyoxal 2-Methylbenzaldehyde Methylamine Step1_Product 1-methyl-2-(2-methylphenyl) -1H-imidazole Reactants->Step1_Product Step 1: Condensation Final_Product 1H-Imidazole, 4-bromo-1-methyl -2-(2-methylphenyl)- Step1_Product->Final_Product Step 2: Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Caption: Recommended two-step synthetic workflow.

Section 2: Detailed Experimental Protocols

These protocols are baseline procedures and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 2.1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole (Step 1)

This procedure is adapted from modified Debus-Radziszewski synthesis principles, which involve the condensation of a dicarbonyl compound, an aldehyde, and an amine.[4][6]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (2.5 equivalents) and glacial acetic acid (5-10 mL per gram of aldehyde).

  • Add 2-methylbenzaldehyde (1.0 equivalent) to the mixture and stir until dissolved.

  • Add a 40% aqueous solution of glyoxal (1.1 equivalents) followed by a 40% aqueous solution of methylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • After completion, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel to obtain 1-methyl-2-(2-methylphenyl)-1H-imidazole as a solid or oil.

Protocol 2.2: Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (Step 2)

This procedure utilizes N-Bromosuccinimide (NBS) for a more controlled bromination compared to elemental bromine.[7][8]

  • Dissolve the 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 equivalent) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath. This is critical for controlling selectivity.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) in the same solvent.

  • Add the NBS solution dropwise to the cooled imidazole solution over 30-60 minutes. Maintain the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the product.

  • Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate.

  • Add water to the mixture and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the target compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue / ObservationPotential Cause(s)Recommended Solution(s) & Rationale
Step 1: Low or No Imidazole Product 1. Incomplete reaction. 2. Low quality of glyoxal or aldehyde (polymerized or oxidized). 3. Incorrect pH during work-up leading to product loss.1. Extend Reaction Time/Increase Temperature: Monitor by TLC until the starting aldehyde is consumed. Some condensations require longer reflux times. 2. Use Fresh Reagents: Use freshly opened or purified 2-methylbenzaldehyde. Glyoxal solutions should be of high quality. 3. Careful Neutralization: Ensure the pH is adjusted slowly to 7-8 during work-up. The imidazole product can be somewhat water-soluble, especially in its protonated (acidic) form.
Step 1: Dark, Tarry Crude Product 1. Polymerization of the aldehyde under acidic conditions. 2. Side reactions from impurities in the starting materials.1. Moderate Reaction Temperature: While reflux is necessary, excessive heat can promote polymerization. Ensure the temperature does not significantly exceed 120 °C. 2. Purify Starting Materials: If the aldehyde has been stored for a long time, consider distilling it before use.
Step 2: Reaction Stalls / Incomplete Conversion 1. Insufficient NBS. 2. Deactivated NBS due to moisture. 3. Low reaction temperature is slowing the rate excessively.1. Check Stoichiometry: Add a slight excess of NBS (up to 1.1 equivalents). 2. Use Dry Solvent & Fresh NBS: Ensure the reaction solvent is anhydrous and use freshly opened or recrystallized NBS. 3. Allow to Warm Slowly: After adding NBS at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 2: Formation of Dibromo Product 1. Excess NBS used. 2. Reaction temperature is too high, increasing reactivity. 3. High concentration of reactants.1. Use Stoichiometric NBS: Use precisely 1.0 equivalent of NBS. Weigh it carefully. 2. Strict Temperature Control: Maintain the temperature at 0-5 °C during NBS addition and for the initial reaction period. High temperatures favor over-bromination.[9] 3. Dilute the Reaction: Running the reaction at a lower concentration can help improve selectivity for the mono-brominated product.
Step 2: Product is a Mixture of 4-bromo and 5-bromo Isomers 1. The imidazole ring has two positions (C4 and C5) susceptible to electrophilic attack. 2. Thermodynamic equilibration at higher temperatures.1. Kinetic Control is Key: The C4 position is often kinetically favored. Low-temperature addition of the brominating agent is crucial to maximize the formation of the 4-bromo isomer. 2. Careful Purification: The isomers may be difficult to separate. Use high-resolution column chromatography with a shallow solvent gradient for the best chance of separation. Characterize fractions carefully by ¹H NMR.
General: Difficulty in Purification 1. Co-elution of starting material and product. 2. Presence of hard-to-remove byproducts (e.g., succinimide from NBS).1. Optimize Chromatography: Experiment with different solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing on the silica gel). 2. Aqueous Wash: A thorough aqueous wash during work-up after the bromination step is essential to remove water-soluble byproducts like succinimide.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is it better to brominate after forming the imidazole ring instead of starting with a brominated precursor? A: This is a critical strategic decision to avoid the formation of hard-to-separate regioisomers. If you were to methylate a precursor like 4(5)-bromo-2-(2-methylphenyl)-1H-imidazole, the methyl group could attach to either of the two nitrogen atoms, leading to a mixture of 4-bromo-1-methyl and 5-bromo-1-methyl products.[1] By establishing the N-methyl and C2-aryl groups first, you create a single substrate for a more predictable bromination reaction.

Q2: What are the best analytical methods to monitor the reaction and characterize the final product? A: For reaction monitoring, Thin Layer Chromatography (TLC) is effective for observing the consumption of starting materials and the appearance of products. For more precise tracking, especially of isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure and regiochemistry. The chemical shifts and coupling patterns of the imidazole ring protons are diagnostic for determining the position of the bromine atom.

Q3: Can I use liquid bromine (Br₂) instead of N-Bromosuccinimide (NBS)? A: Yes, Br₂ in a solvent like acetic acid or chloroform can be used.[10][11] However, NBS is generally preferred for this type of substrate because it is a solid that is easier to handle, and it provides a low, steady concentration of electrophilic bromine, which often leads to higher selectivity and fewer side reactions, particularly reducing the risk of over-bromination.[7]

Q4: How can I confirm that I have synthesized the 4-bromo isomer and not the 5-bromo isomer? A: ¹H NMR spectroscopy is the most definitive method. The proton at the C5 position of the 4-bromo isomer will appear as a singlet in a distinct region of the spectrum. The proton at the C4 position of the 5-bromo isomer will also be a singlet but will have a different chemical shift. Comparing your experimental spectrum to literature values for similar 4-bromo and 5-bromo-1-methylimidazoles can provide a conclusive assignment. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial relationship between the N-methyl protons and the proton on the imidazole ring.

Section 5: Visualizing Key Processes

Troubleshooting Decision Tree for Bromination (Step 2)

Troubleshooting_Bromination Start Low Yield of Desired 4-Bromo Product Analyze Analyze Crude by TLC/LC-MS Start->Analyze SM High % of Starting Material Analyze->SM  Observation Dibromo High % of Dibromo Product Analyze->Dibromo  Observation Isomers Mixture of 4- and 5-Bromo Analyze->Isomers  Observation Sol_SM Solution: - Increase reaction time - Allow warming to RT - Use fresh NBS SM->Sol_SM Sol_Dibromo Solution: - Use exactly 1.0 eq. NBS - Maintain temp at 0°C - Add NBS dropwise Dibromo->Sol_Dibromo Sol_Isomers Solution: - Ensure temp is < 5°C - Optimize purification Isomers->Sol_Isomers

Caption: A decision tree for troubleshooting the bromination step.

Plausible Mechanism: Electrophilic Bromination at C4

Sources

Technical Support Center: Troubleshooting ¹H NMR Peak Assignments for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the specific challenges encountered when assigning the proton nuclear magnetic resonance (¹H NMR) peaks of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole. This molecule, while seemingly straightforward, presents several common yet nuanced issues in spectral interpretation due to its combination of a substituted imidazole ring and a sterically hindered phenyl group. This guide is structured in a question-and-answer format to directly address the practical problems faced by researchers in organic synthesis and drug development.

Visualizing the Challenge: Labeled Structure

To facilitate discussion, the protons of the target molecule are labeled as shown below. This numbering will be used throughout the guide.

Caption: Labeled structure of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected chemical shift regions for the protons in this molecule?

A1: Assigning protons begins with understanding their expected chemical environments. The electron-donating and withdrawing nature of the substituents, combined with aromatic ring currents, dictates the chemical shifts. Below is a table summarizing the anticipated regions for each proton type.

Proton LabelDescriptionExpected δ (ppm)Rationale
H₅ Imidazole Ring Proton7.0 - 7.5Located on an electron-rich imidazole ring. The adjacent bromine atom will have a modest deshielding effect.
N-Me N-Methyl Protons3.6 - 4.0Attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to aliphatic amines.[1][2]
Ph-Me Phenyl-Methyl Protons2.2 - 2.5A typical benzylic methyl group.[3]
H₃', H₄', H₅', H₆' 2-Methylphenyl Protons7.1 - 7.8A complex, overlapping multiplet region is expected for these aromatic protons. The ortho-methyl group disrupts symmetry, making all four protons chemically distinct.[4]

Expert Insight: The 2-methylphenyl group will not rotate freely due to steric hindrance from the imidazole ring. This restricted rotation can lead to broader signals or even distinct signals for protons that might otherwise be equivalent, a phenomenon known as atropisomerism, though it may not be fully resolved at room temperature.

Q2: The signal for the imidazole proton (H₅) is broader than the others. Is this a sign of an impure sample?

A2: Not necessarily. This is a classic example of quadrupolar broadening . The imidazole proton H₅ is three bonds away from two nitrogen atoms (¹⁴N). The ¹⁴N nucleus has a spin quantum number I = 1, making it a quadrupolar nucleus.[5][6]

Causality: Quadrupolar nuclei have a non-spherical distribution of charge, which interacts with local electric field gradients. This interaction provides an efficient pathway for nuclear relaxation, shortening the lifetime of the spin state (T1 relaxation).[7] This rapid relaxation leads to a broader NMR signal for nearby protons. Because H₅ is coupled to two such nuclei, the effect can be quite noticeable.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the linewidth of the H₅ proton.

  • Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Acquire a spectrum at each temperature.

  • Analyze the linewidth: As the temperature increases, molecular tumbling becomes faster. This can partially average out the quadrupolar interactions, often leading to a sharper signal for H₅.[7] If the peak sharpens significantly with temperature, quadrupolar broadening is the confirmed cause. If it remains broad or worsens, other issues like chemical exchange or sample degradation should be considered.

Q3: I'm struggling to differentiate the four aromatic protons (H₃' to H₆') on the 2-methylphenyl ring. They appear as a complex, overlapping multiplet.

A3: This is a very common and expected challenge. The chemical shift differences between these protons are small, and their coupling patterns (typically doublets or triplets of doublets) overlap extensively in a 1D spectrum. The definitive solution is to use two-dimensional (2D) NMR spectroscopy.

The Go-To Experiment: ¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling).[8] It allows you to "walk" along a spin system, tracing the connectivity from one proton to its direct neighbors.

Experimental Workflow: Running a COSY Experiment

  • Setup: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY) on your spectrometer. This is a routine experiment available in all modern NMR software.

  • Acquisition: For a moderately concentrated sample (~10-20 mg in 0.6 mL of solvent), a quick COSY can be run in under 30 minutes. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension (F1) are sufficient.

  • Processing: After Fourier transformation in both dimensions, the resulting 2D map will show the 1D ¹H spectrum along both the horizontal (F2) and vertical (F1) axes.

  • Interpretation:

    • The signals on the diagonal correspond to the peaks in the 1D spectrum.

    • Cross-peaks (off-diagonal signals) are the key. A cross-peak between two diagonal peaks indicates that those two protons are J-coupled.

Logical Diagram for COSY Interpretation

COSY_Logic Start Identify most distinct Aromatic Proton (e.g., H₆' shifted upfield by ring current) H6 H₆' Signal Start->H6 H5 H₅' Signal H6->H5 Find COSY cross-peak H4 H₄' Signal H5->H4 Find COSY cross-peak H3 H₃' Signal H4->H3 Find COSY cross-peak End Full Phenyl Ring Assignment Complete H3->End

Caption: Workflow for assigning phenyl protons using ¹H-¹H COSY correlations.

By starting with one assignable proton (often H₆' is slightly shielded by the imidazole ring current), you can trace the connectivity around the entire phenyl ring.

Q4: How can I be certain that I've synthesized the correct isomer? Specifically, how do I confirm the connectivity between the N-methyl, the imidazole, and the 2-methylphenyl groups?

A4: This is a question of regiochemistry and requires looking at correlations over multiple bonds. While COSY shows ¹H-¹H connections, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for connecting molecular fragments across quaternary carbons and heteroatoms.[9][10]

The Power of HMBC: HMBC detects correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH).[11] This allows you to piece together the molecular skeleton.

Key HMBC Correlations to Look For:

From Proton(s)To Carbon(s)What it Confirms
N-Me (protons)C2 & C5 (imidazole)Confirms the methyl group is on N1 of the imidazole ring.
Ph-Me (protons)C1' & C3' (phenyl)Confirms the position of the methyl group on the phenyl ring.
H₆' (phenyl proton)C2 (imidazole)Crucial correlation: Links the phenyl ring to the C2 position of the imidazole.
H₅ (imidazole proton)C4 & C2 (imidazole)Confirms the imidazole ring structure and H₅ position.

Diagram of Key HMBC Structural Connections

HMBC_Connectivity cluster_imidazole Imidazole Core cluster_phenyl Phenyl Group NMe N-Me (¹H) C2_im C2 (¹³C) NMe->C2_im ³J C5_im C5 (¹³C) NMe->C5_im ²J H5 H₅ (¹H) H5->C2_im ³J C4_im C4 (¹³C) H5->C4_im ²J PhMe Ph-Me (¹H) C1p_ph C1' (¹³C) PhMe->C1p_ph ³J C3p_ph C3' (¹³C) PhMe->C3p_ph ²J H6p H₆' (¹H) H6p->C2_im ³J, Links Fragments

Caption: Key 2- and 3-bond HMBC correlations confirming molecular structure.

Q5: My observed chemical shifts don't perfectly match predicted values or literature data for a similar compound. What are the most likely causes?

A5: This is a frequent issue, as NMR is highly sensitive to the local environment. Deviations from predicted values are common and can almost always be explained by one of the following factors.[12]

1. Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts.[13][14] Aromatic solvents like benzene-d₆ or toluene-d₈ can cause dramatic upfield shifts (shielding) for protons that lie above or below the plane of the solvent's aromatic ring (anisotropic effect).[15] Polar or hydrogen-bonding solvents can also influence the electron distribution in your molecule.[16]

Troubleshooting:

  • Run the spectrum in a different solvent. If your initial spectrum was in CDCl₃, try running it in DMSO-d₆ or Acetone-d₆. Comparing the shifts can often resolve ambiguities.[12]

  • Check for residual solvent peaks. Ensure that a peak you are trying to assign is not actually a residual peak from the NMR solvent or a purification solvent like ethyl acetate.

Table of Common NMR Solvents and Their Residual Proton Peaks

SolventFormulaResidual ¹H Peak (δ, ppm)
Chloroform-dCDCl₃7.26
Dimethyl sulfoxide-d₆(CD₃)₂SO2.50
Acetone-d₆(CD₃)₂CO2.05
Benzene-d₆C₆D₆7.16
Toluene-d₈C₆D₅CD₃2.08, 6.98, 7.01, 7.09
Methanol-d₄CD₃OD3.31, 4.87 (OH)

2. Concentration Effects: At high concentrations, molecules can aggregate or form intermolecular hydrogen bonds. This changes the average magnetic environment experienced by the protons and can lead to shifts or broadening of signals.[12][17]

Troubleshooting:

  • Dilute your sample. Prepare a new sample at half or a quarter of the original concentration and re-acquire the spectrum. If concentration effects are significant, you will observe a change in the chemical shifts of the affected protons.

3. Temperature and pH: Both temperature and the pH of the sample (if traces of acid or base are present) can influence chemical shifts, particularly for protons on or near heteroatoms or those involved in chemical exchange processes.[17]

By systematically considering these environmental factors, you can reconcile your observed data with expected values and gain confidence in your peak assignments.

References

  • Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(7), 634. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 393-424. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Fukuda, Y., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 1549-1552. [Link]

  • Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(12). [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

  • Nuzillard, J. M., et al. (2019). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 24(21), 3848. [Link]

  • Gencturk, A., & Ozel, F. (2012). Electrochemical and Spectroscopic Investigation of Imidazole in Acetonitrile. International Journal of Electrochemical Science, 7, 1032-1043. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. [Link]

  • Nikolova, P., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(15), 4443. [Link]

  • Mestrelab. Troubleshooting a negative result. [Link]

  • University of Ottawa. Quadrupolar nuclei. [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 548-556. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Wiley-VCH. 4-Bromo-1H-imidazole. SpectraBase. [Link]

  • Sikora, K., et al. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. Molecules, 27(19), 6296. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • Chegg. Solved 6. The 'H NMR spectra of N-methylimidazole, authentic. [Link]

  • Chemistry LibreTexts. 12.08 Solving NMR spectra. [Link]

  • Blanchard, J. W., et al. (2019). Zero-field J-spectroscopy of quadrupolar nuclei. Nature Communications, 10(1), 1-7. [Link]

  • Nuzillard, J. M. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 473-481. [Link]

  • Wang, S., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solids, 1(1), 43-61. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

  • Chemistry LibreTexts. Quadrupolar Coupling. [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 835-841. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • NMRS.io. 1H | toluene-d8 | NMR Chemical Shifts. [Link]

  • Michigan State University, Department of Chemistry. Table of Characteristic Proton NMR Shifts. [Link]

  • Chrást, L., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. What is number of 1H NMR signals for toluene? [Link]

  • NMR Wiki. Quadrupolar coupling. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Limbach, H. H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 24(10), 835-841. [Link]

  • Akkurt, M., et al. (2012). 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

  • Kour, M., et al. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 42(12), 10041-10053. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]

Sources

stability and degradation pathways of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. The information herein is synthesized from established principles of imidazole chemistry and related studies to ensure scientific integrity and practical applicability in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Each guide follows a question-and-answer format to provide clear and actionable solutions.

Issue 1: I am observing significant degradation of the compound in solution, even during short-term storage or during an ongoing experiment.
  • Question: What could be causing the rapid degradation of my compound in solution?

  • Answer: The imidazole moiety, especially when substituted, can be susceptible to several degradation pathways in solution. The primary culprits are often oxidation and photodegradation. Imidazole rings can be sensitive to auto-oxidation, a process that may be accelerated by exposure to air and light.[1] Furthermore, the presence of a bromine substituent introduces a potential site for photolytic cleavage under UV or even ambient light.[2]

  • Question: How can I mitigate this degradation?

  • Answer: To minimize degradation, it is crucial to control the experimental environment:

    • Work under an inert atmosphere: When preparing solutions or running reactions, purge your solvents with an inert gas like argon or nitrogen and maintain an inert atmosphere over the reaction mixture. This will minimize exposure to oxygen, a key driver of oxidative degradation.[1][3]

    • Protect from light: Use amber-colored glassware or wrap your experimental setup in aluminum foil to prevent photodegradation. The C-Br bond, in particular, can be susceptible to light-induced cleavage.[2]

    • Control the temperature: While thermal degradation may require higher temperatures, storing solutions at lower temperatures (e.g., 2-8 °C) can slow down the rates of most degradation reactions. For long-term storage, consider frozen conditions (-20 °C or -80 °C), after confirming solubility and stability upon freeze-thaw cycles.[4]

Issue 2: My analytical results (e.g., HPLC, LC-MS) show the appearance of multiple unknown peaks over time when working with aqueous media.
  • Question: Why am I seeing new impurities when my compound is in an aqueous solution, particularly at acidic or basic pH?

  • Answer: The appearance of new peaks suggests hydrolytic degradation. While the imidazole ring itself is generally stable, extreme pH conditions can promote hydrolysis. Depending on the substitution pattern, hydrolysis can lead to ring-opening products.[5][6] The stability of imidazole derivatives can be pH-dependent, and both acidic and basic conditions can catalyze degradation.[7][8]

  • Question: What steps can I take to prevent hydrolysis and get consistent analytical results?

  • Answer:

    • Use buffered solutions: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) using appropriate buffer systems (e.g., phosphate-buffered saline). This will help avoid pH extremes that can accelerate hydrolysis.

    • Perform a pH stability profile: If your application requires working outside the neutral pH range, it is essential to conduct a forced degradation study across a range of pH values to identify the conditions under which the compound is most stable.

    • Prepare fresh solutions: For the most sensitive experiments, prepare aqueous solutions of the compound immediately before use to minimize the time for potential degradation to occur.

Issue 3: I suspect my compound is degrading, but I am unsure of the primary degradation product(s) to look for.
  • Question: What are the most likely degradation pathways and resulting products for this molecule?

  • Answer: Based on the structure of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, several degradation pathways are plausible:

    • Photodegradation: The most likely photolytic event is the cleavage of the C-Br bond, which would result in a debrominated version of the parent molecule. This can proceed through a radical mechanism.[2]

    • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opened products like formamides and oxamides.[9] Additionally, the methyl group on the phenyl ring (the tolyl group) is a potential site for benzylic oxidation, which could form an alcohol, aldehyde, or carboxylic acid at that position.

    • Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo hydrolysis to form ring-opened species.[5][6]

  • Question: How can I identify these potential degradation products?

  • Answer: High-resolution mass spectrometry (LC-MS/MS) is the most powerful tool for this purpose. You can look for the mass-to-charge ratios (m/z) corresponding to the predicted degradation products. For example, you would search for the mass of the debrominated compound, the parent compound plus an oxygen atom (mono-hydroxylated species), or other predicted fragments. Comparing stressed and unstressed samples will help in pinpointing the relevant new peaks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-?

For long-term stability in its solid form, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[4][10] Refrigeration (2-8 °C) is recommended. For extended periods, storage at -20 °C in a desiccated environment is advisable to minimize any potential for slow degradation.

Q2: What are the main factors that influence the stability of this compound?

The primary factors are:

  • Light: The bromo-substituent makes the molecule potentially susceptible to photodegradation.[2]

  • Oxygen: The imidazole ring and the tolyl methyl group are potential sites for oxidation.[1][3][9]

  • pH: Extreme acidic or basic conditions may lead to hydrolysis.[7][8]

  • Temperature: Higher temperatures will generally accelerate all degradation pathways.[11][12]

Q3: What analytical techniques are best suited for stability-indicating studies of this compound?

A stability-indicating analytical method is one that can separate the parent compound from its degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For peak purity analysis and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[13]

Q4: Are there any known incompatibilities with common solvents or excipients?

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- based on its chemical structure and the known reactivity of related compounds.

G cluster_photolysis Photolysis (Light/UV) cluster_oxidation Oxidation (O2, Peroxides) cluster_hydrolysis Hydrolysis (Strong Acid/Base) parent 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- photolysis_product Debrominated Imidazole parent->photolysis_product C-Br Cleavage oxidation_ring Ring-Opened Products (e.g., Amides) parent->oxidation_ring Imidazole Ring Attack oxidation_tolyl Benzylic Oxidation Product (Alcohol/Aldehyde/Acid) parent->oxidation_tolyl Tolyl Methyl Group Attack hydrolysis_product Ring-Opened Products parent->hydrolysis_product Imidazole Ring Cleavage

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated HPLC system with UV and/or MS detector

  • Photostability chamber, temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, incubate a solution (0.1 mg/mL in a suitable solvent) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution (0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.[1]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples, including a non-stressed control, by a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • If using LC-MS, identify the mass of the major degradation products.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, 60-80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by HPLC/LC-MS (at t=0, 2, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Data Summary Tables

The results from your stability studies can be effectively summarized in tables for clear comparison.

Table 1: Recommended Storage and Handling Conditions

ConditionSolid StateIn Solution
Temperature 2-8 °C (short-term) -20 °C (long-term)2-8 °C (short-term) -20 °C or -80 °C (long-term)
Atmosphere Standard (in sealed container)Inert (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
pH (Aqueous) N/ANeutral pH (6-8) recommended

Table 2: Example Forced Degradation Results Summary

Stress ConditionIncubation Time (h)% DegradationNo. of Degradantsm/z of Major Degradant(s)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Thermal (Solution), 60°C48
Photolytic (Solution)24

References

  • E. S. Larsen, et al. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 54(43), 10697–10705. Available at: [Link]

  • X. Lin, et al. (2022). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • T. L. Amyes, et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]

  • T. L. Amyes, et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]

  • Y. Huang, et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3133-3141. Available at: [Link]

  • D. Kopecny, et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 118-125. Available at: [Link]

  • J. D. Holbrey, et al. (2007). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • V. A. Sazhnikov, et al. (2018). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available at: [Link]

  • A. R. Katritzky, et al. (2001). Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. ResearchGate. Available at: [Link]

  • T. L. Amyes, et al. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Available at: [Link]

  • A. I. S. Holm, et al. (2016). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. ResearchGate. Available at: [Link]

  • Y. Li, et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. Available at: [Link]

  • I. C. Popa, et al. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 60(1), 83-91. Available at: [Link]

  • S. C. Lee, et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. Available at: [Link]

  • A. S. L. D. S. de Quadros, et al. (2021). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. ResearchGate. Available at: [Link]

  • VEGSCI Inc. (n.d.). 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Available at: [Link]

  • Journal of Thermal Analysis and Calorimetry. (2005). Thermal decomposition of some imidazole and N-methyl substituted imidazole complexes of palladium(II). AKJournals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methyl-1H-imidazole. PubChem. Available at: [Link]

  • Y. Liu, et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • T. Erdogan, et al. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. Available at: [Link]

  • M. Kling, et al. (2021). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. Macromolecules, 54(19), 9215–9227. Available at: [Link]

  • L. M. Engelhardt, et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 52(8), 759-764. Available at: [Link]

  • M. A. Jackson, et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a key intermediate in advanced pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to address the specific and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. We will delve into the causality behind common experimental pitfalls and provide robust, field-proven solutions.

The synthesis of this substituted imidazole is typically a multi-step process, each with unique challenges that are magnified during scale-up. The most common synthetic approach involves the initial formation of the 1-methyl-2-(2-methylphenyl)-1H-imidazole core, followed by a critical, regioselective bromination step.

Overall Synthetic Workflow

The logical flow from starting materials to the final product presents distinct stages where careful process control is paramount.

G cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Purification & Isolation A 2-Methylbenzaldehyde + Glyoxal + Methylamine B Formation of 1-methyl-2-(2-methylphenyl)-1H-imidazole A->B Multi-component Condensation D Crude 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- B->D Regioselective Substitution C Brominating Agent (e.g., NBS, Br2) C->D E Purified Final Product D->E Crystallization or Acid-Base Extraction

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses common issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Part 1: Imidazole Core Synthesis Challenges

Q1: We are experiencing low yields (<50%) and significant colored impurity formation during the initial synthesis of the 1-methyl-2-(2-methylphenyl)-1H-imidazole precursor. What is the primary cause?

A1: Low yields and side product formation in multicomponent imidazole syntheses, like the Debus-Radziszewski reaction, are common issues when scaling up.[1][2] The root cause is often related to poor temperature control and suboptimal reaction concentration. These reactions are typically exothermic. On a small scale, a flask's high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, leading to internal temperature spikes that accelerate side reactions and decomposition.

Troubleshooting Protocol: Optimizing Core Synthesis

  • Characterize Thermal Profile: Perform a reaction calorimetry study on a small scale to understand the heat flow of the reaction. This data is critical for safe and effective scale-up.

  • Control Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the most reactive component (often the aldehyde) to the mixture. This allows the reactor's cooling system to manage the exotherm.

  • Adjust Concentration: While counterintuitive, sometimes increasing the concentration can favor the desired product formation over side reactions. Experiment with a range of solvent volumes to find the optimal balance.

  • Solvent Selection: Ensure the chosen solvent is appropriate for the temperature range and does not participate in side reactions. Consider greener solvent alternatives where possible.[3]

Part 2: The Critical Bromination Step

The electrophilic bromination of the imidazole core is the most challenging and hazardous step in this synthesis. Success hinges on controlling regioselectivity and ensuring process safety.

Q2: Our primary challenge is over-bromination, leading to the formation of 4,5-dibromo and other poly-brominated impurities. How can we enhance selectivity for the 4-bromo position?

A2: This is a classic selectivity problem. The imidazole ring is electron-rich and susceptible to multiple brominations.[4][5] The 1-methyl and 2-aryl substituents direct the first bromination primarily to the C4 and C5 positions. Once the first bromine is added, the ring is deactivated, but harsh conditions can still lead to a second bromination.

The key is to use a milder brominating agent and maintain strict stoichiometric and temperature control.

Data-Driven Brominating Agent Selection

Brominating AgentTypical Solvent(s)Relative ReactivityKey Scale-Up Considerations
**Bromine (Br₂) **Acetic Acid, DichloromethaneHighExtremely corrosive and toxic; requires specialized handling equipment and scrubber systems.[6][7] Can lead to rapid, uncontrolled exotherms.[8]
N-Bromosuccinimide (NBS) Acetonitrile, THF, ChloroformModerateSolid reagent, easier to handle than Br₂.[9] CRITICAL: Avoid DMF as a solvent, as the NBS/DMF combination is known to be thermally unstable and can lead to runaway reactions.[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Dichloromethane, AcetonitrileModerate-LowA stable, solid alternative to NBS that can offer better selectivity and an improved safety profile.[9]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Agent Selection: Switch from liquid bromine to a solid agent like NBS or DBDMH for better handling and potentially milder reaction conditions.[9]

  • Stoichiometry is Key: Use no more than 1.0-1.05 equivalents of the brominating agent. Accurate weighing and charging on a large scale are critical.

  • Controlled Addition: Add the brominating agent portion-wise as a solid or as a solution over an extended period (1-3 hours) at a low temperature (0-5 °C) to prevent temperature spikes and minimize over-reaction.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of the starting material and the formation of the product and impurities. Quench the reaction immediately upon completion.

Q3: We are concerned about the safety of the bromination reaction during a multi-kilogram scale-up. What is the best way to manage the risks?

A3: Your concern is well-founded. Brominations are notoriously energetic and involve hazardous materials.[6][10] A multi-layered safety approach is essential.

Scale-Up Safety Decision Workflow

G Start Plan to Scale Bromination > 1 kg Calorimetry Perform Reaction Calorimetry (DSC/RC1) Start->Calorimetry Exotherm Is Onset Temp Close to Process Temp? Calorimetry->Exotherm BatchOK Proceed with Batch Process - Use Controlled Dosing - Ensure Adequate Cooling Exotherm->BatchOK No FlowChem High Risk: Implement Continuous Flow Chemistry Protocol Exotherm->FlowChem Yes Quench Develop & Test Emergency Quench Protocol BatchOK->Quench FlowChem->Quench PPE Define PPE & Handling Procedures (e.g., Scrubber) Quench->PPE

Caption: Decision workflow for managing bromination safety at scale.

Recommended Actions

  • Engineering Controls: Use appropriate reactor materials (borosilicate glass or PVDF-lined) and ensure the facility is equipped with emergency scrubbers and ventilation.[6] Install bromine detectors and alarms.[6]

  • Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor offers superior safety.[8][11] It minimizes the volume of hazardous material reacting at any given time, provides superior heat transfer, and allows for precise control over reaction parameters, significantly reducing the risk of a thermal runaway.[8]

  • Quenching Protocol: The reaction should be quenched by transferring the reaction mixture to a pre-chilled solution of a reducing agent like sodium thiosulfate or sodium bisulfite. On a large scale, this quench should be performed via a subsurface addition to control off-gassing and ensure efficient mixing.

Part 3: Purification and Isolation at Scale

Q4: We rely on column chromatography in the lab, but this is not feasible for our target production volume. What are the best alternative purification strategies?

A4: Moving away from chromatography is a standard and necessary step in process development. The most viable large-scale methods for purifying substituted imidazoles are crystallization and acid-base extraction.[12][13]

Purification Strategy Workflow

G cluster_0 Acid-Base Extraction cluster_1 Crystallization Crude Crude Product (in organic solvent) Wash Wash with aq. Acid (1M HCl) Product moves to aqueous layer Crude->Wash Separate Separate Layers Wash->Separate Neutralize Neutralize Aqueous Layer with Base (e.g., NaHCO₃) Separate->Neutralize Extract Extract Product back into fresh organic solvent Neutralize->Extract Concentrate Solvent Swap & Concentrate Extract->Concentrate Cool Controlled Cooling Concentrate->Cool Filter Filter & Wash Crystals Cool->Filter Purified Purified Filter->Purified Purified Solid

Caption: Workflow for non-chromatographic purification.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction [12] This method is excellent for removing non-basic impurities.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a suitably sized reactor or separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product will be protonated and move into the aqueous layer.

  • Agitate the mixture, allow the layers to separate, and drain the lower aqueous layer.

  • Back-extract the initial organic layer with another portion of dilute acid to ensure full recovery.

  • Combine the aqueous extracts. Slowly add a base (e.g., saturated sodium bicarbonate solution or 2M NaOH) with cooling until the pH is ~8-9. The neutral product will precipitate or oil out.

  • Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization [12][13] This is the preferred method for achieving high purity.

  • Solvent Screen: Use a small amount of the crude product to test various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof). A good solvent will dissolve the product when hot but not at room temperature.[12]

  • Dissolution: In the main reactor, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Implement a controlled cooling profile. Slow cooling promotes the formation of larger, purer crystals. A typical profile might be cooling from 80 °C to 20 °C over 4-6 hours.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the collected crystal cake with a small amount of the cold recrystallization solvent to remove impure mother liquor.

  • Drying: Dry the crystals under vacuum with mild heating to a constant weight.

References

  • YouTube. (2024). Bromination safety. Available at: [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. Method for the production of purified 1,3-substituted imidazolium salts.
  • ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. Available at: [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Available at: [Link]

  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • RSC Education. Handling liquid bromine and preparing bromine water. Available at: [Link]

  • NIH National Library of Medicine. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Available at: [Link]

  • ResearchGate. (2008). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Available at: [Link]

  • Thieme Chemistry. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Available at: [Link]

  • ResearchGate. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Available at: [Link]

  • ResearchGate. (1984). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Available at: [Link]

  • ResearchGate. (2016). Problem with to synthesis of imidazole?. Available at: [Link]

  • Taylor & Francis Online. (2023). IL-assisted strategy for imidazole: A green recipe. Available at: [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Available at: [Link]

Sources

byproduct identification and removal in 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and removal of process-related impurities and byproducts.

Overview: The Synthetic Pathway and Anticipated Byproducts

The synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- typically proceeds via a multi-step route. A common approach involves the initial formation of the 1-methyl-2-(2-methylphenyl)imidazole core, followed by regioselective bromination. The initial imidazole synthesis often follows the principles of the Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine with ammonia.[1][2][3][4][5]

Key Synthetic Steps & Potential Byproduct Origins:

  • Imidazole Ring Formation: Condensation of 2-methylbenzaldehyde, glyoxal, and methylamine in the presence of an ammonia source.

    • Primary Byproducts: Impurities can arise from side reactions, such as the formation of 2-aroyl-4(5)-arylimidazoles, which is highly dependent on reaction conditions.[6] Incomplete reaction can also leave residual starting materials.

  • Bromination: Electrophilic substitution on the electron-rich imidazole ring using a brominating agent like N-Bromosuccinimide (NBS) or bromine.

    • Primary Byproducts: The key challenge in this step is controlling regioselectivity. Over-bromination can lead to di- or tri-brominated species (e.g., 4,5-dibromo- or 2,4,5-tribromo- derivatives).[7][8] Isomeric monobrominated products (e.g., 5-bromo or 2-bromo) can also form, although the 4-position is often favored.[9][10]

Visualization: Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction sequence and highlights the points where major byproducts may be generated.

G cluster_0 Step 1: Imidazole Formation (Debus-Radziszewski) cluster_1 Step 2: Bromination A 2-Methylbenzaldehyde Intermediate 1-Methyl-2-(2-methylphenyl) -1H-imidazole A->Intermediate + Condensation B Glyoxal B->Intermediate + Condensation C Methylamine + Ammonia C->Intermediate + Condensation Byproduct1 Unreacted Starting Materials Intermediate->Byproduct1 Product TARGET PRODUCT 1H-Imidazole, 4-bromo-1-methyl -2-(2-methylphenyl)- Intermediate->Product Reagent NBS or Br2 Byproduct2 Regioisomeric Byproduct (5-bromo-isomer) Product->Byproduct2 Byproduct3 Over-brominated Byproduct (4,5-dibromo-isomer) Product->Byproduct3 Reagent->Product + Electrophilic Substitution

Caption: Synthetic pathway highlighting byproduct formation points.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most prevalent impurities are typically unreacted starting materials from the first step (especially 1-methyl-2-(2-methylphenyl)-1H-imidazole) and byproducts from the bromination step. These include the 5-bromo regioisomer and the 4,5-dibromo-1-methyl-2-(2-methylphenyl)-1H-imidazole. The presence and ratio of these depend heavily on the stoichiometry of the brominating agent and reaction conditions.[7][8]

Q2: How can I quickly assess the purity of my crude product and identify these byproducts?

A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly effective.

  • TLC: Use a solvent system like ethyl acetate/hexane. The desired product, being more polar than the unbrominated starting material but less polar than di-brominated byproducts, should show distinct spots. Visualizing under UV light is essential.

  • ¹H NMR: This is crucial for identifying isomers. The protons on the imidazole ring have characteristic chemical shifts. The unbrominated precursor will show two signals in the aromatic region for the imidazole protons. The 4-bromo product will show only one signal (for the 5-H). The 5-bromo isomer will also show one signal (for the 4-H), but at a slightly different chemical shift. The 4,5-dibromo byproduct will have no protons on the imidazole ring, resulting in the absence of these signals.

Q3: My bromination reaction seems to be generating multiple products. How can I improve the regioselectivity for the 4-bromo isomer?

A3: Achieving high regioselectivity is key. Consider these factors:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it can be easier to handle and control stoichiometry.[8][11]

  • Stoichiometry: Use of 1.0 to 1.1 equivalents of NBS is critical. Excess NBS will invariably lead to over-bromination.[11]

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.

  • Solvent: Aprotic solvents like THF, CCl₄, or chloroform are commonly used.[11][12]

Troubleshooting Guide: Common Experimental Issues

This table addresses specific problems encountered during the synthesis and purification process.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low yield after bromination Incomplete reaction; degradation of product during workup; formation of multiple, hard-to-separate byproducts.- Monitor the reaction by TLC to ensure full consumption of the starting material. - Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup to neutralize any acid generated. - Optimize bromination conditions (see FAQ Q3) to minimize byproduct formation from the outset.
¹H NMR of crude product shows multiple imidazole proton signals Presence of unreacted starting material and/or regioisomeric byproducts.- Re-subject the material to bromination conditions with a slight excess of NBS if starting material is the main contaminant. - If isomers are present, careful column chromatography is required. See Protocol 1 below.
Product appears as an oil and won't crystallize Presence of impurities, particularly isomeric byproducts or residual solvent, is preventing lattice formation.- Purify the material meticulously via flash column chromatography.[13][14] - Attempt recrystallization from a biphasic solvent system (e.g., dissolve in a minimal amount of a good solvent like dichloromethane and slowly add a poor solvent like hexane until turbidity appears).[13]
Significant tailing of the product spot on silica gel TLC/column The basic nitrogen of the imidazole ring is interacting strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the chromatography eluent. This will neutralize active sites on the silica and lead to sharper peaks and better separation.[14]

Key Experimental Protocols

Protocol 1: Purification by High-Performance Flash Chromatography

This protocol is designed to separate the target 4-bromo product from the less polar starting material and more polar over-brominated byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a silica gel column with your starting eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% EtOAc/Hexane). This will elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to 15-25% EtOAc/Hexane. The unbrominated starting material will elute first, followed by the desired 4-bromo product.

    • Pro-Tip: Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[14]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction to Remove Unreacted Imidazole

If the primary impurity is the unreacted (and therefore basic) 1-methyl-2-(2-methylphenyl)imidazole, an acid wash can be effective.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it two times with 1 M aqueous HCl (2 x 30 mL). The basic unreacted imidazole will be protonated and move into the aqueous layer.[14][15] The brominated product is less basic and will largely remain in the organic layer.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (30 mL) to remove any residual acid.

  • Final Wash & Drying: Wash with brine (30 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the enriched product.

Workflow for Byproduct Identification and Removal

This decision tree provides a logical workflow for tackling purification challenges.

G Start Crude Reaction Mixture TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Is_Pure Is Product >95% Pure? TLC_NMR->Is_Pure End Pure Product Is_Pure->End Yes Impurity_ID Identify Major Impurity Type Is_Pure->Impurity_ID No SM_Major Impurity: Starting Material Impurity_ID->SM_Major Unbrominated Precursor Isomers_Major Impurity: Isomers / Over-brominated Impurity_ID->Isomers_Major Multiple Bromo- species Acid_Wash Perform Acid-Base Extraction (Protocol 2) SM_Major->Acid_Wash Chromatography Perform Flash Chromatography (Protocol 1) Isomers_Major->Chromatography Acid_Wash->TLC_NMR Recrystallize Recrystallize Chromatography->Recrystallize Recrystallize->TLC_NMR

Caption: Decision workflow for purification strategy.

References

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - RSC Publishing. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • Removing imidazole in a workup? : r/chemistry - Reddit. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. Available at: [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • Convenient synthesis of polybrominated imidazole building blocks - Semantic Scholar. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole - ResearchGate. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • Imidazoles | Chemistry Online. Available at: [Link]

  • 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles - RSC Publishing. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. Available at: [Link]

  • ¹H NMR spectra showing complete coordination of 1-methylimidazole to... - ResearchGate. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. Available at: [Link]

  • NOTE Convenient and Improved One Pot Synthesis of Imidazole. Available at: [Link]

  • ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and... - ResearchGate. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of complex imidazole derivatives, specifically focusing on 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the success of your synthetic endeavors.

Introduction: The Pivotal Role of the Solvent

The choice of solvent is not merely about dissolving reactants; it is a powerful tool that can dictate reaction pathways, influence rates, and determine product yields. For a molecule like 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, which possesses multiple reactive sites and the potential for complex interactions, understanding solvent effects is paramount. The imidazole core is amphoteric, capable of acting as both a weak acid and a base.[1][2] Furthermore, the bromine atom at the 4-position is a potential site for nucleophilic substitution, a reaction highly sensitive to the surrounding medium.

This guide will delve into the nuances of how solvent properties—polarity, proticity, and hydrogen-bonding capabilities—can be leveraged to control the reactivity of this and similar imidazole derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered when working with substituted imidazoles.

Q1: My nucleophilic substitution reaction on the 4-bromo position is sluggish or failing. What is the likely cause?

A1: The success of a nucleophilic substitution at the C4 position is highly dependent on the reaction mechanism, which is in turn heavily influenced by your choice of solvent. For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring needs to be sufficiently electron-deficient. The 2-(2-methylphenyl) group is weakly electron-donating, which can disfavor this pathway. However, the primary culprit for a sluggish reaction is often inappropriate solvent selection.

  • Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SNAr reactions.[3] These solvents possess significant dipole moments that can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[4][5] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[6][7]

  • Protic Solvents Can Hinder the Reaction: Polar protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding.[6][7] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less available to attack the electrophilic carbon.[7][8] This can dramatically slow down or even halt the reaction.

Q2: I'm observing significant side product formation. How can the solvent be contributing to this?

A2: Side reactions are a common challenge in the synthesis of complex molecules. The solvent can play a direct or indirect role in their formation.

  • Competing SN1-type Reactions: In some cases, particularly with tertiary or benzylic halides, a polar protic solvent can promote an SN1-type mechanism by stabilizing a carbocation intermediate.[9][10] While less likely for an aryl halide, it's a consideration if there are other reactive sites in your nucleophile or starting material.

  • Solvent as a Nucleophile: In solvolysis reactions, the solvent itself can act as a nucleophile.[9][10] This is more common with protic solvents like alcohols or water, especially at elevated temperatures.

  • Base-Catalyzed Side Reactions: If your reaction conditions involve a strong base, the choice of solvent becomes even more critical. Protic solvents can react with strong bases, altering the reaction environment. Some aprotic solvents, like esters, are incompatible with strong bases.[3]

Q3: My starting material, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, has poor solubility in my chosen reaction solvent. What are my options?

A3: Poor solubility is a frequent hurdle that can prevent a reaction from proceeding efficiently.[6]

  • Solvent Screening: A systematic solvent screening is the most direct approach. Test the solubility of your starting material in a range of solvents with varying polarities. A good starting point would be to test a polar aprotic solvent (e.g., DMF, DMSO), a polar protic solvent (e.g., isopropanol), an ether (e.g., THF, 2-MeTHF), and a non-polar aromatic solvent (e.g., toluene).

  • Co-solvents: Using a mixture of solvents can be an effective strategy. For instance, if your compound is soluble in a less ideal reaction solvent like toluene, adding a small amount of a polar aprotic solvent like DMF can sometimes enhance reactivity without sacrificing solubility.[3]

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material. However, be mindful that higher temperatures can also lead to undesired side reactions.

Q4: How does the hydrogen-bonding capability of the imidazole ring itself affect its reactivity in different solvents?

A4: The imidazole ring is a fascinating entity due to its ability to act as both a hydrogen bond donor (the N-H proton, though in your specific molecule this is replaced by a methyl group) and a hydrogen bond acceptor (the lone pair on the other nitrogen).[11]

  • In Protic Solvents: The lone pair on the non-methylated nitrogen can accept a hydrogen bond from a protic solvent. This can influence the electron density of the ring and potentially affect the rate of substitution reactions.

  • In Aprotic Solvents: In the absence of hydrogen bond donors, the imidazole ring's interactions with the solvent will be primarily through dipole-dipole forces. This can lead to different conformational preferences and reactivity compared to protic environments.

Troubleshooting Guides

This section provides structured approaches to resolving common experimental issues.

Troubleshooting Low Yield in Nucleophilic Substitution

If you are experiencing low yields in a nucleophilic substitution reaction at the 4-bromo position, follow this systematic troubleshooting guide.

Step 1: Re-evaluate Your Solvent Choice

  • Are you using a polar aprotic solvent? If not, this is the most likely reason for low yield. Switch to DMF, DMSO, or acetonitrile.

  • Is your solvent sufficiently dry? Trace amounts of water can react with strong bases or act as a competing nucleophile. Ensure you are using anhydrous solvents.

Step 2: Assess Your Nucleophile

  • Is your nucleophile strong enough? The reactivity of the nucleophile is crucial. Stronger nucleophiles generally lead to faster reactions and higher yields.[4]

  • Is your nucleophile degrading? Some nucleophiles are unstable under the reaction conditions. Consider adding the nucleophile slowly or generating it in situ.

Step 3: Optimize Reaction Conditions

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. Try running the reaction at a lower temperature for a longer period or vice versa.

  • Concentration: The concentration of your reactants can impact the reaction rate. Experiment with slightly more concentrated or dilute conditions.

Step 4: Consider a Catalyst

  • In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues between the nucleophile salt and the organic solvent.

Managing Side Reactions During Synthesis

The formation of unwanted byproducts can significantly complicate purification and reduce your overall yield.

Step 1: Identify the Side Product(s)

  • Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major side products. Understanding what is being formed is the first step to preventing it.

Step 2: Adjust Solvent and Temperature

  • If you suspect solvolysis, switch to a non-nucleophilic solvent.

  • If you are observing decomposition, try running the reaction at a lower temperature.

Step 3: Modify the Order of Addition

  • The order in which you add your reagents can sometimes influence the outcome. For example, adding the nucleophile slowly to the solution of your imidazole substrate can help to maintain a low concentration of the nucleophile and minimize certain side reactions.

Experimental Protocols

The following is a generalized, step-by-step protocol for a nucleophilic substitution reaction on 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, highlighting the critical role of solvent selection.

General Protocol for Nucleophilic Substitution
  • Solvent Selection and Preparation:

    • Choose a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

    • Ensure the solvent is degassed if your reaction is sensitive to oxygen.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- and the chosen solvent.

    • Stir the solution until the starting material is fully dissolved.

  • Addition of Nucleophile:

    • Add the nucleophile to the reaction mixture. If the nucleophile is a solid, it may be added directly. If it is a liquid or in solution, add it dropwise via a syringe.

    • If a base is required to generate the nucleophile in situ, add it to the reaction mixture before the nucleophile precursor.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • The reaction temperature can be adjusted as needed to optimize the rate and minimize side reactions.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following table summarizes the expected qualitative effects of different solvent classes on nucleophilic substitution reactions of your target molecule.

Solvent ClassPolarityProtic/AproticHydrogen BondingExpected Effect on SNAr RateRationale
Polar Aprotic HighAproticAcceptor onlyHigh Stabilizes the charged intermediate without solvating the nucleophile.[6][7]
Polar Protic HighProticDonor & AcceptorLow Solvates and stabilizes the nucleophile, reducing its reactivity.[6][7][8]
Non-polar LowAproticNoneVery Low Poor solubility of reactants and inability to stabilize charged intermediates.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Need to run a nucleophilic substitution check_solubility Is the starting material soluble? start->check_solubility select_aprotic Select a polar aprotic solvent (DMF, DMSO, MeCN) check_solubility->select_aprotic Yes troubleshoot_solubility Troubleshoot Solubility: - Screen other solvents - Use co-solvents - Adjust temperature check_solubility->troubleshoot_solubility No run_reaction Run small-scale test reaction select_aprotic->run_reaction monitor_reaction Monitor for product formation and side reactions run_reaction->monitor_reaction troubleshoot Troubleshoot: Low conversion or side products? monitor_reaction->troubleshoot optimize Optimize conditions (temperature, concentration) troubleshoot->optimize Yes scale_up Scale-up reaction troubleshoot->scale_up No optimize->run_reaction end End: Successful reaction scale_up->end troubleshoot_solubility->select_aprotic

Caption: Workflow for selecting and optimizing a solvent for nucleophilic substitution.

Solvent-Nucleophile Interactions

Solvent_Interactions cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) MeOH1 CH₃OH Nu_protic->MeOH1 H-bond MeOH2 CH₃OH Nu_protic->MeOH2 H-bond MeOH3 CH₃OH Nu_protic->MeOH3 H-bond caption1 Result: 'Caged' and less reactive nucleophile Nu_aprotic Nucleophile (Nu⁻) DMF1 DMF DMF2 DMF caption2 Result: 'Naked' and highly reactive nucleophile

Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.

References

  • Geibel, J.; Cannon, J.; Campbell, D.; Traylor, T. G. (1978). Hydrogen Bonding to the Proximal Imidazole in Heme Protein Model Compounds: Effects upon Oxygen Binding and Peroxidase Activity. J. Am. Chem. Soc., 100, 3575.
  • BenchChem. (2025). "troubleshooting low yield in the synthesis of 2-butyl-imidazole". BenchChem.
  • ACS Publications. Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. The Journal of Organic Chemistry.
  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • RSC Publishing. Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. Journal of the Chemical Society, Perkin Transactions 2.
  • NIH. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Unknown. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Unknown Source.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Elibrary. (2023). Handling of the strength of hydrogen bonds involving imidazole ring through the formation of additional noncovalent interactions. Elibrary.
  • RSC Publishing. (2020). In situ formation of H-bonding imidazole chains in break-junction experiments. Nanoscale.
  • Chemistry Steps. Polar Protic and Aprotic Solvents. Chemistry Steps.
  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Quora.
  • RSC Publishing. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing.
  • NIH. (2017). The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution. PMC.
  • Unknown. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Unknown Source.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • MDPI. (2022).
  • Indian Journal of Chemistry. (2024).
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • ECHEMI. Nucleophilic Substitution and Solvent Effects. ECHEMI.
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.
  • ChemTalk. Polar Protic and Aprotic Solvents. ChemTalk.
  • YouTube. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
  • LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
  • VTechWorks.
  • Wiley Online Library. (2022). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. Wiley Online Library.
  • Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • YouTube. (2021). Imidazoles Syntheses, reactions and uses. YouTube.
  • TSI Journals. (2022).
  • Semantic Scholar.
  • PubChem. 4-Bromo-1-methyl-1H-imidazole. PubChem.
  • ResearchGate. (2025). A general route to 4-substituted imidazoles.
  • MedchemExpress.com. 4-Bromo-1H-imidazole | Biochemical Reagent. MedchemExpress.com.
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Substituted Imidazoles via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Authored for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In modern drug discovery, the precise, unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is launched. Imidazole derivatives, in particular, represent a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to their versatile binding properties and synthetic accessibility.[1][2] This guide provides an in-depth, practical workflow for the structural confirmation of a representative of this class, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, using the gold-standard technique of single-crystal X-ray crystallography.

While a published crystal structure for this specific molecule was not available in public databases at the time of this writing, this guide will serve as a comprehensive, field-proven protocol. We will navigate the entire experimental pipeline, from synthesis to final structural validation. To provide a robust comparative analysis, we will leverage crystallographic data from structurally analogous compounds, offering expert insights into the expected geometric parameters and intermolecular interactions for our target molecule. This approach not only outlines a replicable procedure but also explains the critical reasoning behind each experimental choice, empowering researchers to apply these principles to their own novel compounds.

Part 1: Synthesis and Crystallization Strategy

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This initial phase is often the most challenging yet critical step.[3][4]

Proposed Synthesis Route

A plausible and efficient synthesis of the target compound can be adapted from established methodologies for N-aryl imidazoles. A common approach involves a multi-step reaction, often culminating in a cross-coupling reaction to attach the 2-methylphenyl (o-tolyl) group. The starting material, 4-bromo-1-methyl-1H-imidazole, is commercially available or can be synthesized via bromination of 1-methylimidazole.

The Art and Science of Crystallization

Obtaining a single crystal suitable for diffraction—typically >0.1 mm in all dimensions, with a regular shape and no visible defects—is paramount.[3] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Small-Molecule Crystallization

  • Solvent Screening (The Causality of Choice): The choice of solvent is crucial as it influences crystal packing and morphology.[5] Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene) at both room temperature and boiling point. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6]

  • Primary Crystallization Techniques: Based on the solvent screen, select one of the following robust methods.

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent (in which it is moderately soluble) to near-saturation in a small vial.

      • Cover the vial with a cap or paraffin film pierced with a few small holes. This ensures slow evaporation, preventing rapid precipitation which leads to amorphous powder or microcrystals.

      • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): This is an excellent method for milligram quantities.[5]

      • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

      • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent, e.g., hexane or pentane) in which the compound is insoluble. The good solvent should be more volatile than the poor solvent.

      • Slow diffusion of the anti-solvent vapor into the solution of your compound reduces its solubility, gradually inducing crystallization.[7]

    • Thermal Gradient (Slow Cooling):

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). Slow, controlled cooling is key to forming large, well-ordered crystals.[6]

Part 2: X-ray Diffraction, Data Processing, and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to generate the data required to solve its structure.

The Complete Crystallographic Workflow

The process from crystal to final structure is a systematic, multi-step procedure involving sophisticated instrumentation and software.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data_coll Data Collection (Diffractometer) mount->data_coll integrate Data Integration (Indexing & Reduction) data_coll->integrate Raw Diffraction Images solve Structure Solution (e.g., SHELXT, Direct Methods) integrate->solve refine Structure Refinement (SHELXL / Olex2) solve->refine validate Validation & Analysis (PLATON, checkCIF) refine->validate report report validate->report Final Structure Report (CIF File)

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.[8] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage during data collection.[9]

  • Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][11]

  • Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.[11][12]

  • Structure Solution (Solving the Phase Problem): The primary challenge in crystallography is the "phase problem," where phase information is lost during data collection.[12] For small molecules like our target, ab initio or "direct methods" are highly effective and are implemented in programs like SHELXT.[13] This step generates an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using software like SHELXL, often within a graphical user interface like Olex2.[14][15] This is an iterative process of least-squares minimization where atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor (R1), with a final value typically below 5% for a well-refined small-molecule structure.

  • Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using tools like PLATON and the IUCr's checkCIF service.[9][16] This ensures the model is chemically sensible and meets publication standards.

Part 3: Comparative Structural Analysis

In the absence of a determined structure for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, we can predict its key features by comparing data from structurally related compounds. The primary points of comparison are the planarity between the imidazole and phenyl rings and the influence of substituents on crystal packing.

ParameterCompound ACompound BTarget Compound (Expected)
Full Name 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole[9](E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole[17]1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-
Formula C₁₃H₁₃N₃O₂C₁₃H₁₃N₃O₃C₁₁H₁₁BrN₂
Crystal System MonoclinicTriclinicTo be determined (TBD)
Space Group P2₁/cP-1TBD
a (Å) 7.17747.9339TBD
b (Å) 15.79318.1994TBD
c (Å) 10.790110.452TBD
β (°) or γ (°) β = 101.798γ = 76.182TBD
V (ų) 1197.3604.7TBD
Final R1 [I>2σ(I)] 0.0350.088< 0.05
Dihedral Angle (Imidazole/Phenyl) 7.72°0.92°~40-70°
Key Intermolecular Interactions C-H···N, C-H···O, π-π stackingC-H···O, π-π stackingC-H···N, C-H···Br, π-π stacking

Expert Insights & Predictions for the Target Compound:

  • Torsion Angle: The most significant structural feature to determine is the torsion angle between the imidazole ring and the 2-methylphenyl (o-tolyl) ring. Unlike Compounds A and B, which have a planarizing ethenyl linker, our target has a direct C-C single bond between the two rings. The presence of the methyl group at the ortho position of the phenyl ring will create significant steric hindrance.

    • Causality: This steric clash will prevent a co-planar arrangement. We can confidently predict a significant dihedral angle, likely in the range of 40-70°, to relieve this strain. This conformation is critical as it defines the molecule's overall shape and how it can interact with a biological target.

  • Intermolecular Interactions: The crystal packing will be dictated by a combination of weak intermolecular forces.

    • Hydrogen Bonding: Weak C-H···N hydrogen bonds involving the imidazole nitrogen (N3) are highly probable.

    • Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor. We would look for short C-Br···N or C-Br···π interactions in the crystal lattice.

    • π-π Stacking: Offset π-π stacking interactions between imidazole and/or phenyl rings of adjacent molecules are expected, contributing to the overall stability of the crystal structure. The large torsion angle, however, may favor T-shaped (edge-to-face) π-interactions over parallel-displaced (face-to-face) stacking.

This comparative approach allows us to form a strong, data-driven hypothesis of the molecule's solid-state conformation, which can later be confirmed or refuted by the actual experimental data.

References

  • Aher, R. D., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. Available at: [Link]

  • Alliouche, D., et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E, 70(Pt 9), o962. Available at: [Link]

  • Bhat, M. A., et al. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. Available at: [Link]

  • Zama, D., et al. (2014). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E, 70(Pt 9), o966. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148-155. Available at: [Link]

  • OlexSys Ltd. (2025). A few interactive self-paced tutorials to get started with Olex2. OlexSys. Available at: [Link]

  • Spek, A. L. (2025). The PLATON Homepage. Utrecht University. Available at: [Link]

  • Wikipedia. (2025). X-ray crystallography. Wikipedia. Available at: [Link]

  • Spek, A. L. (2025). PLATON INTRO. MIT. Available at: [Link]

  • Dr. Xiao-Ming Chen. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • Fiveable. (2024). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433-1440. Available at: [Link]

  • Kumar, D., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Biological importance of imidazoles. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Imidazole derivatives as potential bioactive agents: A review. Molecules, 27(1), 227. Available at: [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. stfc.ac.uk. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. ub.edu. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]

  • Huebschle, C. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

  • Dr. Xiao-Ming Chen. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. Available at: [Link]

  • Dr Kuldeep Mahiya. (2020). Modelling whole molecule disorder using Olex2. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available at: [Link]

  • Infinity Scientific. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. infinity-scientific.com. Available at: [Link]

  • Cooper, J. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X Ray Diffraction Data Collection. YouTube. Available at: [Link]

  • Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(40), 13130-13134. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. excillum.com. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. creativebiomart.net. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Resources – Crystallography Center. UT Dallas Research Labs. Available at: [Link]

  • PubChem. (2025). 4-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2025). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Available at: [Link]

Sources

comparative study of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- with other imidazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- and its Positional Isomers for Drug Discovery Professionals

Introduction: The Strategic Importance of Isomeric Purity in Imidazole-Based Drug Candidates

The substituted imidazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to form the structural core of molecules that exhibit a wide range of pharmacological activities.[1] A particularly fruitful area of research has been the development of trisubstituted imidazoles as potent and selective inhibitors of key signaling proteins, such as the p38 mitogen-activated protein (MAP) kinase. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for chronic inflammatory diseases like rheumatoid arthritis.[2][3]

The biological activity of these imidazole-based inhibitors is exquisitely sensitive to their three-dimensional structure and substitution pattern. Seemingly minor changes—such as moving a single atom from one position to another—can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- and three of its key positional isomers.

While direct experimental data for this specific set of isomers is not consolidated in the literature, this guide serves as a robust framework for researchers. It outlines the critical synthetic strategies, analytical characterization techniques, and biological evaluation protocols necessary to perform such a comparative study. By explaining the causality behind each experimental choice and providing validated, step-by-step methodologies, this document empowers researchers to investigate these promising molecules and understand their structure-activity relationships (SAR) at a fundamental level.

Chapter 1: The Isomeric Landscape

The comparative study focuses on four distinct isomers, each differing by the position of either the bromo substituent on the imidazole ring or the methyl substituent on the C2-phenyl ring. These subtle variations are hypothesized to have a profound impact on the molecules' interaction with a biological target.

  • IMD-1 (Target Molecule): 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole

  • IMD-2 (Bromo Isomer): 5-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole

  • IMD-3 (Tolyl Isomer, meta): 4-bromo-1-methyl-2-(3-methylphenyl)-1H-imidazole

  • IMD-4 (Tolyl Isomer, para): 4-bromo-1-methyl-2-(4-methylphenyl)-1H-imidazole

G cluster_0 IMD-1: 4-bromo-2-(o-tolyl) cluster_1 IMD-2: 5-bromo-2-(o-tolyl) cluster_2 IMD-3: 4-bromo-2-(m-tolyl) cluster_3 IMD-4: 4-bromo-2-(p-tolyl) img1 img1 img2 img2 img3 img3 img4 img4

Caption: The four imidazole isomers under investigation.

Chapter 2: Regioselective Synthesis Strategy

The synthesis of these specific trisubstituted imidazoles requires careful control of regioselectivity, particularly during the N-methylation and bromination steps. A failure to control these steps can lead to a mixture of isomers that are challenging to separate, compromising yield and purity.[4] The proposed strategy prioritizes a logical sequence of reactions to maximize the yield of the desired isomer.

Causality in the Synthetic Route

The chosen synthetic pathway involves first constructing the core 2-aryl-imidazole, followed by N-methylation, and finally, regioselective bromination.

  • Core Formation: A multi-component reaction using an appropriate α-dione, aldehyde, primary amine source (ammonium acetate), and solvent is a highly efficient method for creating the 1,2,4,5-tetrasubstituted or 2,4,5-trisubstituted imidazole core.[5] For our target, we would start with a simpler 2-substituted imidazole synthesis.

  • N-Methylation: Methylating the unsubstituted imidazole core is the next logical step. This reaction can yield two regioisomers (methylation at N1 vs. N3). However, for a 2-substituted imidazole, the tautomers are equivalent, so methylation will lead to a single product, 1-methyl-2-(2-methylphenyl)-1H-imidazole.

  • Regioselective Bromination: This is the most critical step for differentiating IMD-1 and IMD-2. The electronic properties of the 1-methyl-2-(o-tolyl)-imidazole precursor will direct the electrophilic substitution. The C5 position is generally more electron-rich and sterically accessible, making it the kinetically favored site of bromination. To achieve bromination at the C4 position (for IMD-1), specific conditions or a different synthetic strategy, such as starting with a pre-brominated building block, may be necessary.[4]

Experimental Protocol: Synthesis of 1-methyl-2-(o-tolyl)-1H-imidazole and Subsequent Bromination

This protocol outlines a representative synthesis for the common precursor, which can then be brominated.

Step 1: Synthesis of 2-(2-methylphenyl)-1H-imidazole

  • To a solution of 2-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (30 mL), add glyoxal (40% in water, 1.45 g, 10 mmol) and ammonium hydroxide (25% solution, 10 mL).

  • Stir the mixture at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(2-methylphenyl)-1H-imidazole.

Step 2: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

  • In a round-bottom flask, dissolve 2-(2-methylphenyl)-1H-imidazole (1.58 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.56 g, 11 mmol) dropwise.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Quench the reaction carefully by adding water. Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Bromination to Yield IMD-1 (4-bromo) and IMD-2 (5-bromo)

  • Dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.72 g, 10 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product will likely be a mixture of IMD-1 and IMD-2, which must be separated by careful column chromatography. The ratio of products is highly dependent on the solvent and reaction temperature.

G cluster_synthesis Synthesis Workflow A 2-Methylbenzaldehyde + Glyoxal + NH4OH B Core Formation (Radziszewski Reaction) A->B C 2-(o-tolyl)-1H-imidazole B->C D N-Methylation (NaH, MeI) C->D E 1-methyl-2-(o-tolyl) -1H-imidazole D->E F Electrophilic Bromination (NBS) E->F G Isomer Mixture (IMD-1 & IMD-2) F->G H Chromatographic Separation G->H I1 IMD-1 (4-bromo isomer) H->I1 I2 IMD-2 (5-bromo isomer) H->I2

Caption: General experimental workflow for synthesis and separation of isomers.

Chapter 3: Physicochemical and Structural Characterization

Unambiguous identification of each isomer is paramount. A combination of spectroscopic and analytical techniques is required to confirm the exact substitution pattern.

Differentiating Isomers with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating these positional isomers in solution.

  • Causality of Chemical Shifts:

    • Bromo Isomers (IMD-1 vs. IMD-2): The single proton on the imidazole ring (C5-H for IMD-1, C4-H for IMD-2) will appear as a singlet in the ¹H NMR spectrum. However, its chemical shift will be different due to the varying electronic environment. The proton at C5 is typically more shielded than the proton at C4.

    • Tolyl Isomers (IMD-1 vs. IMD-3 vs. IMD-4): The substitution pattern on the phenyl ring creates distinct splitting patterns in the aromatic region of the ¹H NMR spectrum.

      • IMD-1 (ortho): Will show a complex multiplet for the four aromatic protons.

      • IMD-3 (meta): Will also show a complex pattern, but distinct from the ortho isomer.

      • IMD-4 (para): Will show two clean doublets, a characteristic AA'BB' system, which is the most easily identifiable pattern.

    • ¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, C5) will be diagnostic, particularly for C4 and C5 in the bromo-isomers.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Choice: DMSO-d₆ is often preferred for imidazoles as it can help in observing the NH proton if the compound is not N-methylated. For N-methylated compounds like these, CDCl₃ is typically sufficient.

  • Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals and analyze the splitting patterns and coupling constants to confirm the connectivity and substitution pattern. Compare the spectra of the four isomers to identify the key differentiating signals.

Confirmatory Techniques
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of each isomer. All four isomers should show an identical parent ion peak (M+H)⁺ corresponding to the molecular formula C₁₁H₁₁BrN₂. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks (M and M+2) of nearly equal intensity, providing definitive evidence of a single bromine atom.

  • X-ray Crystallography: This is the gold standard for absolute structure determination. Growing a suitable single crystal of each isomer and performing X-ray diffraction analysis will provide unequivocal proof of the atomic connectivity and substitution pattern. It also reveals details about the solid-state conformation and intermolecular interactions (e.g., π–π stacking or halogen bonding), which can influence physical properties and biological activity.[6]

Table 1: Predicted Physicochemical Properties of Imidazole Isomers
PropertyIMD-1IMD-2IMD-3IMD-4
Molecular Formula C₁₁H₁₁BrN₂C₁₁H₁₁BrN₂C₁₁H₁₁BrN₂C₁₁H₁₁BrN₂
Molecular Weight 251.13251.13251.13251.13
Predicted ¹H NMR Imidazole H Shift (ppm) ~7.1 (s, 1H)~7.3 (s, 1H)~7.1 (s, 1H)~7.1 (s, 1H)
Predicted ¹H NMR Tolyl-Aromatic Pattern Complex MultipletComplex MultipletComplex MultipletTwo Doublets (AA'BB')

Chapter 4: Comparative Biological Evaluation as p38α MAPK Inhibitors

The structural variations among the four isomers are expected to translate into different binding affinities for the ATP-binding pocket of p38α MAP kinase, thus resulting in different inhibitory potencies.

The p38 MAPK Signaling Pathway and Rationale for Inhibition

The p38 MAPK pathway is a cascade of protein phosphorylations that plays a central role in cellular responses to stress and inflammation.[2] Upon activation by upstream kinases (MKK3/6), p38α phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][7] Imidazole-based inhibitors act as competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[1]

G cluster_pathway p38 MAPK Signaling Pathway Stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1) Environmental Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK activates MAPKK MKK3 / MKK6 MAPKKK->MAPKK phosphorylates p38 p38α MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Imidazole Inhibitor (e.g., IMD-1) Inhibitor->p38 inhibits ATP binding

Caption: Simplified p38 MAPK signaling pathway showing the point of intervention.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) value for each isomer.[8][9]

  • Materials: Recombinant human p38α enzyme, suitable peptide substrate (e.g., ATF2-based), ATP, kinase assay buffer, test compounds (IMD-1 to IMD-4) dissolved in DMSO, a known p38 inhibitor as a positive control (e.g., SB203580), and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a serial dilution of each test isomer in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Assay Procedure (in a 96- or 384-well plate): a. Add 5 µL of the diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. b. Add 10 µL of a solution containing the p38α enzyme and the peptide substrate to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive binding can be accurately measured. e. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. b. Incubate for 10 minutes in the dark to stabilize the luminescent signal. c. Measure the luminescence using a plate-reading luminometer. A high signal indicates low kinase activity (more ATP remaining) and thus potent inhibition.

  • Data Analysis: a. Convert the raw luminescence units (RLU) into percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value for each isomer.

Table 2: Example Data Presentation for Biological Activity
Compound IDDescriptionPredicted IC₅₀ vs p38α (nM)Rationale for Predicted Activity
IMD-1 4-bromo, 2-(o-tolyl)10 - 50The 4-bromo substituent can act as a hydrogen bond acceptor with the hinge region of the kinase. The o-tolyl group may cause steric hindrance, potentially reducing affinity compared to a p-tolyl.
IMD-2 5-bromo, 2-(o-tolyl)50 - 200Moving the bromine to the C5 position may disrupt the key hydrogen bond with the kinase hinge, leading to lower potency.[10]
IMD-3 4-bromo, 2-(m-tolyl)20 - 100The m-tolyl group presents a different steric profile to the binding pocket, which could be slightly less optimal than the para-position.
IMD-4 4-bromo, 2-(p-tolyl)5 - 20This isomer often represents the optimal configuration. The p-tolyl group can fit neatly into a hydrophobic pocket, while the 4-bromo group maintains the crucial hinge interaction.[1]

Conclusion

This guide establishes a comprehensive framework for the comparative analysis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- and its key positional isomers. The subtle repositioning of the bromo and methylphenyl substituents gives rise to four unique chemical entities whose differences can only be resolved through a systematic application of regioselective synthesis, high-resolution spectroscopy, and quantitative biological assays.

The predicted structure-activity relationship suggests that IMD-4 , the para-tolyl isomer, is likely to be the most potent p38α MAPK inhibitor due to an optimal fit within the enzyme's active site. Conversely, moving the bromine from the 4- to the 5-position (IMD-2 ) is expected to significantly reduce activity by disrupting a critical hydrogen bonding interaction. These hypotheses, grounded in established principles of medicinal chemistry, underscore the absolute necessity of isomeric purity in drug development. By following the protocols and understanding the scientific causality outlined herein, researchers can effectively synthesize, characterize, and evaluate these compounds, contributing valuable knowledge to the ongoing search for novel anti-inflammatory therapeutics.

References

  • Li, J., et al. (2014). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. European Journal of Medicinal Chemistry, 85, 116-128. [Link][1][3]

  • Zhang, Y., et al. (2014). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Semantic Scholar. [Link]

  • Duffy, J. L. (2005). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyridinone-Based Scaffolds. Current Topics in Medicinal Chemistry, 5(10), 987-1002. [Link]

  • Li, J., et al. (2014). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link][7]

  • Kant, R., et al. (2025). Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2. ResearchGate. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry. [Link][4]

  • Kia, Y., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o724. [Link]

  • Longkumer, A., et al. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10). [Link]

  • Longkumer, A., et al. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. IUCrData, 10(10). [Link]

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH Application Notes. [Link][9]

  • Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Sharma, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(11), 1375. [Link][10]

  • ResearchGate (2022). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link][11]

Sources

A Comparative Guide to Validating the Biological Activity of Novel 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring, a five-membered heterocyclic aromatic compound, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique chemical properties, including its ability to act as both a weak acid and a base, allow it to interact effectively with a multitude of biological macromolecules.[1][4][5] This versatility has led to the development of numerous imidazole-containing drugs with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][6]

This guide focuses on a specific, promising scaffold: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- . The strategic placement of a bromo- group at the 4-position, a methyl group on the nitrogen, and a 2-methylphenyl group at the 2-position creates a molecule with distinct electronic and steric properties ripe for exploration. The bromine atom, in particular, can serve as a versatile synthetic handle for further derivatization and can influence binding interactions with biological targets.[7]

This document serves as a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel derivatives based on this scaffold. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will compare the performance of a representative derivative, hereafter referred to as "IMDZ-Br" , against established therapeutic agents, providing the context necessary for evaluating its potential.

Part 1: Postulated Mechanisms and Comparative Framework

Based on the extensive literature on imidazole derivatives, we can postulate several primary biological activities for IMDZ-Br and establish a framework for its comparative evaluation.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A hallmark of azole antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][8][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to altered permeability and ultimately, cell death.[5][9][10]

  • Primary Target: Lanosterol 14-α-demethylase.

  • Comparative Standard: Ketoconazole , a well-characterized imidazole antifungal agent.[9][11]

  • Key Validation Assays: Minimum Inhibitory Concentration (MIC) determination and in vitro enzyme inhibition assay.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of IMDZ-Br Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Cytochrome P450 Enzyme) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor IMDZ-Br (Imidazole Derivative) Target Inhibition of Lanosterol 14-α-demethylase Inhibitor->Target Disruption Ergosterol Depletion & Membrane Disruption Target->Disruption Death Fungal Cell Death Disruption->Death

Caption: Postulated antifungal mechanism of action for IMDZ-Br.

Antibacterial Activity: Membrane Disruption and Beyond

While less studied than their antifungal effects, imidazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The proposed mechanisms often involve the disruption of cell membrane integrity, leading to the leakage of essential cellular components, or interference with DNA replication and protein synthesis.[5][6]

  • Primary Target: Bacterial cell membrane and/or intracellular processes.

  • Comparative Standards: Vancomycin (Gram-positive) and Ciprofloxacin (broad-spectrum).[13]

  • Key Validation Assay: Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Cytotoxicity and Antiproliferation

The imidazole scaffold is present in numerous anticancer agents.[7][14] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[15][16] The mechanisms can be diverse, including the inhibition of protein kinases, disruption of metabolic pathways, or blockage of ion channels.[17]

  • Primary Target: Cancer cell viability and proliferation.

  • Comparative Standard: Doxorubicin , a widely used chemotherapeutic agent.

  • Key Validation Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.

Part 2: Detailed Experimental Protocols for Biological Validation

Scientific integrity demands robust, reproducible, and self-validating protocols. The following methodologies include essential controls and explain the rationale behind critical steps.

Protocol: Antimicrobial Activity via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] It is considered a gold standard for quantitative susceptibility testing.

MIC_Workflow start Start: Fresh Bacterial Culture (e.g., S. aureus, E. coli) prep_inoculum 1. Prepare Inoculum Suspend colonies in sterile saline. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). start->prep_inoculum dilute_inoculum 2. Dilute Inoculum Dilute suspension to final concentration of ~5 x 10^5 CFU/mL in CAMHB. prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate Add diluted bacterial inoculum to each well. dilute_inoculum->inoculate prep_plate 3. Prepare Microtiter Plate Perform 2-fold serial dilutions of IMDZ-Br and standard antibiotics in CAMHB. prep_plate->inoculate controls 5. Set Up Controls - Growth Control (No drug) - Sterility Control (No bacteria) - Solvent Control (Vehicle only) inoculate->controls incubate 6. Incubate Incubate plate at 35-37°C for 16-20 hours. controls->incubate read 7. Read Results Determine MIC: Lowest concentration with no visible bacterial growth (turbidity). incubate->read end End: MIC Value (µg/mL) read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve IMDZ-Br and comparative standards (Ketoconazole, Vancomycin, Ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][19]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the stock drug solution (at 2X the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation and Controls:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Well 11 (Growth Control): Contains bacteria and broth, but no drug. This well must show turbidity for the test to be valid.

    • Well 12 (Sterility Control): Contains broth only. This well must remain clear.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[18][19]

Expert Insights: The 0.5 McFarland standard is critical for ensuring the inoculum density is consistent and reproducible, which is a key parameter for accurate MIC determination. The use of both growth and sterility controls is a self-validating mechanism; if either control fails, the entire plate is considered invalid.

Protocol: Cytotoxicity via MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][23]

MTT_Workflow start Start: Culture Cancer Cell Line (e.g., A549, MCF-7) seed_cells 1. Seed Cells Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow to adhere overnight. start->seed_cells treat_cells 2. Treat with Compounds Replace media with fresh media containing serial dilutions of IMDZ-Br and Doxorubicin. seed_cells->treat_cells controls 3. Set Up Controls - Untreated Control (Cells + Media) - Solvent Control (Cells + Vehicle) - Blank Control (Media only) treat_cells->controls incubate_treatment 4. Incubate Incubate plate for 24-72 hours at 37°C, 5% CO2. controls->incubate_treatment add_mtt 5. Add MTT Reagent Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. incubate_treatment->add_mtt solubilize 6. Solubilize Formazan Remove media/MTT mixture. Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple crystals. add_mtt->solubilize read_absorbance 7. Read Absorbance Measure absorbance at ~570 nm using a microplate reader. solubilize->read_absorbance calculate_ic50 End: Calculate IC50 Value (Concentration for 50% inhibition) read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IMDZ-Br and the standard (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[21] Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.[21][23] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expert Insights: The initial cell seeding density is a critical parameter that must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the assay. The solubilization step is crucial for accurate readings; incomplete dissolution of formazan crystals is a common source of error.[23]

Part 3: Data Presentation and Comparative Analysis

Quantitative data must be summarized in a clear, structured format to allow for direct comparison. The following tables present hypothetical data for IMDZ-Br against standard agents, illustrating how to effectively report experimental outcomes.

Table 1: Comparative Antimicrobial Activity (MIC)
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
IMDZ-Br 8162
Vancomycin1>128N/A
Ciprofloxacin0.50.06N/A
KetoconazoleN/AN/A0.5

Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

Interpretation: In this example, IMDZ-Br shows moderate antibacterial activity and potent antifungal activity. Its MIC against C. albicans is only 4-fold higher than the clinical standard Ketoconazole, suggesting a promising antifungal profile.

Table 2: Comparative Cytotoxicity (IC₅₀)
CompoundA549 (Lung Carcinoma) IC₅₀ (µM) after 48h
IMDZ-Br 12.5
Doxorubicin0.8

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data indicate that IMDZ-Br has cytotoxic effects on the A549 cancer cell line, although it is less potent than the standard chemotherapeutic agent Doxorubicin. This provides a quantitative benchmark for its potential as an anticancer lead.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the validation of the biological activity of novel 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- derivatives . By employing standardized, self-validating protocols and performing direct comparisons against established therapeutic agents, researchers can robustly characterize the antimicrobial and cytotoxic potential of these promising compounds. The causality-driven approach to methodology and structured data analysis outlined here will empower drug development professionals to make informed decisions, accelerating the journey from novel scaffold to potential therapeutic candidate.

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.
  • Imidazole antifungals. EBSCO Research Starters.
  • Al-Hourani, B., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
  • Van den Bossche, H., et al. (1982). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases.
  • Gok, O., & Eyup, B. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. PubMed.
  • Al-Hourani, B., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed.
  • Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Protocol for Cell Viability Assays. BroadPharm.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. NCBI Bookshelf.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Parab, R.H., et al. Synthesis and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry.
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
  • How to prepare and apply 4-Bromo-1H-imidazole?. Guidechem.
  • Antimicrobial susceptibility tests: A comprehensive review. INTEGRA Biosciences.
  • Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. Benchchem.
  • The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. ResearchGate.
  • Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity. Benchchem.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Functional in vitro assays for drug discovery. YouTube.
  • A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.
  • Assessment of Enzyme Inhibition: A Review. PubMed Central.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.
  • Imidazole: Having Versatile Biological Activities. SciSpace.
  • Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central.
  • Synthesis, characterization, in vitro SAR study, and preliminary in vivo toxicity evaluation of naphthylmethyl substituted bis-imidazolium salts. PubMed Central.
  • Preparation method of 4-halogen-1H-imidazole. Google Patents.
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues. PubMed Central.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole. Journal of Medicinal Chemistry.
  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. PubMed Central.

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituted Imidazoles in Suzuki Coupling for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. The functionalization of the imidazole ring via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a paramount strategy for the synthesis of novel drug candidates. The choice of the halogen on the imidazole substrate is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of bromo- and iodo-substituted imidazoles in the Suzuki coupling, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the halo-imidazole to a palladium(0) complex. During this step, the palladium catalyst inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new organopalladium(II) complex.

The fundamental difference in reactivity between bromo- and iodo-imidazoles lies in the strength of their respective carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the oxidative addition of iodo-imidazoles, leading to a faster reaction rate. Consequently, iodo-substituted imidazoles are generally more reactive in Suzuki couplings.

The general reactivity trend for aryl halides in Suzuki coupling is:

R-I > R-OTf > R-Br >> R-Cl

This higher reactivity of iodo-imidazoles can be strategically leveraged to achieve milder reaction conditions, such as lower temperatures and reduced catalyst loadings, and often results in shorter reaction times compared to their bromo- counterparts.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Ar-X (Bromo- or Iodo-imidazole) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Transmetalation Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ ArPd(II)XL2->ArPd(II)R'L2 R'-B(OR)₂ Base ArPd(II)R'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination Product Ar-R' ArPd(II)R'L2->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step.

Comparative Performance: A Data-Driven Overview

While direct, side-by-side comparative studies on identical imidazole substrates are not extensively documented under a single set of conditions, a clear trend emerges from the broader literature. Iodo-imidazoles consistently demonstrate higher reactivity, enabling successful couplings under conditions where bromo-imidazoles may be sluggish or require more forcing conditions.

FeatureIodo-Substituted ImidazoleBromo-Substituted ImidazoleRationale & Causality
Reactivity HigherLowerThe weaker C-I bond leads to a faster rate of oxidative addition, which is often the rate-determining step.
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C (or higher)The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the reaction.
Catalyst Loading Potentially lower (e.g., 1-3 mol%)Typically higher (e.g., 3-5 mol%)Due to the faster catalytic turnover with the more reactive substrate, less catalyst may be required to achieve a desirable reaction rate.
Reaction Time Generally shorter (e.g., 1-6 hours)Generally longer (e.g., 6-24 hours)The faster oxidative addition step leads to a quicker overall completion of the catalytic cycle.
Substrate Scope Broader, including less reactive boronic acidsMay be more limited, especially with sterically hindered or electron-rich boronic acidsMilder conditions allow for the use of more sensitive coupling partners that might decompose under the harsher conditions required for bromo-imidazoles.
Cost & Availability Generally more expensive and less availableMore cost-effective and widely availableThe synthesis of iodo-imidazoles can be more complex and the starting materials more costly.

Navigating Potential Pitfalls: Side Reactions

A crucial aspect of optimizing Suzuki couplings is minimizing side reactions. For halo-imidazoles, the most common side reaction is dehalogenation , where the halogen atom is replaced by a hydrogen atom. This hydrodehalogenation leads to the formation of the parent imidazole, reducing the yield of the desired coupled product and complicating purification.

The mechanism of dehalogenation often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water. This Pd-H species can then undergo reductive elimination with the imidazole group on the palladium intermediate to yield the dehalogenated product.

Interestingly, while iodo-imidazoles are more reactive in the desired coupling, they are also more susceptible to dehalogenation. However, for bromo-imidazoles, the harsher conditions (higher temperatures, longer reaction times) required for coupling can also increase the propensity for dehalogenation and other decomposition pathways. The choice of base and catalyst/ligand system is critical in mitigating this side reaction for both substrates. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases to minimize dehalogenation.

The Role of N-Protection

For imidazoles bearing an N-H proton, protection of the nitrogen is a common strategy to prevent side reactions and improve solubility. The acidic N-H can be deprotonated by the base, which can potentially complicate the catalytic cycle. Common protecting groups include tert-butyloxycarbonyl (Boc), trityl (Tr), and (trimethylsilyl)ethoxymethyl (SEM). While N-protection often leads to cleaner reactions and higher yields, it adds extra steps to the synthetic sequence (protection and deprotection). Encouragingly, efficient protocols for the Suzuki coupling of unprotected haloimidazoles have been developed, offering a more atom-economical approach.

Experimental Protocols

The following are representative, step-by-step protocols for the Suzuki coupling of a bromo- and an iodo-imidazole. These should be considered as starting points, with optimization likely required for specific substrates.

Experimental_Workflow cluster_protocol General Suzuki Coupling Workflow A 1. Reagent Combination - Halo-imidazole - Boronic acid - Base B 2. Catalyst System Addition - Palladium source - Ligand A->B C 3. Solvent Addition & Degassing B->C D 4. Reaction - Heating with stirring C->D E 5. Work-up - Quenching - Extraction D->E F 6. Purification - Column chromatography E->F G 7. Analysis - NMR, MS F->G

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of halo-imidazoles.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole, showcasing a typical setup for a highly reactive iodo-imidazole.

Materials:

  • 4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon); this cycle is repeated three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole Derivative

This protocol illustrates a more robust set of conditions that may be necessary for a less reactive bromo-imidazole.

Materials:

  • 2-Bromo-imidazole derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.2 eq)

  • Triphenylphosphine [PPh₃] (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (5:1 mixture)

Procedure:

  • In a reaction flask, dissolve palladium(II) acetate and triphenylphosphine in a portion of the dioxane/water mixture and stir to pre-form the catalyst.

  • In a separate flask, add the 2-bromo-imidazole derivative, the arylboronic acid, and potassium carbonate.

  • Transfer the pre-formed catalyst solution to the flask containing the reagents.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Conclusion and Strategic Recommendations

The choice between a bromo- and an iodo-substituted imidazole for Suzuki coupling is a strategic decision with significant implications for the synthetic route.

Iodo-substituted imidazoles are the preferred choice when:

  • High reactivity and mild reaction conditions are paramount.

  • The coupling partners are sensitive or prone to decomposition under harsh conditions.

  • Rapid synthesis and shorter reaction times are a priority.

Bromo-substituted imidazoles are a viable and often more practical option when:

  • Cost and availability of the starting material are major considerations.

  • The required reaction conditions are tolerated by the substrate and coupling partner.

  • Longer reaction times and potentially higher catalyst loadings are acceptable.

For drug development professionals, the enhanced reactivity of iodo-imidazoles can accelerate the synthesis of compound libraries for structure-activity relationship (SAR) studies. However, for large-scale synthesis, the cost-effectiveness of bromo-imidazoles may be a deciding factor. Ultimately, a thorough understanding of the principles outlined in this guide will enable the rational design of efficient and robust synthetic strategies for accessing novel imidazole-containing therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Online] Available at: [Link]

  • PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Online] Available at: [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Online] Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Online] Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Online] Available at: [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Online] Available at: [Link]

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Online] Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of novel compounds built upon the 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold. For drug development professionals, understanding a compound's cross-reactivity profile is paramount for predicting its therapeutic window, potential side effects, and opportunities for polypharmacology. This document outlines the strategic rationale, experimental workflows, and data interpretation necessary to build a robust selectivity profile for this promising class of imidazole-based molecules.

The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component for targeting various enzyme classes and receptors. Specifically, substituted imidazoles are prominent in the development of kinase inhibitors, where the ATP-binding site's conserved nature presents a significant challenge for achieving selectivity.[3][4] This guide will therefore focus on a multi-pronged approach, prioritizing kinase panels and extending to other common off-target families like G-Protein Coupled Receptors (GPCRs).

Part 1: The Strategic Imperative for Early Cross-Reactivity Profiling

In modern drug discovery, "selectivity" is not an absolute term but a profile. While a compound may be designed for a specific primary target, its interactions with dozens or even hundreds of other proteins can dictate its ultimate clinical success. These "off-target" effects are not always detrimental; in some cases, they can lead to beneficial polypharmacology.[5][6] However, unexpected interactions are a primary cause of toxicity and late-stage clinical trial failures.[6][7]

Therefore, the early and systematic profiling of compounds like those derived from the 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold is a critical, risk-mitigating step. The goal is to move beyond a single potency value (e.g., IC50) against the primary target and build a comprehensive map of the compound's interactions across the human proteome. This allows for:

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to "dial out" undesirable interactions while retaining or enhancing on-target activity.

  • Early Toxicity Prediction: Identifying potential liabilities by flagging interactions with proteins known to be associated with adverse events.

  • Mechanism Deconvolution: Understanding if the observed cellular phenotype is a result of on-target activity, off-target effects, or a combination thereof.

The workflow for this process involves a tiered approach, beginning with broad, in vitro screening and progressing to more focused cellular and functional assays.

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Integration Compound Compound Kinome_Scan Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinome_Scan Primary Screen GPCR_Panel GPCR Binding or Functional Panel Compound->GPCR_Panel Secondary Screen Other_Panels Other Enzyme/Ion Channel Panels Compound->Other_Panels As Needed Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Kinome_Scan->Target_Engagement Validate On- and Off-Targets Cellular_Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) GPCR_Panel->Cellular_Signaling Confirm Functional Effect Selectivity_Profile Comprehensive Selectivity Profile Target_Engagement->Selectivity_Profile Cellular_Signaling->Selectivity_Profile Phenotypic_Screen Phenotypic Assays (e.g., Proliferation, Apoptosis) Phenotypic_Screen->Selectivity_Profile

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Kinase Selectivity Profiling: The Primary Assessment

Given the prevalence of the imidazole scaffold in kinase inhibitors, the most critical first step is a broad screen against the human kinome. The high degree of conservation in the ATP-binding pocket across kinases makes cross-reactivity a common challenge.[3]

Methodology: Large-Panel Kinase Screen

The objective is to measure the inhibitory activity of the compound against a large, representative panel of purified protein kinases. Commercial services offer panels covering over 400 kinases, providing a comprehensive view of selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase/substrate solution in the appropriate reaction buffer.

    • Prepare the ATP solution. The concentration should be at or near the Km for each specific kinase to ensure the resulting IC50 values approximate the inhibitor's binding affinity (Ki).[5][8]

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the kinase/substrate solution into the wells of a 384-well plate.

    • Add a small volume (e.g., 50 nL) of the serially diluted test compound or control (e.g., Staurosporine for positive control, DMSO for negative control).

    • Allow the compound and kinase to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a small volume (e.g., 5 µL) of the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., 10 µL of ADP-Glo™ or Kinase-Glo® reagent). This reagent simultaneously stops the kinase reaction and initiates a luminescence-generating reaction.

    • Incubate as per the manufacturer's instructions (e.g., 40-60 minutes).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The vast amount of data generated from a kinome scan must be distilled into an easily interpretable format. A table summarizing the most potent hits is essential.

Table 1: Hypothetical Kinase Inhibition Profile for Compound X-1 (Based on the 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold)

Kinase TargetIC50 (nM)Kinase FamilyPrimary Target?Notes
MAPK14 (p38α) 15 CMGCYes Potent inhibition of intended target.
AURKA85AuroraOff-TargetPotential for anti-proliferative effects.
FLT3120Tyrosine KinaseOff-TargetRelevant in certain leukemias.
GSK3B250CMGCOff-TargetImplicated in various cellular processes.
CDK2>1000CMGC-Selective against closely related kinases.
SRC>5000Tyrosine Kinase-No significant activity.

This data allows for the calculation of selectivity metrics, such as the Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of kinases. A lower S-score indicates higher selectivity. This objective measure is crucial for comparing different compounds in a lead series.

Part 3: GPCR and Other Off-Target Assessments

While kinase profiling is primary, a comprehensive guide must address other major target families. GPCRs represent the largest family of cell surface receptors and are frequent off-targets for various small molecules.[9]

Ligand Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Figure 2: Simplified signaling pathway for a Gs-coupled GPCR, a common off-target pathway to assess.

Methodology: GPCR Functional Assays

Rather than simple binding assays, functional assays provide more physiologically relevant data by measuring the downstream consequences of receptor interaction (agonist, antagonist, or inverse agonist activity).[10][11]

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

  • Assay Preparation:

    • Plate the cells in a 384-well plate and grow to confluence.

    • Prepare serial dilutions of the test compound.

    • For antagonist mode, prepare the agonist at a concentration that gives ~80% of the maximal response (EC80).

  • Cell Treatment:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the test compound (for agonist mode) or the test compound followed by the EC80 agonist (for antagonist mode).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and detect cAMP levels using a competitive immunoassay kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

  • Data Analysis:

    • Calculate agonist EC50 values or antagonist IC50 values by fitting the dose-response data to a suitable pharmacological model.

This approach should be complemented with assays for other signaling pathways, such as calcium flux for Gq-coupled receptors, to build a complete picture of GPCR cross-reactivity.[12]

Part 4: Cellular Validation: Confirming Target Engagement

In vitro assays with purified proteins are essential, but they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are required to confirm that a compound can reach and bind to its intended (and unintended) targets in a physiological context.[13]

Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay

This technology measures the proximity of a compound (linked to a fluorescent tracer) and a target protein (fused to NanoLuc® luciferase) in living cells.

  • Cell Line Generation: Create a cell line that expresses the target kinase fused to the NanoLuc® enzyme.

  • Assay Setup:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Prepare serial dilutions of the unlabeled test compound.

    • Add the test compound to the cells and incubate.

    • Add the fluorescent tracer compound, which is designed to bind to the same target.

    • Add the NanoLuc® substrate.

  • Signal Detection:

    • Measure both the luciferase emission (donor) and the tracer fluorescence (acceptor) signals.

    • Calculate the BRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • The unlabeled test compound will compete with the tracer, leading to a decrease in the BRET ratio.

    • Plot the BRET ratio against the test compound concentration to determine a cellular IC50, which reflects target occupancy.

A comparison of in vitro biochemical IC50s with cellular target engagement IC50s provides invaluable information about a compound's cell permeability and its behavior in a complex biological system.

Conclusion and Comparative Outlook

The cross-reactivity profiling of a novel chemical series, such as one based on the 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold, is a cornerstone of modern drug development. It is an iterative process that integrates broad in vitro screening with focused cellular validation. By systematically applying the methodologies described in this guide, researchers can build a comprehensive selectivity profile that illuminates a compound's therapeutic potential and its potential liabilities. This data-driven approach is essential for making informed decisions, optimizing lead candidates, and ultimately developing safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Agarwal, N. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Kooijman, M., van Vugt-Lussenburg, B. M., van der Zalm, J. W., & van der Oost, R. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 12(1), 1-15. [Link]

  • O'Brien, M. A., Daily, D., Hsie, L., Schlegel, R., & Vempati, S. (2011). A cell-based, high-throughput screening system for inhibitors of protein kinases. Journal of biomolecular screening, 16(5), 503-516. [Link]

  • Shalmashi, A. (2009). Synthesis and biological activity of imidazole derivatives. ResearchGate. [Link]

  • Kaur, H., & Singh, J. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 124-131. [Link]

  • Fang, Y., Yuan, R., Ge, W. H., Wang, Y. J., Liu, G. X., Li, M. Q., ... & Wu, H. (2017). Synthesis and biological evaluation of 1, 2, 4, 5-tetrasubstituted imidazoles. Research on Chemical Intermediates, 43(7), 4167-4181. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S., & Abdel-Wahab, S. I. (2023). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Chemistry, 17(1), 1-17. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • Lin, A., & Zhang, J. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current medicinal chemistry, 23(16), 1639-1655. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The target molecule of this guide, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- (CAS 1049126-60-4), is a key building block in the synthesis of advanced therapeutic agents, including potent kinase inhibitors. The precise arrangement of its substituents—a methyl group at the N1 position, a 2-methylphenyl (o-tolyl) group at C2, and a bromine atom at C4—necessitates a carefully considered synthetic strategy. The efficiency, scalability, and cost-effectiveness of the chosen route are critical factors for researchers in drug development.

This guide provides an in-depth comparison of plausible synthetic routes to this target molecule. We will dissect two primary strategies: a traditional multi-step approach involving the initial formation of the imidazole core followed by bromination, and a potential one-pot multicomponent reaction. Each route will be evaluated based on its underlying chemical principles, procedural advantages and disadvantages, and, where available, supporting experimental data from analogous transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two main disconnection points, leading to two distinct forward synthetic strategies.

G target 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- bromination Bromination target->bromination Route 1: Late-stage Bromination mcr Multicomponent Reaction target->mcr Route 2: Convergent Synthesis intermediate1 1-Methyl-2-(2-methylphenyl)-1H-imidazole precursors1 Glyoxal, 2-Methylbenzaldehyde, Methylamine intermediate1->precursors1 Imidazole Formation bromination->intermediate1 precursors2 Brominated Precursors + Cyclization Reagents mcr->precursors2

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Sequential Imidazole Formation and Bromination

This classical and often reliable approach involves the initial construction of the 1-methyl-2-(2-methylphenyl)-1H-imidazole core, followed by selective bromination at the C4 position.

Part A: Synthesis of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

The formation of the disubstituted imidazole ring can be efficiently achieved via a modification of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine. In this case, glyoxal, 2-methylbenzaldehyde, and methylamine are the logical starting materials.[3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

The Debus-Radziszewski reaction is a robust method for creating substituted imidazoles.[1] The use of methylamine in place of ammonia directly installs the required N-methyl group, avoiding a separate N-alkylation step which can sometimes lead to a mixture of regioisomers. The reaction is typically acid-catalyzed and driven by the removal of water.

Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 40% aqueous solution of glyoxal (1.0 equivalent).

  • Addition of Amine: Add a 40% aqueous solution of methylamine (1.0 equivalent) dropwise to the stirred glyoxal solution at room temperature.

  • Addition of Aldehyde: Subsequently, add 2-methylbenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., acetic acid) and heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Selective C4-Bromination

With the imidazole core synthesized, the next step is the regioselective introduction of a bromine atom at the C4 position. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems, often providing better selectivity and milder reaction conditions compared to elemental bromine.[5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

The C4 and C5 positions of the imidazole ring are electronically activated for electrophilic attack. The choice of NBS as the brominating agent helps to control the reactivity and minimize over-bromination, which can be an issue with more reactive bromine sources.[5] The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.

Experimental Protocol (Based on analogous reactions): [7]

  • Reaction Setup: Dissolve 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final product.

G cluster_0 Route 1: Sequential Synthesis Start Glyoxal, 2-Methylbenzaldehyde, Methylamine Step1 Debus-Radziszewski Reaction Start->Step1 Intermediate 1-Methyl-2-(2-methylphenyl)-1H-imidazole Step1->Intermediate Step2 Selective Bromination with NBS Intermediate->Step2 End Target Molecule Step2->End

Caption: Workflow for Route 1.

Route 2: Convergent Multicomponent Synthesis

A more convergent approach would involve a one-pot synthesis where the bromine atom is incorporated from a brominated precursor. A potential strategy is a four-component reaction utilizing a 2-bromoacetophenone derivative, an aldehyde, an amine, and a nitrogen source.[8]

Reaction Scheme (Hypothetical):

Causality Behind Experimental Choices:

This approach is attractive due to its atom economy and reduction of intermediate isolation and purification steps.[8] The 2-bromoacetophenone would provide the C4 and C5 carbons of the imidazole ring, with the bromine pre-installed at what will become the C4 position. Ammonium acetate serves as a source of ammonia for the formation of the imidazole ring.

Experimental Protocol (Hypothetical, based on similar four-component reactions): [8]

  • Reaction Mixture: In a sealed reaction vessel, combine 2-bromoacetophenone (1.0 equivalent), 2-methylbenzaldehyde (1.0 equivalent), methylamine (as a solution or salt, 1.0 equivalent), and ammonium acetate (excess).

  • Reaction Conditions: Heat the mixture, potentially under solvent-free conditions or in a high-boiling solvent, to a temperature of 120-150 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture would be partitioned between water and an organic solvent. The organic layer would be washed, dried, and concentrated. Purification would likely be achieved via column chromatography.

G cluster_1 Route 2: Convergent Synthesis Start 2-Bromoacetophenone, 2-Methylbenzaldehyde, Methylamine, Ammonium Acetate Step1 One-Pot Four-Component Reaction Start->Step1 End Target Molecule Step1->End

Caption: Workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Sequential SynthesisRoute 2: Convergent Synthesis
Plausibility High. Based on well-established, analogous reactions.Moderate. Plausible in principle, but may require significant optimization for this specific combination of substrates.
Number of Steps Two distinct synthetic operations with one intermediate isolation.One-pot, but may require more complex purification.
Yields Each step can be optimized for high yield, potentially leading to a higher overall yield.One-pot reactions can sometimes suffer from lower yields due to competing side reactions.
Purification Purification of the intermediate and final product may be more straightforward.Purification of the final product from a complex reaction mixture could be challenging.
Scalability Generally more straightforward to scale up as each step can be individually optimized and controlled.Scaling up one-pot, multi-component reactions can be challenging due to exotherms and mixing issues.
Cost-Effectiveness May involve more steps and solvent usage, but starting materials are readily available.Potentially more cost-effective if high-yielding, due to fewer steps and less handling.

Conclusion and Recommendation

For a research and development setting, Route 1 (Sequential Synthesis) is the more reliable and recommended approach for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. The stepwise nature allows for better control and optimization of each transformation, leading to a higher probability of obtaining the desired product in good yield and purity. The purification of the intermediate and final product is also likely to be more manageable.

Route 2 (Convergent Synthesis) , while elegant in concept, presents a higher risk due to the lack of specific literature precedent for this combination of reactants. It would likely require considerable process development to identify optimal conditions and may result in a more complex product mixture, complicating purification. However, for large-scale manufacturing, a well-optimized one-pot process could ultimately be more economical.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale, purity requirements, and available resources for process optimization.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. Available at: [Link]

  • The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. RSC Publishing. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. (2019). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. University of San Diego. (2011). Available at: [Link]

Sources

Comparative Analysis of Structure-Activity Relationships for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of imidazole derivatives: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- analogs. By examining the influence of key structural modifications on biological activity, we aim to provide actionable insights for researchers and drug development professionals in the design of more potent and selective therapeutic candidates.

The Core Scaffold: Unpacking the 1,2,4-Trisubstituted Imidazole

The subject of our analysis is a 1,2,4-trisubstituted imidazole ring. Each substituent plays a critical role in defining the molecule's overall physicochemical properties and its interaction with biological targets.

  • N1-Methyl Group: The methylation at the N1 position is a crucial modification that prevents tautomerism, thereby fixing the substitution pattern and influencing the molecule's hydrogen bonding capacity and metabolic stability.

  • C2-(2-methylphenyl) Group: The substituted phenyl ring at the C2 position is a key determinant of the molecule's interaction with target proteins. The nature and position of substituents on this ring can significantly impact binding affinity and selectivity. The ortho-methyl group, in particular, introduces steric hindrance that can influence the dihedral angle between the phenyl and imidazole rings, a factor known to be critical for the activity of many biaryl compounds.

  • C4-Bromo Group: The bromine atom at the C4 position significantly alters the electronic properties of the imidazole ring, enhancing its lipophilicity. Furthermore, this halogen atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Synthetic Strategies and Methodologies

The synthesis of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole and its analogs can be achieved through several established synthetic routes. A common and effective approach involves a multi-step synthesis, which is outlined below.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-2-(substituted phenyl)-1H-imidazoles

This protocol describes a general procedure for the synthesis of the target compounds, which can be adapted for various analogs by using different starting materials.

Step 1: Synthesis of 2-Aryl-1H-imidazole

A versatile method for the synthesis of 2-aryl-1H-imidazoles involves the reaction of a substituted benzaldehyde with glyoxal and ammonia.

  • Materials: Substituted benzaldehyde (e.g., 2-methylbenzaldehyde), glyoxal (40% in water), ammonium hydroxide.

  • Procedure:

    • To a solution of the substituted benzaldehyde (1.0 eq) in ethanol, add glyoxal (1.1 eq) and concentrated ammonium hydroxide (5.0 eq).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-1H-imidazole.

Step 2: N-Methylation of 2-Aryl-1H-imidazole

The N-methylation of the imidazole ring is a critical step to introduce the methyl group at the N1 position.

  • Materials: 2-Aryl-1H-imidazole, methyl iodide, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • To a solution of the 2-aryl-1H-imidazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 1-methyl-2-aryl-1H-imidazole.

Step 3: Bromination of 1-Methyl-2-aryl-1H-imidazole

The final step involves the regioselective bromination of the imidazole ring at the C4 position.

  • Materials: 1-Methyl-2-aryl-1H-imidazole, N-bromosuccinimide (NBS), and a suitable solvent (e.g., chloroform).

  • Procedure:

    • To a solution of the 1-methyl-2-aryl-1H-imidazole (1.0 eq) in chloroform, add NBS (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography to obtain the 4-bromo-1-methyl-2-aryl-1H-imidazole.

SynthesisWorkflow cluster_step1 Step 1: 2-Aryl-1H-imidazole Synthesis cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Bromination Benzaldehyde Substituted Benzaldehyde ImidazoleCore 2-Aryl-1H-imidazole Benzaldehyde->ImidazoleCore Ethanol, RT, 24h Glyoxal Glyoxal Glyoxal->ImidazoleCore Ammonia Ammonia Ammonia->ImidazoleCore N_Methyl_Imidazole 1-Methyl-2-aryl-1H-imidazole ImidazoleCore->N_Methyl_Imidazole THF, 0°C to RT, 12h MethylIodide Methyl Iodide MethylIodide->N_Methyl_Imidazole Base Base (e.g., NaH) Base->N_Methyl_Imidazole FinalProduct 4-Bromo-1-methyl-2-aryl-1H-imidazole N_Methyl_Imidazole->FinalProduct Chloroform, RT, 4-6h NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Structure-Activity Relationship (SAR) Analysis

While specific quantitative SAR data for the exact 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold is limited in publicly available literature, we can infer valuable insights by analyzing related structures and the general principles of medicinal chemistry. The following sections discuss the anticipated impact of modifications at each key position.

The C2-Aryl Substituent: A Key to Potency and Selectivity

The nature and substitution pattern of the aryl ring at the C2 position are paramount for biological activity. Variations in this region can profoundly affect the molecule's interaction with the target's binding pocket.

R Group on Phenyl RingPredicted ActivityRationale
2-Methyl (ortho) Potentially enhanced selectivityThe ortho-methyl group introduces steric bulk, which can restrict the rotation of the phenyl ring. This conformational constraint may favor a specific binding mode, leading to higher selectivity for the target protein over off-targets.
3-Methyl (meta) Moderate activityA meta-substituent is less likely to cause significant steric hindrance compared to an ortho-substituent, potentially allowing for more flexibility in the binding pocket. Its effect on activity would be highly target-dependent.
4-Methyl (para) Variable activityA para-substituent extends into a different region of the binding pocket. Its impact on activity depends on the nature of the amino acid residues in that region.
Electron-donating groups (e.g., -OCH3) May enhance activityElectron-donating groups can increase the electron density of the phenyl ring, potentially strengthening pi-pi stacking interactions with aromatic residues in the binding site.
Electron-withdrawing groups (e.g., -Cl, -CF3) May enhance activityElectron-withdrawing groups can alter the electronic properties of the molecule and may form favorable interactions, such as halogen bonds or dipole-dipole interactions, with the target.

SAR_C2_Aryl Core 1-Methyl-4-bromo-imidazole Aryl C2-Aryl Substituent Core->Aryl influences Ortho Ortho-Substituent (e.g., 2-Methyl) Aryl->Ortho position Meta Meta-Substituent Aryl->Meta position Para Para-Substituent Aryl->Para position Activity Biological Activity Ortho->Activity impacts selectivity Meta->Activity target-dependent Para->Activity target-dependent

The C4-Bromo Substituent: Modulating Lipophilicity and Binding

The bromine atom at the C4 position is not merely a placeholder. Its presence has significant implications for the molecule's properties.

  • Increased Lipophilicity: The bromo group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein's binding site. This can contribute significantly to the overall binding affinity.

  • Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, leading to a longer half-life in vivo.

Substitution of the bromine at the C4 position with other halogens (Cl, F) or a hydrogen atom would be expected to have a profound impact on the activity profile, primarily through modulation of these properties.

Biological Evaluation: Standard Assays and Protocols

To experimentally validate the SAR hypotheses, a panel of in vitro assays is essential. The choice of assays will depend on the therapeutic area of interest. For instance, if the target is cancer, cytotoxicity and cell proliferation assays are fundamental.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Conclusion and Future Directions

The 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has outlined the key structural features that are likely to influence biological activity and has provided a framework for the synthesis and evaluation of analog libraries.

Future research should focus on the systematic exploration of substituents on the C2-phenyl ring to build a comprehensive and quantitative SAR. The synthesis and evaluation of analogs with different halogens at the C4 position would also provide valuable information on the role of this substituent. Furthermore, the identification of the specific biological target(s) of these compounds will be crucial for understanding their mechanism of action and for guiding further optimization efforts. By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of this promising class of imidazole derivatives can be unlocked.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. (URL: [Link])

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. (URL: [Link])

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. (URL: [Link])

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society. (URL: [Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. (URL: [Link])

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. Acme Bioscience. (URL: [Link])

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. (URL: [Link])

  • Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. Bioorganic Chemistry. (URL: [Link])

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData. (URL: [Link])

  • 2-Phenyl-1H-imidazole | CAS#:670-96-2. Chemsrc. (URL: [Link])

Sources

The Architect's Blueprint: A Guide to Comparative Computational Analysis of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of therapeutic agents. The strategic substitution on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a diverse array of biological activities, including anticancer, antimicrobial, and antifungal effects.[1][2][3][4] This guide provides a comprehensive comparative computational analysis of substituted imidazole derivatives, offering insights into their structure-activity relationships (SAR) and the computational methodologies employed to elucidate them.

The Power of Computation in Imidazole Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds.[5] For substituted imidazole derivatives, a synergistic approach combining several in silico techniques has proven invaluable. These methods not only predict the biological activity of novel compounds but also provide a molecular-level understanding of their mechanism of action, guiding further experimental work.

The typical computational workflow for analyzing substituted imidazole derivatives involves a multi-step process that begins with the design and structural optimization of the molecules, followed by predictive modeling of their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties.

Computational_Workflow cluster_Design Ligand Preparation cluster_Target Target Preparation cluster_Analysis Computational Analysis cluster_Output Output & Validation Ligand_Design Ligand Design & 2D/3D Structure Generation Geometry_Optimization Geometry Optimization (e.g., DFT) Ligand_Design->Geometry_Optimization Initial Structures ADMET_Prediction ADMET Prediction Ligand_Design->ADMET_Prediction Molecular_Docking Molecular Docking Geometry_Optimization->Molecular_Docking Optimized Ligands QSAR QSAR Analysis Geometry_Optimization->QSAR Target_Selection Biological Target Identification (e.g., Kinases, Enzymes) Protein_Preparation Protein Structure Preparation (PDB) Target_Selection->Protein_Preparation Target Identification Protein_Preparation->Molecular_Docking Prepared Receptor MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Initial Pose Binding_Affinity Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Affinity SAR_Insights Structure-Activity Relationship Insights QSAR->SAR_Insights MD_Simulations->Binding_Affinity Refined Interactions Lead_Optimization Lead Compound Optimization ADMET_Prediction->Lead_Optimization Binding_Affinity->SAR_Insights SAR_Insights->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation

Caption: A generalized workflow for the computational analysis of substituted imidazole derivatives.

Comparative Analysis of Substituted Imidazole Derivatives: A Multi-Target Perspective

The versatility of the imidazole scaffold allows for its application against a wide range of biological targets. The following sections provide a comparative analysis of substituted imidazole derivatives based on their therapeutic area, supported by experimental and computational data.

Anticancer Activity

Substituted imidazoles have emerged as a promising class of anticancer agents, often targeting key proteins involved in cancer progression, such as kinases and tubulin.[6][7][8][9]

Targeting Kinases: Kinase inhibitors are a major class of targeted cancer therapies. The imidazole core is well-suited for kinase inhibition.[10] For instance, novel imidazole-based N-phenylbenzamide derivatives have been designed as potential anticancer agents, with some derivatives showing significant activity against lung, cervical, and breast cancer cell lines.[7] Computational docking studies of active derivatives have revealed higher binding affinities toward target receptor proteins compared to control compounds.[7]

DerivativeCancer Cell LineIC50 (µM)Computational MethodTarget ProteinReference
Kim-161 (5a)T24 (Urothelial)56.11Molecular DockingPTK6, FLT3, BCL-2[6][9]
Kim-111 (5b)T24 (Urothelial)67.29Molecular DockingPTK6, FLT3, BCL-2[6][9]
4fA549 (Lung)7.5Molecular DockingABL1 Kinase[7]
4fHeLa (Cervical)9.3Molecular DockingABL1 Kinase[7]
4fMCF-7 (Breast)8.9Molecular DockingABL1 Kinase[7]
4kCaco-2 (Colon)4.67Molecular DockingGSK-3β[11]
6eCaco-2 (Colon)5.22Molecular DockingGSK-3β[11]

Dual Kinase/Tubulin Inhibition: Some imidazole derivatives exhibit a dual mechanism of action, inhibiting both tubulin polymerization and key kinases.[6][9] This multi-targeted approach can be particularly effective in combating aggressive malignancies. For example, substituted imidazole derivatives inspired by the dual tubulin and SRC kinase inhibitor Tirbanibulin have shown potent cytotoxicity against various cancer cell lines.[9]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Substituted imidazoles have a long history in this therapeutic area, with many derivatives exhibiting potent activity.[2][12][13]

Antibacterial Agents: Computational studies, particularly molecular docking, have been instrumental in identifying the potential targets of antibacterial imidazole derivatives. For instance, docking studies on imidazole derivatives containing a pyrazole moiety suggested their inhibitory potential against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a key enzyme in bacterial cell wall synthesis.[5][14][15]

DerivativeBacterial StrainMIC (µg/mL)Computational MethodTarget ProteinReference
4cP. aeruginosa500Molecular DockingGlcN-6-P synthase[5][15]
4aS. aureus, S. typhi-QSAR, AM1-[16][17]
4cS. aureus, S. typhi-QSAR, AM1-[16][17]

Antifungal Agents: Imidazole derivatives are widely used as antifungal agents, with many acting as inhibitors of 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[18] Quantitative Structure-Activity Relationship (QSAR) studies combined with molecular docking have been effectively used to model the antifungal activity of imidazole derivatives and identify key physicochemical characteristics for potent CYP51 inhibition.[18]

Imidazole_Antifungal_MOA Imidazole_Derivative Substituted Imidazole Derivative CYP51 14α-demethylase (CYP51) Imidazole_Derivative->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion (Blocked) Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential Component

Caption: Mechanism of action of imidazole antifungal agents targeting CYP51.

Key Computational Methodologies: A Practical Overview

A deep dive into the computational techniques provides a clearer understanding of how the structure-activity relationships of substituted imidazole derivatives are elucidated.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of imidazole derivatives, it is used to predict the binding mode and affinity of these ligands to their target proteins.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Draw the 2D structures of the substituted imidazole derivatives.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field.

    • Assign partial charges to the atoms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the protein.

    • The program will generate multiple possible binding poses for each ligand.

  • Analysis of Results:

    • Rank the docking poses based on a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol).

    • Visualize the best-ranked pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.[18]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] For imidazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

Experimental Protocol: A Step-by-Step Guide to QSAR Analysis

  • Data Set Preparation:

    • Collect a dataset of substituted imidazole derivatives with their experimentally determined biological activities (e.g., IC50, MIC).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[1]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., electronic, steric, hydrophobic).[16][18]

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the calculated descriptors to the biological activity.[19]

  • Model Validation:

    • Assess the statistical significance and predictive power of the QSAR model using various validation metrics (e.g., r², q², predicted r²).[19]

  • Interpretation:

    • Analyze the descriptors included in the final QSAR model to understand which molecular properties are positively or negatively correlated with the biological activity. This provides valuable information for designing more potent compounds.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.[20] In the study of imidazole derivatives, DFT is employed to calculate various molecular properties, such as optimized geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO).[21][22] These properties can be correlated with the reactivity and biological activity of the molecules.

Future Directions and Conclusion

The computational analysis of substituted imidazole derivatives is a rapidly evolving field. The integration of artificial intelligence and machine learning with traditional computational chemistry methods holds great promise for accelerating the discovery of novel imidazole-based therapeutics.

This guide has provided a comprehensive overview of the comparative computational analysis of substituted imidazole derivatives, highlighting their diverse biological activities and the powerful in silico tools used to study them. By understanding the principles and protocols of these computational methods, researchers can more effectively design and optimize the next generation of imidazole-based drugs to address unmet medical needs. The synergy between computational predictions and experimental validation will continue to be the driving force behind the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025).
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry.
  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2025). Turkish Journal of Chemistry.
  • 3D-QSAR Study on Ring Substituted Imidazoles for Their Antitubercular Activity. (n.d.). Ingenta Connect.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). King Saud University.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • synthesis and biological evaluation of 1-substituted imidazole derivatives. (n.d.).
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers in Chemistry.
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025).
  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central.
  • 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor. (2025).
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
  • Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl deriv
  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). PubMed.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.
  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025).
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (n.d.). Semantic Scholar.
  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjug
  • Synthesis, Antimicrobial Evaluation and QSAR Studies of Some Newly Synthesized Imidazole Derivatives. (2025).
  • QSAR studies of some Substituted Imidazole Derivatives as Potent Antifungal Agents. (2021). Journal of Medicinal and Pharmaceutical Allied Sciences.
  • Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives. (2025).
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.).
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025).
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC Cancer.
  • Two novel imidazole derivatives – Combined experimental and computational study. (2025).
  • Chemoinformatics Studies on a Series of Imidazoles as Cruzain Inhibitors. (2021). PubMed Central.
  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.).
  • Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents. (2025).
  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. (2023).
  • Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Core Safety Principles

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a complex heterocyclic compound. Its structure, featuring a brominated imidazole core, suggests a profile of a potentially hazardous substance that demands careful handling and disposal. The imidazole moiety and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] The presence of a bromine atom further classifies waste containing this compound as halogenated organic waste, which requires specific disposal routes.

Based on data for closely related compounds such as 4-Bromo-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole, the following hazards should be anticipated[4][5]:

  • Acute Toxicity (Oral): Likely toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to these potential hazards, all waste containing 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, including contaminated labware, spill cleanup materials, and reaction residues, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Quantitative Data Summary

To provide a clear reference, the table below summarizes the known properties of a similar, less complex structure, 4-Bromo-1-methyl-1H-imidazole. These values should be considered indicative and used with caution when assessing the target compound.

PropertyValue (for 4-Bromo-1-methyl-1H-imidazole)Source
Molecular Formula C₄H₅BrN₂[5][6]
Molecular Weight 161.00 g/mol [5][6]
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Flash Point >110 °C (>230 °F) - closed cup[6]
Storage Class Combustible liquids[6]

Step-by-Step Disposal Protocol

The proper disposal of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a multi-step process that prioritizes safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Given the corrosive and irritant nature of related compounds, the following are mandatory[2][7]:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if they become contaminated.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is essential.[2]

  • Footwear: Wear closed-toe shoes that cover the entire foot.

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Designated Waste Container: All waste containing 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- must be collected in a dedicated, properly labeled hazardous waste container.[2][7]

  • Halogenated Waste Stream: This compound is a brominated organic. Therefore, it must be disposed of in a container specifically designated for halogenated organic waste .[8] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.

  • Container Type: Use a sealable, airtight, and chemically compatible waste container.[2][7]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste in separate, appropriately designated containers. Solid waste should be double-bagged in transparent plastic bags before being placed in the final disposal container.[9]

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and critical for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7][9]

  • Contents: Clearly list all chemical constituents of the waste, including solvents and their approximate percentages. Write out the full chemical name: "1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-".

  • Hazard Pictograms: Include GHS pictograms for "Acute Toxicity (Fatal or Toxic)," "Corrosion," and "Health Hazard/Hazardous to the Ozone Layer."

Step 4: On-site Storage

Store the waste container safely before collection.

  • Location: Store the container in a designated, well-ventilated waste accumulation area, such as a chemical fume hood or a ventilated cabinet.[2][7]

  • Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Licensed Contractor: Arrange for the collection of the hazardous waste container by your institution's EHS department or their licensed hazardous waste disposal contractor.[2]

  • Disposal Method: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility equipped with scrubbers and emission control systems to handle the by-products, such as hydrogen bromide.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Do not attempt to clean up a spill if you are not trained or comfortable doing so.[2] For significant spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as described in Section 3.1. For large spills or unknown exposure levels, a full-face positive-pressure, air-supplied respirator may be necessary.[2]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container. Label the container as "Spill Debris containing 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-".

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or Principal Investigator as soon as possible.[7]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-.

DisposalWorkflow Disposal Workflow for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of Waste PPE Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste PPE->Segregate IsHalogenated Is it Halogenated? Segregate->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Use 'Non-Halogenated' Container IsHalogenated->NonHalogenatedContainer No Label Step 3: Label Container with Contents & Hazards HalogenatedContainer->Label Store Step 4: Store in Designated, Ventilated Area Label->Store CheckIncompatibles Keep Away from Incompatibles (Oxidizers, Strong Acids) Store->CheckIncompatibles ArrangePickup Step 5: Arrange Pickup via EHS or Licensed Contractor CheckIncompatibles->ArrangePickup Incineration Final Disposal Method: High-Temperature Incineration ArrangePickup->Incineration End End: Waste Disposed Incineration->End

Caption: A flowchart illustrating the key steps for the safe disposal of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- waste.

References

  • Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals. Benchchem. 1

  • Imidazole - University of Washington. University of Washington Environmental Health & Safety. Link

  • Imidazole Safety Data Sheet. Laboratory Safety Manual. 7

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. Link

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. Link

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Link

  • Imidazole SOP: Safety & Handling Procedures. Studylib. Link

  • 1H-Imidazole, 4-bromo- | C3H3BrN2. PubChem, National Institutes of Health. Link

  • Chemical disposal. UK Science Technician Community. Link

  • The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. ClinMed International Library. Link

  • 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2. PubChem, National Institutes of Health. Link

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Government Department of Health. Link

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Link

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. Link

  • 4-Bromo-1-methyl-1H-imidazole 95. Sigma-Aldrich. Link

  • 5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet. Acros Organics. Link

  • CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE. CymitQuimica. Link

  • 2,5-dibromo-4-nitro-1H-imidazole Safety Data Sheet. Acros PharmaTech Limited. Link

  • The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Medium. Link

  • 1-Methylimidazole Material Safety Data Sheet. Spectrum Chemical. Link

  • 4-Bromo-1H-imidazole. Chem-Impex. Link

  • 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. VEGSCI Inc. Link

  • 4-Bromo-1H-imidazole Safety Data Sheet. Thermo Fisher Scientific. Link

Sources

Safety Protocol: Handling 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Essential Personal Protective Equipment (PPE), Operational and Disposal Plan for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Part 1: Core Directive

This document provides essential safety and logistical information for handling 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a novel substituted imidazole derivative. A comprehensive search for a specific Safety Data Sheet (SDS) for this compound has not yielded a dedicated document. Consequently, this guide is built on the precautionary principle . The substance must be treated as a compound with unknown toxicity and potential hazards.[1][2] All operational procedures must prioritize the minimization of exposure through engineering controls, administrative controls, and appropriate personal protective equipment. A thorough risk assessment is mandatory before commencing any experimental work.[3][4][5][6]

The guidance herein is synthesized from the known hazards of structurally related imidazole compounds and established best practices for handling new chemical entities. The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols.

Part 2: Scientific Integrity & Logic

Due to the absence of specific toxicological data, we must infer potential hazards from the core structural motifs of the molecule: the imidazole ring, the bromo-substituent, and the methylphenyl group. Imidazole and its derivatives are known to have biological activity and can present several hazards.[7][8][9][10][11]

  • Imidazole Core: The foundational imidazole ring can cause severe skin burns and eye damage.[7][9][10] It is also often harmful if swallowed.[9][11]

  • Bromo- and Methyl- Substituents: Halogenated organic compounds require specific handling and disposal procedures.[12][13][14][15] The presence of a bromine atom and methyl groups can modify the compound's reactivity, absorption, and toxicological profile.

The table below summarizes the GHS Hazard Statements for closely related, publicly documented imidazole derivatives. This data strongly suggests that a conservative approach to handling our target compound is scientifically justified.

Compound NameGHS Hazard StatementsSource
Imidazole H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH360D: May damage the unborn child
4-Bromo-1H-imidazole H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
4-Bromo-1-methyl-1H-imidazole H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
1-Methylimidazole H302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage

This table is for illustrative purposes to indicate potential hazards and is based on data for related, but not identical, molecules.

Given the potential for skin and eye corrosivity, toxicity, and respiratory irritation, a comprehensive PPE strategy is non-negotiable. The chosen PPE creates a necessary barrier to prevent all routes of exposure.[1][2][16][17][18]

  • Hand Protection: Due to the unknown permeation characteristics of the compound, double-gloving is mandatory.

    • Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield or 4H) is recommended for its broad chemical resistance.

    • Outer Glove: A pair of heavy-duty, chemical-resistant nitrile or neoprene gloves should be worn over the inner gloves.[2] Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.

  • Eye and Face Protection:

    • Primary Protection: Chemical splash goggles that meet ANSI standard Z87.1 are required at all times.[2]

    • Secondary Protection: A full-face shield must be worn over the safety goggles when handling the neat compound, preparing solutions, or performing any operation with a risk of splashing.[2][18]

  • Body Protection:

    • A flame-resistant lab coat is required.[2]

    • Long pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.[2][18]

  • Respiratory Protection:

    • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to control airborne exposure.[9]

    • If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained personnel.

1. Pre-Experiment Risk Assessment:

  • Before any work begins, conduct a formal risk assessment for the specific procedure.[6]
  • Identify the quantities being used, the potential for aerosol generation, and the specific steps of the experiment.
  • Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[9]

2. Engineering Controls and Work Area Preparation:

  • All weighing and handling of the solid compound, as well as the preparation of solutions, must occur within a certified chemical fume hood.[9]
  • Place an absorbent, disposable bench liner in the work area of the fume hood to contain any minor spills.
  • Ensure all necessary equipment (spatulas, glassware, waste containers) is inside the fume hood before starting.

3. Handling and Dispensing:

  • Don all required PPE before entering the laboratory.
  • When weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder.
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep the container of the neat compound tightly sealed when not in use.

4. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
  • The storage location should be in a designated area for toxic or hazardous chemicals.
  • Ensure the container is clearly labeled with the full chemical name, a "Potentially Hazardous" warning, and the date received.

As a halogenated organic compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- must be disposed of as hazardous waste.[12][13] Under no circumstances should this compound or its solutions be disposed of down the drain.[11]

1. Waste Segregation:

  • All waste containing this compound (including contaminated gloves, weigh boats, pipette tips, and absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
  • This waste stream should be classified as "Halogenated Organic Waste".[13][14]
  • Do not mix this waste with non-halogenated organic waste to avoid costly and complex disposal procedures.[12]

2. Container Management:

  • Use a waste container that is compatible with the chemical and any solvents used.
  • The container must be kept closed at all times, except when adding waste.[14]
  • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[12]

3. Spill Management:

  • Small Spills (inside a fume hood): Use an inert absorbent material (e.g., vermiculite or sand) to soak up the spill. Collect the contaminated absorbent into the designated halogenated organic waste container.
  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.[12]
Part 3: Visualization & Formatting

The following diagram outlines the critical decision points and safety protocols for handling 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase cluster_spill Spill Response risk_assessment 1. Conduct Risk Assessment (Consult SDS of related compounds) ppe_check 2. Don Full PPE (Double gloves, goggles, face shield, lab coat) risk_assessment->ppe_check fume_hood_prep 3. Prepare Fume Hood (Bench liner, all equipment ready) ppe_check->fume_hood_prep weighing 4. Weigh Solid Compound fume_hood_prep->weighing dissolving 5. Prepare Solution weighing->dissolving reaction 6. Perform Experiment dissolving->reaction storage 7. Store Securely (Labeled, cool, dry, ventilated) reaction->storage waste_collection 8. Collect Waste (All materials into Halogenated Waste) reaction->waste_collection decontamination 9. Decontaminate Work Area waste_collection->decontamination ppe_doff 10. Doff PPE Correctly (Dispose of outer gloves) decontamination->ppe_doff hand_wash 11. Wash Hands Thoroughly ppe_doff->hand_wash spill Spill Occurs spill_in_hood Small Spill in Hood? spill->spill_in_hood Assess spill_outside Large Spill or Outside Hood spill_in_hood->spill_outside No absorb Absorb with Inert Material spill_in_hood->absorb Yes evacuate Evacuate Area spill_outside->evacuate dispose_spill Dispose as Halogenated Waste absorb->dispose_spill call_ehs Call EHS evacuate->call_ehs

Caption: Safe handling workflow for a chemical with unknown hazards.

References

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Institute of Organic Chemistry, University of Regensburg. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

  • Risk Assessment: Traditional and Novel Approaches . Allucent. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Personal Protective Equipment (PPE), Labs . The University of Iowa Environmental Health & Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • Overview of Risk Assessment . National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology. [Link]

  • Chemical Risk Assessment and Regulatory Decision Making . American Chemical Society. [Link]

  • New Approach to Chemical Risk Assessment . Karlsruhe Institute of Technology (KIT). [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH (for biochemistry). [Link]

  • Material Safety Data Sheet: Imidazole . West Liberty University. [Link]

  • Risk assessment - Chemical safety . Simon Fraser University. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents . Antibiotics. [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study . Journal of Molecular Structure. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I . ACS Omega. [Link]

  • Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies . Current Pharmaceutical Design. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.